molecular formula C8H9BrN2 B1603103 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 351457-97-1

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B1603103
CAS No.: 351457-97-1
M. Wt: 213.07 g/mol
InChI Key: WBDFPECBTFVBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDFPECBTFVBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625165
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351457-97-1
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydro-1,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

The 1,7-naphthyridine nucleus and its partially saturated derivatives, such as this compound, represent a class of privileged heterocyclic scaffolds in modern medicinal chemistry and drug development. The unique spatial arrangement of nitrogen atoms within this bicyclic system allows for specific and potent interactions with a variety of biological targets through hydrogen bonding and other non-covalent forces. The introduction of a bromine atom at the C-5 position provides a crucial handle for further synthetic diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the plausible and efficient synthetic strategies for accessing this compound, grounded in established principles of heterocyclic chemistry. We will explore two primary retrosynthetic pathways, detailing the underlying chemical logic, key experimental considerations, and step-by-step protocols designed for reproducibility and scalability.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from two logical retrosynthetic pathways, differing primarily in the sequence of the key bromination and reduction steps.

  • Strategy A: Hydrogenation Followed by Bromination. This pathway involves the initial synthesis of the 1,2,3,4-tetrahydro-1,7-naphthyridine core, followed by a regioselective bromination at the C-5 position. The success of this route hinges on controlling the regioselectivity of the final electrophilic aromatic substitution.

  • Strategy B: Bromination Followed by Selective Hydrogenation. This alternative approach begins with the synthesis and bromination of the aromatic 1,7-naphthyridine precursor to form 5-bromo-1,7-naphthyridine. The subsequent challenge lies in the selective catalytic hydrogenation of the pyridine ring containing N-7, leaving the brominated pyridine ring intact.

Below, we delve into the specifics of each strategy, providing expert insights into the critical parameters for success.

Strategy A: Synthesis via Hydrogenation and Subsequent Bromination

This strategy prioritizes the early establishment of the saturated heterocyclic ring system. The key challenge is the final, regioselective installation of the bromine atom onto an already partially reduced and potentially reactive scaffold.

Logical Workflow for Strategy A

Strategy_A_Workflow Start Substituted Pyridine Precursors Step1 Step 1: Friedländer Annulation (Construction of 1,7-Naphthyridine Core) Start->Step1 Step2 Step 2: Selective Catalytic Hydrogenation (Formation of Tetrahydro Intermediate) Step1->Step2 1,7-Naphthyridine Step3 Step 3: Regioselective Bromination (Installation of Bromine at C-5) Step2->Step3 1,2,3,4-Tetrahydro- 1,7-naphthyridine End 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Step3->End

Caption: Workflow for Strategy A: Hydrogenation followed by Bromination.

Step 1: Construction of the 1,7-Naphthyridine Core

The assembly of the 1,7-naphthyridine skeleton is typically achieved through a condensation reaction, with the Friedländer annulation being a common and effective method. This involves the reaction of a 2-aminonicotinaldehyde with a ketone or aldehyde possessing an α-methylene group.

Step 2: Selective Catalytic Hydrogenation

The reduction of the 1,7-naphthyridine core to its tetrahydro derivative is a critical step where regioselectivity is paramount. Catalytic reduction of 1,7-naphthyridine can produce a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers[1]. The choice of catalyst and reaction conditions is therefore crucial for directing the hydrogenation to the desired pyridine ring (the one containing N-7).

  • Catalyst Selection: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to mixtures with naphthyridines[1]. Homogeneous catalysts, such as certain ruthenium complexes, have been shown to offer superior control and selectivity in the hydrogenation of specific naphthyridine isomers[2]. The electronic properties of the two pyridine rings in 1,7-naphthyridine differ, and catalyst systems can be chosen to exploit these differences.

Step 3: Regioselective Bromination

The final step in this sequence is the electrophilic bromination of the 1,2,3,4-tetrahydro-1,7-naphthyridine intermediate. The position of bromination (C-5 vs. C-6 or C-8) is governed by the directing effects of the fused ring system and the secondary amine at N-7.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic and heterocyclic systems. Its use can minimize over-bromination and side reactions. The reaction is often carried out in a chlorinated solvent like chloroform or dichloromethane at ambient temperature.

Experimental Protocol for Strategy A (Illustrative)

Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine

  • Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in ethanol or acetic acid in a high-pressure reactor, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Note: This reaction may yield a mixture of isomers requiring chromatographic separation[1].

  • Work-up: Carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate 1,2,3,4-tetrahydro-1,7-naphthyridine.

Protocol 3: Synthesis of this compound

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 eq) in chloroform or acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with chloroform.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the final compound. A similar methodology has been demonstrated for the bromination of tetrahydroquinolines[3].

Strategy B: Synthesis via Bromination and Subsequent Selective Hydrogenation

This approach introduces the bromine atom onto the aromatic scaffold early in the synthesis. This can be advantageous as the electronic properties of the fully aromatic system are well-defined, potentially leading to more predictable bromination regioselectivity. The primary challenge is the subsequent selective reduction of the non-brominated pyridine ring.

Logical Workflow for Strategy B

Strategy_B_Workflow Start Substituted Pyridine Precursors Step1 Step 1: Friedländer Annulation (Construction of 1,7-Naphthyridine Core) Start->Step1 Step2 Step 2: Regioselective Bromination (Formation of 5-Bromo-1,7-naphthyridine) Step1->Step2 1,7-Naphthyridine Step3 Step 3: Selective Catalytic Hydrogenation (Reduction of the Non-Brominated Ring) Step2->Step3 5-Bromo-1,7-naphthyridine End 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Step3->End

Caption: Workflow for Strategy B: Bromination followed by Hydrogenation.

Step 2: Regioselective Bromination of 1,7-Naphthyridine

Bromination of the parent 1,7-naphthyridine heterocycle would proceed via electrophilic aromatic substitution. The precise location of bromination is dictated by the electron density of the various positions on the rings. For many heterocyclic systems, direct bromination with molecular bromine in a solvent like acetic acid or with a carrier can be effective.

Step 3: Selective Catalytic Hydrogenation

This is the most crucial step of Strategy B. The presence of the electron-withdrawing bromine atom on one ring deactivates it towards reduction. This electronic differentiation can be exploited to achieve selective hydrogenation of the other, more electron-rich pyridine ring (the one containing N-7).

  • Catalyst and Condition Optimization: Heterogeneous catalysts like Palladium (Pd) or Platinum (Pt) are often used for such transformations. The choice of solvent, pressure, and temperature can significantly influence the selectivity. Acidic conditions, for instance, can protonate the nitrogen atoms, altering the electronic landscape of the molecule and potentially enhancing the selectivity of the reduction. The catalytic hydrogenation of substituted phthalimides has been shown to be promoted by the presence of an acid[4]. This principle can be applied here to modulate reactivity.

Experimental Protocol for Strategy B (Illustrative)

Protocol 2: Synthesis of 5-Bromo-1,7-naphthyridine

  • Reaction Setup: Suspend 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 5-bromo-1,7-naphthyridine.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a high-pressure vessel, dissolve 5-bromo-1,7-naphthyridine (1.0 eq) in methanol containing a catalytic amount of a strong acid (e.g., HCl or trifluoroacetic acid).

  • Catalyst Addition: Add a hydrogenation catalyst such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (50-100 psi). Stir the reaction at room temperature for 16-24 hours.

  • Work-up: Following depressurization and purging, filter the reaction mixture through Celite® to remove the catalyst.

  • Purification: Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract with ethyl acetate. Dry the combined organic extracts, concentrate, and purify by flash chromatography to obtain the target compound.

Data Summary and Strategy Comparison

FeatureStrategy A (Hydrogenate then Brominate)Strategy B (Brominate then Hydrogenate)
Key Challenge Regioselective bromination of the tetrahydro intermediate.Regioselective hydrogenation of the bromo-naphthyridine.
Advantages Avoids potential de-bromination during hydrogenation.Potentially more predictable regioselectivity in the initial bromination step. The electron-withdrawing bromine aids in directing the hydrogenation.
Disadvantages Hydrogenation may produce hard-to-separate isomers[1]. The tetrahydro intermediate may be prone to over-bromination.Risk of reductive de-bromination (hydrogenolysis) under harsh hydrogenation conditions.
Overall Feasibility High, contingent on successful chromatographic separation of isomers and controlled bromination.High, contingent on careful selection of hydrogenation catalyst and conditions to preserve the C-Br bond.

Conclusion and Outlook

Both synthetic strategies presented offer viable pathways to this compound. The optimal choice will depend on the specific capabilities of the laboratory, including access to high-pressure hydrogenation equipment and expertise in chromatographic purification.

Strategy B is often preferred in a drug discovery setting due to the potentially cleaner regioselectivity of the initial bromination on a simple aromatic system and the directing effect of the bromo-substituent in the subsequent selective hydrogenation. However, careful optimization of the reduction step is critical to prevent loss of the valuable bromine handle.

The this compound scaffold synthesized through these methods serves as a versatile building block, poised for elaboration into novel chemical entities with significant potential as therapeutic agents.

References

  • D. S. Dodd, R. L. Martinez, A. P. Combs, 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development, NIH Public Access, (2010).

  • Smolecule, 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid, Smolecule Online Catalog.

  • BenchChem, Step-by-Step Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine Analogs, BenchChem Application Note.

  • ResearchGate, Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists, ResearchGate Publication.

  • Stellarsmart, 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg, Stellarsmart Product Page.

  • P. Viereck, Switchable and ring-selective hydrogenation of naphthyridine isomers, Janssen Pharmaceutica NV, (2022).

  • ResearchGate, An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine, ResearchGate Publication.

  • W. W. Paudler, T. J. Kress, The Naphthyridines, in The Chemistry of Heterocyclic Compounds, (2008).

  • Google Patents, Method for preparing 5-bromoindole, CN102558017A.

  • BLD Pharm, 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide, BLD Pharm Product Page.

  • BLD Pharm, this compound hydrochloride, BLD Pharm Product Page.

  • ChemicalBook, 5-Bromo-1,2,3,4-tetrahydro-[1][5]naphthyridine, ChemicalBook Product Page.

  • BenchChem, Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide, BenchChem Application Note.

  • Sigma-Aldrich, 1,2,3,4-Tetrahydro-1,8-naphthyridine, Sigma-Aldrich Product Page.

  • Y. Wang et al., Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes, MDPI, (2023).

  • ResearchGate, High temperature bromination. Part 22: Bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene, ResearchGate Publication.

  • Y. Liu et al., NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study, RSC Advances, (2023).

  • A. Ashnagar et al., Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs, International Journal of ChemTech Research, (2011).

  • G. Jones, M. J. T. Robinson, Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium, Journal of the Chemical Society, Perkin Transactions 1, (1990).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: [email protected]

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The 1,7-naphthyridine core is a recognized pharmacophore, and the introduction of a bromine substituent and a saturated ring system modulates its electronic and conformational properties, influencing its potential as a drug candidate.[1] This document delineates the structural, physical, and spectral characteristics of the title compound, offering both established data and predictive insights. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. The guide is structured to provide not just data, but a foundational understanding of the causality behind experimental choices, empowering researchers in their drug discovery and development endeavors.

Introduction and Molecular Overview

This compound belongs to the class of N-heterocyclic compounds, which are prevalent in over 60% of small-molecule drugs approved by the FDA.[2] The tetrahydronaphthyridine framework offers a rigid three-dimensional structure that can be advantageous for achieving specific and high-affinity interactions with biological targets.[3] The presence of a bromine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, often through halogen bonding.[4]

This guide serves as a centralized resource for the essential physicochemical data of this compound, providing a critical foundation for its application in medicinal chemistry and pharmacological studies.

Structural and Physical Properties

A thorough understanding of the fundamental structural and physical properties of a compound is paramount in the early stages of drug development. These parameters influence a compound's behavior from initial synthesis and purification to formulation and in vivo disposition.

Core Molecular Data

The foundational properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, solution preparation, and preliminary assessment of the compound's characteristics.

PropertyValueSource
Molecular Formula C₈H₉BrN₂[5]
Molecular Weight 213.07 g/mol [5]
CAS Number 351457-97-1[5]
Appearance White to off-white solid (predicted)General observation for similar compounds
Boiling Point 295.843 °C at 760 mmHg
Density 1.504 g/cm³
Refractive Index 1.586
Flash Point 132.722 °C
Melting Point

The melting point is a critical indicator of purity and is essential for many aspects of material handling and formulation.[6] As of the date of this guide, a definitive experimental melting point for this compound has not been reported in the public domain. However, based on related tetrahydropyridine derivatives, a melting point in the range of 90-120 °C can be anticipated.[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

Rationale: The capillary melting point method is a robust and widely accepted technique for determining the melting range of a solid crystalline compound. The visual observation of the transition from a solid to a liquid phase provides a clear and reproducible endpoint.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B Ensure Homogeneity C Pack Capillary Tube B->C Transfer D Place in Apparatus C->D E Heat and Observe D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "like dissolves like" principle provides a foundational guide, suggesting that the polar heterocyclic nature of this compound will lend itself to solubility in polar organic solvents.[7] Its solubility in aqueous media is expected to be pH-dependent due to the presence of basic nitrogen atoms.

Predicted Solubility:

  • Aqueous: Low solubility at neutral pH, with increased solubility in acidic conditions due to protonation of the nitrogen atoms.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

  • Alcohols (e.g., Methanol, Ethanol): Moderate to good solubility is expected.[8]

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted.[7]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility under specific conditions.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed vial. The excess solid ensures that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solid in Solvent B Agitate at Constant Temp. A->B 24-48 hours C Centrifuge B->C Phase Separation D Collect & Dilute Supernatant C->D E HPLC-UV Quantification D->E F Calculate Solubility E->F

Caption: Shake-Flask Solubility Determination Workflow.

Acidity/Basicity (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the half-equivalence point where pH equals pKa.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.

pKaWorkflow A Dissolve Compound in KCl Solution B Adjust to Low pH with HCl A->B C Titrate with NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. A combination of NMR, IR, and mass spectrometry provides a detailed picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9] While experimental spectra for this compound are not publicly available, predicted chemical shifts can be inferred from the analysis of similar structures.[10]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-8
~7.1d1HH-6
~6.5br s1HN1-H
~3.5t2HH-2
~2.8t2HH-4
~2.0m2HH-3

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158C-8a
~148C-8
~145C-4a
~138C-5
~120C-6
~115C-4
~45C-2
~28C-3
~25C-4

Experimental Protocol: NMR Spectroscopic Analysis

Rationale: High-resolution NMR provides unambiguous evidence of a molecule's structure through the analysis of chemical shifts, coupling constants, and integration.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis:

    • ¹H NMR: Assign the resonances based on their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values.

    • ¹³C NMR: Assign the carbon resonances. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: If necessary, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D (¹H, ¹³C) and 2D NMR Data A->B C Process Spectra (FT, Phasing, Baseline) B->C D Assign Resonances and Analyze Coupling C->D E Structural Elucidation D->E

Caption: General Workflow for NMR Structural Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for N-H, C-H, C=N, and C-Br bonds.

Predicted IR Absorptions (KBr pellet):

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretch (secondary amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1550C=N and C=C stretches (aromatic ring)
1300-1200C-N stretch
700-500C-Br stretch

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a rapid and non-destructive method for identifying the functional groups within a molecule, serving as a fingerprint for the compound.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[11][12]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonNotes
212/214[M]⁺˙Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
133[M - Br]⁺Loss of a bromine radical.
105[C₇H₇N]⁺Further fragmentation of the [M - Br]⁺ ion.

Predicted High-Resolution Mass Spectrometry (HRMS) Data (Electrospray Ionization - ESI):

IonCalculated m/z
[M+H]⁺213.0022 / 215.0002
[M+Na]⁺234.9841 / 236.9821

Experimental Protocol: Mass Spectrometric Analysis

Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous determination of the molecular formula.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI-HRMS):

    • Infuse the sample solution directly into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and other adducts.

    • Confirm the characteristic isotopic pattern for bromine.

    • Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula.

Stability Assessment

The stability of a drug candidate under various conditions is a critical parameter that influences its shelf-life, formulation, and in vivo behavior.[13] For this compound, potential degradation pathways could involve oxidation of the tetrahydro-pyridine ring or hydrolysis under extreme pH conditions.

General Stability Profile:

  • pH Stability: Expected to be relatively stable in neutral and moderately acidic or basic conditions. Forced degradation studies under strongly acidic or basic conditions may reveal potential hydrolysis pathways.[14]

  • Thermal Stability: As a crystalline solid with a predicted melting point above 90 °C, the compound is expected to be stable at ambient temperatures.

  • Photostability: The presence of the bromo-substituted pyridine ring may confer some sensitivity to light. Photostability studies are recommended.

Experimental Protocol: Forced Degradation Study

Rationale: Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug candidate.

Methodology:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60 °C) in solution.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, the degradation products can be further characterized by LC-MS to determine their structures.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data remains to be reported, the provided information, including predicted values and detailed experimental protocols, offers a solid foundation for researchers working with this and related heterocyclic compounds. The methodologies outlined herein are designed to be robust and reproducible, ensuring the generation of high-quality data essential for advancing drug discovery and development programs. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating a deeper understanding and broader application of this promising molecular scaffold.

References

  • Solubility of Things. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]

  • Cao, Q., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1-11. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Pop, A., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(12), 956-963. Retrieved from [Link]

  • PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. Retrieved from [Link]

  • Al-Tohami, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4341-4351. Retrieved from [Link]

  • Al-Mulla, A. (2017). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 22(1), 134. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67(2), 417-427. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Syntheses and spectra of naphthyridines. University of Alberta. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Stratech. (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • Angene. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-[7][10]naphthyridine. Retrieved from [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Moravek, Inc. (2020, May 12). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wang, L., et al. (2021). Synthesis and preliminary studies of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Theranostics, 11(1), 136-150. Retrieved from [Link]

  • El-Yazbi, A. M., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6537. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • Grinevich, O. I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Chromatography A, 1648, 462201. Retrieved from [Link]

  • Paton Lab. (2022, November 13). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Cao, Q., et al. (2022). Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development. [Image]. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2007). Stability testing of new veterinary drug substances and medicinal products (revision). Retrieved from [Link]

  • Chemical Technology Co.,LTD. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-[7][10]naphthyridine. Retrieved from [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15986-16010. Retrieved from [Link]

  • Comins, D. L., et al. (2001). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Synthetic Communications, 31(14), 2149-2154. Retrieved from [Link]

  • Ohta, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2231-2235. Retrieved from [Link]

  • Popa, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3185. Retrieved from [Link]

  • Bogolubsky, A. V., et al. (2012). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron, 68(47), 9645-9654. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(1), 123. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • International Journal of Chemical and Physical Sciences. (2015). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Retrieved from [Link]

Sources

molecular structure of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The strategic introduction of substituents onto this core is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. The subject of this guide, this compound, represents a key building block in this endeavor. The presence of a bromine atom provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the tetrahydro-pyridine ring imparts specific conformational constraints and alters solubility.

This document serves as a comprehensive technical guide to the molecular structure elucidation of this compound. It is designed to provide researchers and drug development professionals with an authoritative framework for the synthesis, characterization, and potential applications of this and structurally related compounds. The methodologies described herein are based on established principles of organic chemistry and state-of-the-art analytical techniques.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. This compound is identified by the CAS Number 351457-97-1.[2][3] Its core molecular framework consists of a fused pyridine and a tetrahydropyridine ring system, with a bromine atom substituted at the C5 position.

PropertyValueSource
Molecular Formula C₈H₉BrN₂[2][3][4]
Molecular Weight 213.07 g/mol [2][3]
Monoisotopic Mass 211.9949 Da[4]
CAS Number 351457-97-1[2][3]
Density 1.504 g/cm³ (Predicted)[2]
Boiling Point 295.843 °C at 760 mmHg (Predicted)[2]
Flash Point 132.722 °C (Predicted)[2]
InChI InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2[2][4]
SMILES C1CC2=C(C=NC=C2NC1)Br[4]

Synthesis and Structural Elucidation Workflow

The synthesis of tetrahydronaphthyridines can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine precursors.[5][6][7][8] For the 1,7-naphthyridine skeleton, methods may include variations of classical reactions like the Skraup or Friedländer syntheses, followed by selective reduction of one of the pyridine rings.[8] The development of novel synthetic routes, including those utilizing palladium-catalyzed C-N bond formation or photoredox catalysis, has expanded the toolkit for accessing these scaffolds.[5]

Once synthesized, the definitive confirmation of the requires a multi-pronged analytical approach. The logical workflow, from synthesis to final structural verification, is a self-validating system where each technique provides complementary information.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Final Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Identity & Purity ms Mass Spectrometry (HRMS) purification->ms Molecular Formula xray X-ray Crystallography (If single crystals form) purification->xray 3D Structure structure Definitive Molecular Structure nmr->structure ms->structure xray->structure

Caption: General workflow for the synthesis and structural elucidation of a target molecule.

In-Depth Spectroscopic Characterization

The cornerstone of molecular structure determination lies in the synergistic application of various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] A combination of ¹H, ¹³C, and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes connectivity within the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15d1HH-8Aromatic proton adjacent to nitrogen (N-7), expected to be downfield.
~7.40d1HH-6Aromatic proton ortho to the bromine atom.
~6.50br s1HN-1-HExchangeable proton of the secondary amine.[9]
~3.50t2HH-2Methylene protons adjacent to the secondary amine (N-1).
~2.90t2HH-4Methylene protons adjacent to the aromatic ring.
~2.00m2HH-3Methylene protons coupled to both H-2 and H-4.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C-8a
~150.0C-8
~145.0C-4a
~125.0C-6
~115.0C-5
~110.0C-8b
~45.0C-2
~30.0C-4
~25.0C-3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound, serving as a crucial checkpoint for its identity.[1] High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization-Time of Flight (ESI-TOF), is essential for confirming the molecular formula by measuring the mass-to-charge ratio (m/z) to four or more decimal places.[1]

Predicted High-Resolution Mass Spectrometry Data

Ion/AdductCalculated m/z
[M+H]⁺213.0022
[M+Na]⁺234.9841

Data sourced from predicted values for C₈H₉BrN₂.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 Da).

  • Analysis: Compare the experimentally observed m/z of the molecular ion peak (e.g., [M+H]⁺) with the theoretical value calculated for the molecular formula C₈H₉BrN₂. The mass error should be less than 5 ppm.

X-ray Crystallography

While NMR and MS establish connectivity and formula, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] This technique elucidates precise bond lengths, bond angles, and the conformational arrangement of the atoms, confirming the planarity of the aromatic system and the puckering of the saturated ring. The incorporation of a heavy atom like bromine is advantageous for solving the phase problem in crystallography.[11]

Experimental Workflow: Single-Crystal X-ray Diffraction

G crystal Crystal Growth (Slow Evaporation, Vapor Diffusion) mount Crystal Mounting & Cryo-cooling crystal->mount diffraction X-ray Diffraction Data Collection mount->diffraction solve Phase Problem Solution diffraction->solve refine Structure Refinement solve->refine validate Final Structure Validation (CIF) refine->validate

Caption: The sequential process of determining a molecular structure via X-ray crystallography.

  • Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[10]

  • Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell dimensions. The intensities of the spots are then used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution structure.[10]

Reactivity and Applications in Drug Discovery

The offers several strategic advantages for drug development professionals.

  • N-1 Nucleophilicity: The secondary amine at the N-1 position is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including acylation, alkylation, and urea formation, enabling the exploration of the surrounding chemical space for structure-activity relationship (SAR) studies.[12]

  • Synthetic Handle for Cross-Coupling: The bromine atom at the C-5 position is the most valuable feature for library development. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, dramatically expanding the diversity of potential drug candidates.

  • Scaffold for Biologically Active Molecules: The broader naphthyridine family of compounds has demonstrated significant potential in medicinal chemistry, with derivatives showing anticancer, anti-infective, and neurological activities.[7][13] This compound therefore represents a valuable starting point for the synthesis of novel therapeutic agents.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides essential, complementary data that, when integrated, confirms the molecule's identity, purity, and three-dimensional architecture. Its structural features—namely the nucleophilic secondary amine and the synthetically versatile bromine atom—make it a highly valuable building block for the creation of diverse chemical libraries aimed at the discovery of new and potent therapeutic agents.

References

  • This compound - ChemNet. (URL: )
  • Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide - Benchchem. (URL: )
  • This compound - PubChemLite. (URL: )
  • 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride - PubChemLite. (URL: )
  • 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg -
  • 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide - BLD Pharm. (URL: )
  • 5-Bromo-1,2,3,4-tetrahydronaphthalene - PubChem. (URL: [Link])

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (URL: [Link])

  • This compound - Sinfoo Biotech. (URL: [Link])

  • THE NAPHTHYRIDINES - Wiley Online Library. (URL: [Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - Molecules. (URL: [Link])

  • X-ray crystallography - PMC - PubMed Central. (URL: [Link])

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (URL: [Link])

  • SYNTHESES AND SPECTRA OF NAPHTHYRIDINES - Library and Archives Canada. (URL: [Link])

  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - NIH. (URL: [Link])

  • Spectral Characteristics of 2,7-Naphthyridines - MDPI. (URL: [Link])

  • Proton Nuclear Magnetic Resonance Spectroscopy - University of Wisconsin. (URL: [Link])

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: [Link])

  • 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- - NIST WebBook. (URL: [Link])

  • BC530 2016 X-ray Crystallography Unit Homework - University of Massachusetts Amherst. (URL: [Link])

  • X-Ray Crystal Structure Analysis of Substituted 5-(2,3-Dihydro-7-benzofuryl)- 2-methylpyrazolo[4,3-d]pyrimidin-7-one (iso-Biagra) - ResearchGate. (URL: [Link])

Sources

The Strategic Utility of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 5-position of the 1,2,3,4-tetrahydro-1,7-naphthyridine core creates a versatile intermediate, ripe for synthetic diversification and the exploration of novel chemical space. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine and its analogs. We will explore plausible synthetic routes, detail key derivatization protocols such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the potential of the resulting compounds as modulators of key biological targets, including kinases and phosphodiesterases. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The 1,7-Naphthyridine Core in Medicinal Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, are of significant interest in medicinal chemistry.[1] The arrangement of the nitrogen atoms within the two fused pyridine rings gives rise to six possible isomers, each with a unique electronic distribution and vectoral presentation of hydrogen bond donors and acceptors.[2] This structural diversity has been exploited to develop a wide range of therapeutic agents.

The 1,7-naphthyridine isomer, in particular, has been identified as a key scaffold in the development of inhibitors for a variety of enzymes, including p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase type 4 (PDE4).[3][4] The tetrahydro- variant of this scaffold introduces a three-dimensional character that can be advantageous for achieving high-affinity and selective binding to protein targets. The strategic placement of a bromine atom at the 5-position provides a crucial handle for synthetic chemists to introduce a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.

This guide will focus on the synthesis, chemical manipulation, and therapeutic potential of the this compound core.

Synthesis of the this compound Core

Proposed Synthetic Pathway

The synthesis commences with a Gould-Jacobs type reaction between a suitably substituted aminopyridine and diethyl ethoxymethylenemalonate (EMME) to construct the pyridone ring of the naphthyridine core. Subsequent functional group manipulations, including bromination and reduction, would lead to the desired target molecule.

Synthetic Pathway A 3-Amino-5-bromopyridine C Intermediate A (Pyridone derivative) A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C E Intermediate B (5,8-Dibromo-1,7-naphthyridine) C->E Bromination D POBr3 D->E G 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine E->G Selective Reduction F Catalytic Hydrogenation (e.g., H2, Pd/C) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of the title compound.

Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8(7H)-one (Intermediate A)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-Amino-5-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will solidify upon cooling.

  • To the solid mass, add Dowtherm A to create a slurry.

  • Heat the slurry to 250 °C for 1 hour to effect cyclization.

  • Cool the reaction mixture and triturate with hexane to precipitate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-Bromo-1,7-naphthyridin-8(7H)-one.

Step 2: Synthesis of 5,8-Dibromo-1,7-naphthyridine (Intermediate B)

  • In a sealed tube, suspend 5-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0 eq).

  • Heat the mixture at 150 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,8-Dibromo-1,7-naphthyridine.

Step 3: Synthesis of this compound

  • To a solution of 5,8-Dibromo-1,7-naphthyridine (1.0 eq) in ethanol, add Palladium on carbon (10 wt. %, 0.1 eq).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS to ensure selective reduction of one pyridine ring.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Derivatization

The this compound core possesses two primary sites for chemical modification: the bromine atom at the 5-position and the secondary amine in the tetrahydro-pyridine ring. This dual reactivity allows for the generation of diverse libraries of compounds for SAR exploration.

Reactions at the 5-Position: Cross-Coupling Chemistry

The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Derivatization Core 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Acylation N-Acylation (Acyl Chlorides, Carboxylic Acids) Core->Acylation Alkylation N-Alkylation (Alkyl Halides) Core->Alkylation Aryl_Deriv 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Amino_Deriv 5-Amino Derivatives Buchwald->Amino_Deriv Amide_Deriv N-Acyl Derivatives Acylation->Amide_Deriv Alkyl_Deriv N-Alkyl Derivatives Alkylation->Alkyl_Deriv

Caption: Key derivatization strategies for the this compound core.

3.1.1. Suzuki-Miyaura Cross-Coupling

This reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.1.2. Buchwald-Hartwig Amination

This reaction allows for the synthesis of 5-amino-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the desired primary or secondary amine (1.2 eq) and an anhydrous solvent such as toluene.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reactions at the N-1 Position

The secondary amine in the tetrahydro-pyridine ring is nucleophilic and can readily undergo acylation, alkylation, and other standard transformations.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

Derivatives of the 1,7-naphthyridine scaffold have shown promise in a variety of therapeutic areas. The ability to readily diversify the this compound core makes it an attractive starting point for lead optimization campaigns targeting several important classes of proteins.

Kinase Inhibitors

The 1,7-naphthyridine core is a known hinge-binding motif for many protein kinases.[6] The nitrogen atoms at positions 1 and 7 can form crucial hydrogen bonds with the backbone of the kinase hinge region. By decorating the 5-position with various aryl and heteroaryl substituents via Suzuki-Miyaura coupling, it is possible to target the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. For example, derivatives of the related 5-bromo-8-methoxy-1,7-naphthyridine have been investigated as inhibitors of phosphatidylinositol-5-phosphate 4-kinase type-2 alpha (PIP4K2A), a target in oncology.[7]

Phosphodiesterase (PDE) Inhibitors

PDE4 inhibitors have therapeutic potential in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Several 1,7-naphthyridine derivatives have been reported as potent PDE4 inhibitors.[4] The structural features of the this compound core, particularly after derivatization, could allow for favorable interactions within the active site of PDE4 isoforms.

Central Nervous System (CNS) Applications

The rigid, nitrogen-containing scaffold of tetrahydronaphthyridines makes them attractive for CNS drug discovery. These structures can be designed to interact with various receptors and transporters in the brain. The ability to modulate lipophilicity and polarity through derivatization at the 5- and 1-positions is critical for achieving the desired pharmacokinetic properties for brain penetration.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 351457-97-1[8]
Molecular Formula C₈H₉BrN₂[9]
Molecular Weight 213.08 g/mol [9]
Predicted XlogP 1.9[9]

Table 2: Representative Derivatization Reactions and Expected Products

ReactionReagentsExpected Product
Suzuki-Miyaura Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Phenyl-1,2,3,4-tetrahydro-1,7-naphthyridine
Buchwald-Hartwig Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu5-(Morpholin-4-yl)-1,2,3,4-tetrahydro-1,7-naphthyridine
N-Acylation Acetyl chloride, Et₃N1-Acetyl-5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
N-Alkylation Benzyl bromide, K₂CO₃1-Benzyl-5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Conclusion

The this compound scaffold represents a valuable and versatile platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the 1,7-naphthyridine core, makes it an attractive starting point for medicinal chemistry campaigns. The detailed synthetic and derivatization protocols outlined in this guide, while based on established chemical principles, provide a solid framework for researchers to begin exploring the potential of this promising heterocyclic system. Further investigation into the biological activities of derivatives of this core is warranted and is anticipated to yield novel drug candidates in a range of therapeutic areas.

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors.
  • BenchChem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
  • BLD Pharm. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide.
  • BenchChem. (2025). The Strategic Role of 5-Bromo-8-methoxy-1,7-naphthyridine in Modern Drug Discovery.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
  • BenchChem. (2025). by-Step Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine Analogs.
  • BenchChem. (2025). The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent Development.
  • ChemicalBook. (n.d.). 5-溴-1,2,3,4-四氢-1,7-萘啶.
  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
  • Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C-H Activation/Cyclization Cascade. Synthesis, 53(10), 1943-1954.
  • Boger, D. L., et al. (2000). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Journal of Organic Chemistry, 65(13), 4101-4111.
  • HD-Science. (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg.
  • Cirillo, P. F., et al. (2005). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 15(13), 3257-3261.
  • Gesi, M., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 26(16), 4993.
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Letters, 22(15), 5895-5899.
  • Almario, A., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 61(6), 2472-2489.
  • Catalano, A., et al. (2024). Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. Molecules, 29(15), 3465.
  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • MDPI. (2024).
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.
  • Siritanaratkul, N., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules, 28(21), 7306.

Sources

potential therapeutic targets of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold and its partially saturated derivatives, such as the tetrahydronaphthyridines, represent a class of heterocyclic compounds with significant and diverse biological activities.[1] This technical guide focuses on the specific, yet underexplored, molecule This compound . While direct biological data for this compound is scarce[2], the extensive research on structurally related analogs provides a strong foundation for predicting and validating its therapeutic potential. This document will serve as a roadmap for researchers, outlining potential molecular targets, the scientific rationale for their selection, and detailed experimental workflows for validation. We will explore potential applications in oncology, neurodegenerative disorders, inflammatory diseases, and infectious diseases, providing a framework for initiating drug discovery programs centered on this promising scaffold.

Introduction: The Therapeutic Promise of the Tetrahydronaphthyridine Core

The tetrahydropyridine and its fused bicyclic variants, including the tetrahydronaphthyridines, are privileged scaffolds in medicinal chemistry.[3][4] These structures are present in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of pharmacological properties ranging from anticancer and anti-inflammatory to antimicrobial and CNS activities.[5] The 1,7-naphthyridine isomer, in particular, has been the basis for compounds targeting key enzymes and receptors.[1]

The subject of this guide, this compound, combines the structural features of a partially saturated pyridine ring with the electronic properties imparted by a bromine substituent. The tetrahydro component provides a three-dimensional geometry often favorable for binding to protein targets, while the bromine atom can serve as a key interaction point (e.g., through halogen bonding) or as a synthetic handle for further chemical modification. This guide will extrapolate from the known biological activities of similar compounds to propose and detail the investigation of high-potential therapeutic targets.

Potential Therapeutic Target Class I: Kinase Inhibition in Oncology and Inflammation

Scientific Rationale: Derivatives of the 1,7-naphthyridine core have demonstrated potent inhibitory activity against key kinases involved in cancer and inflammation. Notably, 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase , a critical regulator of the production of pro-inflammatory cytokines like TNF-α.[1] Furthermore, the broader naphthyridine class has been associated with the inhibition of protein kinases implicated in cancer cell signaling.[6] The presence of the bromine atom on the this compound scaffold could enhance binding affinity to the ATP-binding pocket of various kinases.

Proposed Target: p38 MAP Kinase

Hypothesis: this compound will act as an inhibitor of p38 MAP kinase, thereby reducing the downstream production of inflammatory mediators.

Experimental Validation Workflow

A tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and more complex systems.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Mechanism of Action A Primary Screen: In Vitro p38α Kinase Assay B Dose-Response & IC50 Determination A->B Hit Compound C Kinase Selectivity Panel (e.g., against JNK, ERK) B->C Potent Inhibitor D LPS-stimulated Human Monocyte (e.g., THP-1) or Whole Blood Assay C->D Selective Compound E Measure TNF-α Production (ELISA or HTRF) D->E F Western Blot Analysis: Assess phosphorylation of downstream target (e.g., MK2) E->F Active in Cells G Cellular Thermal Shift Assay (CETSA) to confirm target engagement F->G Confirmed MoA

Caption: Tiered workflow for validating p38 MAP kinase inhibition.

Detailed Experimental Protocols

Protocol 2.1: In Vitro p38α Kinase Assay (Primary Screen)

  • Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant human p38α.

  • Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate peptide, ATP, kinase assay buffer, HTRF detection reagents.

  • Procedure:

    • Dispense 2 µL of this compound (e.g., at a screening concentration of 10 µM) into a 384-well assay plate.

    • Add 4 µL of a solution containing p38α kinase and biotinylated ATF2 substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TRF-FRET) or similar detection method.

    • Calculate percent inhibition relative to DMSO (negative) and a known p38 inhibitor (positive) controls.

Protocol 2.2: Cellular Assay for TNF-α Production

  • Objective: To assess the compound's ability to inhibit pro-inflammatory cytokine production in a relevant cellular context.

  • Materials: Human monocytic THP-1 cells, lipopolysaccharide (LPS), cell culture medium, TNF-α ELISA kit.

  • Procedure:

    • Plate THP-1 cells and differentiate them into macrophage-like cells with PMA.

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of TNF-α production.

Potential Therapeutic Target Class II: Cholinesterase Inhibition for Neurodegenerative Disorders

Scientific Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. Structurally related compounds, specifically 1,2,3,4-tetrahydrobenzo[h][7][8]naphthyridines, have been designed and synthesized as potent inhibitors of AChE.[9] These molecules target both the catalytic active site and the peripheral anionic site of the enzyme. The tetrahydropyridine core is crucial for these interactions. Given the structural similarity, this compound is a plausible candidate for an AChE inhibitor.

Proposed Target: Acetylcholinesterase (AChE)

Hypothesis: this compound will inhibit AChE activity, suggesting potential utility in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Experimental Validation Workflow

G A Primary Screen: Ellman's Assay with EeAChE and hAChE B Selectivity Assay: Butyrylcholinesterase (BChE) Inhibition Assay A->B Active Compound C Kinetic Studies: Determine Mechanism of Inhibition (e.g., competitive) B->C Selective for AChE D PAMPA-BBB Assay: Assess potential for Blood-Brain Barrier penetration C->D Characterized Inhibitor

Caption: Workflow for characterizing a novel AChE inhibitor.

Detailed Experimental Protocols

Protocol 3.1: AChE Inhibition using Ellman's Method

  • Objective: To quantify the inhibition of AChE enzymatic activity.

  • Materials: Human recombinant AChE (hAChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, ATCI.

    • Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

  • Objective: To predict the passive permeability of the compound across the blood-brain barrier (BBB).

  • Materials: PAMPA sandwich plate (donor and acceptor plates with a lipid-impregnated filter), phosphate buffered saline (PBS), test compound, reference compounds (e.g., caffeine for high permeability, atenolol for low permeability).

  • Procedure:

    • Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) and add it to the donor wells.

    • Fill the acceptor wells with fresh buffer.

    • Assemble the PAMPA plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) and compare it to known standards to classify the compound's CNS penetration potential.

Potential Therapeutic Target Class III: Antiviral Activity via Integrase or Reverse Transcriptase Inhibition

Scientific Rationale: The broader naphthyridine family has yielded compounds with significant antiviral properties, particularly against HIV. For instance, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as allosteric inhibitors of HIV-1 integrase, a key enzyme for viral replication.[10] Additionally, 2,4-disubstituted-1,7-naphthyridine derivatives have recently been reported as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] The core scaffold is capable of forming crucial interactions within the binding pockets of these viral enzymes.

Proposed Targets: HIV-1 Integrase (Allosteric Site) and HIV-1 Reverse Transcriptase (NNRTI Binding Pocket)

Hypothesis: this compound may inhibit HIV-1 replication by targeting either the integrase or reverse transcriptase enzyme.

Experimental Validation Workflow

G A Primary Screen: Cell-based HIV-1 Replication Assay (e.g., using TZM-bl cells) B Cytotoxicity Assay (e.g., in MT-4 cells) to determine Therapeutic Index A->B Antiviral Hit C Target Deconvolution: Biochemical Assays for HIV-1 Integrase & RT B->C Non-toxic Hit D Mechanism of Action: Time-of-addition experiment to pinpoint viral life cycle stage C->D Target Identified

Caption: Workflow for identifying and characterizing a novel anti-HIV agent.

Detailed Experimental Protocols

Protocol 4.1: Cell-Based HIV-1 Replication Assay

  • Objective: To determine the compound's overall ability to inhibit viral replication in a cellular context.

  • Materials: TZM-bl cells (HeLa-derived, express CD4, CXCR4, CCR5 and contain Tat-responsive luciferase and β-galactosidase reporter genes), HIV-1 viral stock, cell culture medium.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for 48 hours.

    • Measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

    • Calculate the EC50 (50% effective concentration).

Summary and Future Directions

While this compound is a relatively uncharacterized molecule, the rich pharmacology of the broader naphthyridine and tetrahydronaphthyridine families provides a compelling rationale for its investigation as a therapeutic agent. This guide has outlined three high-potential therapeutic avenues: kinase inhibition for oncology/inflammation, cholinesterase inhibition for neurodegenerative diseases, and viral enzyme inhibition for infectious diseases.

The proposed experimental workflows provide a clear, step-by-step path for validating these hypotheses. A successful outcome in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and drug-like properties, and in vivo studies in relevant disease models. The bromine atom provides a convenient synthetic handle for such medicinal chemistry efforts, allowing for the rapid generation of analogs to probe the chemical space around this promising scaffold.

References

  • Journal of Medicinal Chemistry (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. ACS Publications. Retrieved from: [Link]

  • Auctores Journals (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from: [Link]

  • European Journal of Medicinal Chemistry (2014). 1,2,3,4-Tetrahydrobenzo[h][7][8]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. PubMed. Retrieved from: [Link]

  • Current Medicinal Chemistry (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed. Retrieved from: [Link]

  • MDPI (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from: [Link]

  • PubChem (n.d.). This compound. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (2009). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PMC - NIH. Retrieved from: [Link]

  • ResearchGate (n.d.). Tetrahydronaphthyridines and their importance. Retrieved from: [Link]

  • Stratech Scientific (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Retrieved from: [Link]

  • R Discovery (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from: [Link]

  • MDPI (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Retrieved from: [Link]

  • MDPI (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (n.d.). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. ACS Publications. Retrieved from: [Link]

  • MDPI (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (1968). Synthesis and antimalarial evaluation of some 1,7-nephthyridines and 2,9-diazaanthracenes. PubMed. Retrieved from: [Link]

  • ResearchGate (2021). (PDF) Biological Activity of Naturally Derived Naphthyridines. Retrieved from: [Link]

  • Archiv der Pharmazie (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from: [Link]

  • NIH (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Retrieved from: [Link]

  • PubMed Central (2024). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from: [Link]

Sources

The Strategic Synthesis and Application of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The 1,7-naphthyridine core is a compelling heterocyclic motif in modern drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] The strategic introduction of a bromine atom at the 5-position and the subsequent reduction of one of the pyridine rings to a tetrahydro- form yields 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, a versatile building block poised for the generation of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₉BrN₂[2][3][4]
Molecular Weight 213.07 g/mol [3][4]
CAS Number 351457-97-1[3][4]
Appearance Solid (predicted)N/A
Boiling Point 295.843°C at 760 mmHg[3]
Density 1.504 g/cm³[3]
Flash Point 132.722°C[3]
Refractive Index 1.586[3]

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound can be logically approached in two main stages: the construction of the aromatic 5-bromo-1,7-naphthyridine core, followed by the selective reduction of the appropriate pyridine ring.

Part 1: Construction of the 5-Bromo-1,7-naphthyridine Core

A plausible and efficient method for the synthesis of the brominated naphthyridine core is a modified Skraup synthesis, a classic and reliable method for constructing quinoline and naphthyridine ring systems.

Conceptual Workflow for 5-Bromo-1,7-naphthyridine Synthesis

cluster_synthesis Synthesis of 5-Bromo-1,7-naphthyridine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Reaction_Vessel Skraup Reaction 3-Amino-5-bromopyridine->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Reaction_Vessel Dehydrating Agent Oxidizing_Agent Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Oxidant 5-Bromo-1,7-naphthyridine 5-Bromo-1,7-naphthyridine Reaction_Vessel->5-Bromo-1,7-naphthyridine Cyclization & Aromatization cluster_reduction Selective Reduction 5-Bromo-1,7-naphthyridine 5-Bromo-1,7-naphthyridine Hydrogenation_Reactor Catalytic Hydrogenation 5-Bromo-1,7-naphthyridine->Hydrogenation_Reactor H2_gas H₂ (gas) H2_gas->Hydrogenation_Reactor Pd_C Pd/C catalyst Pd_C->Hydrogenation_Reactor Solvent Ethanol Solvent->Hydrogenation_Reactor Target_Compound 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Hydrogenation_Reactor->Target_Compound Start 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine Aryl_Deriv 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Amine_Deriv 5-Amino Derivatives Buchwald->Amine_Deriv

Sources

Navigating the Synthesis and Application of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of rigid heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the tetrahydronaphthyridine core has emerged as a privileged motif, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets. This in-depth technical guide focuses on a key derivative, 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine , a versatile building block whose bromine substituent serves as a linchpin for a multitude of synthetic transformations.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability, synthesis, spectroscopic properties, and reactive potential of this important intermediate. By understanding the nuances of its handling and application, researchers can unlock its full potential in the synthesis of novel chemical entities with therapeutic promise.

Compound Profile: Key Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and predicted physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 351457-97-1[1]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.07 g/mol [1]
Predicted XlogP 1.9[2]
Predicted Boiling Point 295.8 °C at 760 mmHg[3]
Predicted Density 1.504 g/cm³[3]
Predicted Refractive Index 1.586[3]
Monoisotopic Mass 211.9949 Da[2]

Commercial Availability: Sourcing for Research Needs

This compound is accessible through various chemical suppliers, typically for research and development purposes. Availability can range from small laboratory quantities to larger, semi-bulk amounts, with purity levels generally suitable for synthetic applications. Below is a comparative table of representative suppliers.

SupplierProduct Number/NamePurityQuantity
Angene International Limited5-Bromo-1,2,3,4-tetrahydro-[4][5]naphthyridine>95%1g, 5g, 10g
BLDpharm1432064-93-1>97%100mg, 1g, 5g
Sinfoo BiotechA143249>97%Inquire
ChemNetThis compound>97%Inquire

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthetic Pathways: Accessing the Core Scaffold

Synthetic_Workflow A 4-Aminopyridine Derivative C Condensation & Thermal Cyclization A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D 1,7-Naphthyridin-8(7H)-one Core C->D Gould-Jacobs Reaction E Bromination D->E F 5-Bromo-1,7-naphthyridin-8(7H)-one E->F G Reduction of Pyridinone & Pyridine Rings F->G H This compound G->H

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of a 5-Bromo-8-methoxy-1,7-naphthyridine Analog

The following protocol for the synthesis of a related analog, 5-Bromo-8-methoxy-1,7-naphthyridine, provides valuable insight into the practical execution of the necessary chemical transformations.[6]

Part 1: Synthesis of the Core Intermediate: 5-Bromo-8-methoxy-1,7-naphthyridine

Protocol 1: Synthesis of 1,7-Naphthyridin-8(7H)-one

This procedure follows a Gould-Jacobs type reaction pathway.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Initial Condensation: Heat the mixture at 120-130°C for 2 hours. The mixture will solidify upon cooling.

  • Cyclization: Add Dowtherm A (diphenyl ether/biphenyl mixture) to the flask to create a slurry (approximately 10 mL per gram of the solid intermediate). Heat the mixture to 250°C for 1-2 hours.

  • Work-up: Cool the reaction mixture and dilute with an equal volume of petroleum ether. Filter the resulting precipitate, wash with petroleum ether, and dry to yield 1,7-Naphthyridin-8(7H)-one.

Protocol 2: Bromination

  • Reaction Setup: To a solution of 1,7-Naphthyridin-8(7H)-one (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate). Filter the precipitate, wash with water, and dry to obtain 5-Bromo-1,7-naphthyridin-8(7H)-one.

Protocol 3: O-Methylation

  • Reaction Setup: Suspend 5-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction: Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-Bromo-8-methoxy-1,7-naphthyridine.

Spectroscopic Characterization: A Predicted Profile

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the core structure. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-8
~7.50s1HH-6
~4.50br s1HNH
~3.40t2HCH₂-N
~2.80t2HCH₂-Ar
~2.00m2HCH₂

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C-8a
~150.0C-4a
~148.0C-8
~122.0C-6
~115.0C-5
~45.0C-1
~28.0C-4
~22.0C-2
~21.0C-3
Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Table: Predicted Mass Spectrometry Data

Ion/AdductCalculated m/z
[M+H]⁺213.0022
[M+Na]⁺234.9841

Data sourced from PubChem predictions based on the molecular formula C₈H₉BrN₂.[2]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy can provide valuable information about the functional groups present in the molecule.

Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3350N-H Stretch
~3050Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1600, ~1570C=C and C=N Stretch (Aromatic)
~1200C-N Stretch
~800C-Br Stretch

Reactivity and Applications in Drug Discovery: A Hub for Derivatization

The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which serves as a versatile handle for the introduction of diverse substituents through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the tetrahydronaphthyridine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Reactivity_Hub A 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine B Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->D E Heck Coupling (Alkene, Pd catalyst, Base) A->E F 5-Aryl Derivative B->F G 5-Amino Derivative C->G H 5-Alkynyl Derivative D->H I 5-Alkenyl Derivative E->I

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. This is particularly valuable for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary and secondary amines at the 5-position of the tetrahydronaphthyridine core, providing access to a diverse array of derivatives with potential biological activity.

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction: Heat the mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 5-amino-1,2,3,4-tetrahydro-1,7-naphthyridine derivative.

Conclusion: A Gateway to Novel Chemical Space

This compound stands as a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its commercial availability and the predictable reactivity of its aryl bromide functionality make it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to strategically incorporate this scaffold into their synthetic endeavors and explore new frontiers in medicinal chemistry.

References

  • Vertex AI Search. (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg.
  • Angene International Limited. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-[4][5]naphthyridine. Retrieved January 2, 2026, from [Link]

  • RNP. (n.d.). 40-Supporting informationRNP-1107-701. Retrieved January 2, 2026, from [Link]

  • Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synthesis, 53(01), 137-146.
  • National Center for Biotechnology Information. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Retrieved January 2, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride. Retrieved January 2, 2026, from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalene. PubChem. Retrieved January 2, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-1,7-naphthyridine framework is a valuable scaffold in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for carbon-carbon bond formation, enabling the efficient elaboration of such heterocyclic cores.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. We delve into the mechanistic underpinnings, provide a detailed and optimized general protocol, offer guidance on parameter selection, and present a practical troubleshooting guide to navigate common challenges associated with this class of substrates.

Introduction and Strategic Considerations

The palladium-catalyzed Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide or pseudohalide.[1] Its broad functional group tolerance and relatively mild conditions have cemented its role as a cornerstone of modern synthetic chemistry, particularly in pharmaceutical discovery where rapid diversification of lead compounds is paramount.[4]

The substrate, this compound, presents unique challenges and opportunities. As a nitrogen-containing heterocycle, the Lewis basic nitrogen atoms can potentially coordinate to the palladium catalyst, leading to deactivation or altered reactivity.[5][6] Furthermore, the presence of a secondary amine (at the N-1 position) introduces a potentially reactive N-H bond that can complicate the reaction, although standard Suzuki conditions are often compatible without N-protection. This guide addresses these specific challenges, providing a framework for achieving high-yield, reproducible couplings.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The process is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the tetrahydronaphthyridine, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[8]

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pdiia Ar-Pd(II)L2-Br pd0->pdiia Oxidative Addition (+ Ar-Br) pdiib Ar-Pd(II)L2-Ar' pdiia->pdiib Transmetalation (+ Ar'-B(OH)2 / Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') ArAr Coupled Product pdiib->ArAr ArBr 5-Bromo-THN ArBr->pd0 ArBOH2 Ar'-B(OH)2 ArBOH2->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized General Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Adjustments may be necessary based on the specific boronic acid used.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02–0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05–0.10 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and equipment for workup and purification.

Step-by-Step Experimental Procedure

Workflow Experimental Workflow start Start setup 1. Assemble Reaction - Add solids (Substrate, Boronic Acid, Base, Catalyst) to a dry flask. start->setup degas 2. Degas System - Evacuate and backfill with inert gas (3x). - Add degassed solvents. setup->degas react 3. Heat Reaction - Heat to 80-100 °C with vigorous stirring. - Monitor by TLC or LC-MS. degas->react workup 4. Aqueous Workup - Cool to RT. - Dilute with EtOAc/Water. - Separate layers. react->workup purify 5. Purify Product - Dry organic layer (e.g., Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) species.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 5-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine.[3][10]

Data Presentation: Parameter Optimization Insights

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides expert rationale for their selection, empowering researchers to optimize for their specific substrate combinations.[11][12]

ParameterOptionsRationale & Field-Proven Insights
Palladium Catalyst • Pd(PPh₃)₄• Pd(dppf)Cl₂• Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Pd(PPh₃)₄ is a classic, effective catalyst but can be sensitive to air and may require higher temperatures. Pd(dppf)Cl₂ offers a good balance of reactivity and stability and is often a reliable first choice for heterocyclic substrates.[13] For particularly challenging or sterically hindered couplings, advanced Buchwald precatalysts with bulky, electron-rich phosphine ligands can overcome catalyst deactivation and promote efficient coupling at lower catalyst loadings and temperatures.[5][14]
Base • K₂CO₃• Cs₂CO₃• K₃PO₄The base is essential for activating the boronic acid for transmetalation.[9] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the reaction, especially with less reactive boronic acids.[15] K₃PO₄ is a strong, non-nucleophilic base that can be beneficial for sensitive substrates or when using boronic esters.[5][16]
Solvent System • Dioxane/H₂O• Toluene/EtOH/H₂O• DMF/H₂OA biphasic system is common. The organic solvent (Dioxane, Toluene, DMF) solubilizes the organic components and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[16] Dioxane is a high-boiling, versatile solvent. Toluene can be useful for higher temperature reactions. DMF is a polar aprotic solvent that can sometimes accelerate reactions but may be harder to remove.
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion. A starting temperature of 90-100 °C is typical.[12] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote catalyst decomposition or side reactions like protodeboronation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction vessel.2. Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or a Buchwald precatalyst).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess protic sources.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or reduce reaction time.2. Use anhydrous solvents and ensure boronic acid is dry. Consider using a boronic acid pinacol ester, which is more stable.[16]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure significantly.[17]2. Ensure reaction conditions are sufficient to generate the active Pd(0) species.
Byproduct Formation 1. Catalyst decomposition at high temperatures.2. Reaction with the N-H of the tetrahydropyridine ring.1. Lower the reaction temperature and/or switch to a more thermally stable catalyst.2. While often not necessary, if N-arylation is observed, consider protecting the N-1 position with a suitable protecting group (e.g., Boc).

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Scott, J. S., & Tudge, M. T. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Scott, J. S., & Tudge, M. T. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Gschaidmeier, H., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • PubMed Central. (n.d.). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-1,7-naphthyridine Scaffold

The 1,2,3,4-tetrahydro-1,7-naphthyridine core is a privileged heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure and the presence of nitrogen atoms in the bicyclic system provide a unique framework for the design of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position offers a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This comprehensive guide provides detailed, field-proven protocols for the functionalization of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be self-validating, with explanations for the rationale behind the choice of reagents and conditions to ensure reproducibility and success in your laboratory.

Core Functionalization Strategies

The bromine atom at the C5 position of the tetrahydro-1,7-naphthyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, broad substrate scope, and tolerance of various functional groups. The three key transformations detailed in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted derivatives.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it an indispensable tool in medicinal chemistry.[1] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to afford the coupled product.[1]

Reaction Principle: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich heterocyclic halides like this compound, a phosphine-ligated palladium catalyst is typically employed to facilitate the oxidative addition step. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B Oxidative Addition C Transmetalation Intermediate B->C D Reductive Elimination Product Complex C->D D->A Reductive Elimination Product 5-Aryl-1,2,3,4-tetrahydro- 1,7-naphthyridine D->Product ArBr 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine ArBr->B R_BOH2 Ar'-B(OH)2 R_BOH2->C Transmetalation Base Base Base->R_BOH2 Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure used for a structurally similar chloro-substituted tetrahydronaphthyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1002-12Good to Excellent
Pd(dppf)Cl₂dppfCs₂CO₃Toluene/H₂O904-16Good to Excellent
Pd₂(dba)₃SPhosK₃PO₄THF806-24Good to Excellent

Note: Yields are dependent on the specific arylboronic acid used and may require optimization.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[2][3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine.[2]

Reaction Principle: The Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base.[2] The ligand plays a crucial role in promoting both the oxidative addition and the reductive elimination steps. The base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.

Buchwald_Hartwig_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Oxidative Addition C Amine Coordination Complex B->C Ligand Exchange D Palladium-Amido Complex C->D E Reductive Elimination Product Complex D->E E->A Reductive Elimination Product 5-Amino-1,2,3,4-tetrahydro- 1,7-naphthyridine E->Product ArBr 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine ArBr->B R2NH R'R''NH R2NH->C Base Base Base->D Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of bromo-quinoline derivatives, which are structurally analogous to the target substrate.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed vial, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add a solution of this compound in anhydrous toluene, followed by the amine.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosNaOtBuToluene100-1104-24Good to Excellent
Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane10012-36Good
Pd(OAc)₂RuPhosK₃PO₄t-BuOH908-24Good to Excellent

Note: Yields are dependent on the specific amine used and may require optimization.

III. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5][6] The reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of more complex molecules.

Reaction Principle: The Catalytic Cycle

The Sonogashira reaction is understood to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active catalysts.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 B Oxidative Addition Intermediate A->B Oxidative Addition C Transmetalation Intermediate B->C Transmetalation D Product Complex C->D D->A Reductive Elimination Product 5-Alkynyl-1,2,3,4-tetrahydro- 1,7-naphthyridine D->Product E Cu(I)X F π-Alkyne Complex E->F G Copper Acetylide F->G Deprotonation G->C ArBr 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine ArBr->B R_C_CH R'-C≡CH R_C_CH->F Base Base Base->F

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of bromo-aza-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF or DMF, followed by the amine base (e.g., triethylamine, which can also serve as the solvent). Add the terminal alkyne dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions
CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuITEATHF/TEA25-602-16Good to Excellent
Pd(PPh₃)₄CuIDIPADMF50-804-24Good
PdCl₂(dppf)None (Cu-free)Cs₂CO₃1,4-Dioxane10012-36Moderate to Good

Note: Yields are dependent on the specific alkyne used and may require optimization. Copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts.

Conclusion

The protocols detailed in this guide provide a robust framework for the functionalization of the this compound scaffold. By leveraging the power of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and development. The provided experimental details, coupled with an understanding of the underlying reaction principles, will empower scientists to successfully implement these transformative reactions in their research endeavors.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2016 , 55B(3), 375-381. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Letters, 2014 , 16(3), 832-835. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Angewandte Chemie International Edition, 2020 , 59(20), 7818-7822. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles. [Link]

  • Journal of the American Chemical Society, 2024 , 146(22), 15293–15303. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Journal of Organic Chemistry, 2021 , 86(24), 18073-18082. [Link]

  • Journal of Organic Chemistry, 2011 , 76(16), 6856-6859. [Link]

  • Organic Reactions, 2020 , 100, 1. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Organic Letters, 2014 , 16(16), 4388-4391. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]

  • ACS Catalysis, 2018 , 8(11), 10569-10574. [Link]

  • Chemical Science, 2022 , 13(2), 435-442. [Link]

  • Chemical Communications, 2023 , 59(80), 11985-11988. [Link]

Sources

Application Notes & Protocols: 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydro-1,7-naphthyridine Scaffold

The 1,7-naphthyridine core and its hydrogenated derivatives are privileged heterocyclic motifs in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] The partially saturated 1,2,3,4-tetrahydro-1,7-naphthyridine framework, in particular, offers a three-dimensional architecture that is highly desirable for exploring chemical space in drug discovery programs.

This guide focuses on 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine , a highly versatile bifunctional building block. Its strategic value lies in two distinct, orthogonally reactive sites:

  • A C5-bromo substituent on the electron-deficient pyridine ring, which is an ideal handle for palladium-catalyzed cross-coupling reactions.

  • A secondary amine (N1) within the saturated tetrahydropyridine ring, which serves as a nucleophilic center for a variety of functionalization reactions, including alkylation, acylation, and urea formation.[2]

This dual reactivity allows for the systematic and diverse elaboration of the core scaffold, making it an invaluable tool for constructing libraries of complex molecules for structure-activity relationship (SAR) studies.

G cluster_0 This compound cluster_1 Reaction Pathways mol Key Reactive Sites C5_Coupling C5 Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) mol->C5_Coupling C5-Br N1_Func N1 Functionalization (Alkylation, Acylation, etc.) mol->N1_Func N1-H

Figure 1: Key reactive sites on the this compound scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] The C(sp²)-Br bond at the 5-position of the naphthyridine ring is highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle for a range of transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds by coupling an organohalide with an organoboron compound.[5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] Applying this to this compound allows for the introduction of diverse aryl and heteroaryl substituents, which is critical for modulating the physicochemical and biological properties of the molecule.[5]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the base-activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[3][6]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_R L₂Pd(II)(Ar)(R') PdII_Complex->PdII_R R'B(OH)₂ (Base) Transmetalation Transmetalation PdII_R->Pd0 Product (Ar-R') RedElim Reductive Elimination Product Ar-R' ArBr Ar-Br Boronic R'-B(OH)₂ + Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of ligand, base, and temperature may be required for specific substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[7]

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

    • Reaction vessel (e.g., microwave vial or Schlenk flask), stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Finally, add the palladium catalyst.

    • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[7]

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[5]

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Typical Yield (%)
Pd(dppf)Cl₂ (3) - K₂CO₃ (2.0) DME 80 85-95[7]
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2.0) Toluene/H₂O 100 80-92

| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 88-98 |

Note: Yields are representative and highly dependent on the specific coupling partners.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[8][9] This reaction is particularly valuable when traditional methods like SₙAr are not feasible.[4] For the target scaffold, this reaction enables the facile introduction of a wide range of primary and secondary amines at the C5-position, a common strategy in medicinal chemistry to modulate target binding and ADME properties.

Reaction Principle: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[10][11] The choice of ligand is critical and is often a bulky, electron-rich phosphine.[9]

G cluster_workflow Generalized Cross-Coupling Workflow Setup 1. Reaction Setup (Vessel, Reagents, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Addition 3. Add Solvent & Catalyst Inert->Addition Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup 5. Quench & Extract Reaction->Workup Purify 6. Purify (Column Chromatography) Workup->Purify

Figure 3: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for the amination of this compound. The choice of ligand and base is crucial and often requires screening.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos or BINAP, 4-8 mol%)[10]

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask, stir bar, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand. Evacuate and backfill the flask with argon three times.[10]

    • Reagent Addition: Under a positive pressure of argon, add the base, followed by this compound, and finally the amine coupling partner.[8]

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.[8] Quench the filtrate with water and extract the product into an organic solvent (e.g., ethyl acetate, 3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 5-amino-1,2,3,4-tetrahydro-1,7-naphthyridine derivative.[10]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Precatalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃ (2) Xantphos (8) NaOt-Bu (1.4) Toluene 100 90-95[10]
Pd₂(dba)₃ (2) BINAP (3) Cs₂CO₃ (1.5) Toluene 110 85-95

| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 88-96 |

Note: Stronger bases like NaOt-Bu are often used for less reactive amines, while carbonate bases are milder alternatives. Yields are representative.

N1-Functionalization of the Saturated Ring

The secondary amine in the tetrahydropyridine ring provides a second, independent site for molecular elaboration. This nucleophilic nitrogen can be readily functionalized through various standard organic transformations.[2]

Protocol 3: General Procedure for N-Alkylation

  • Materials:

    • 5-substituted-1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 equiv)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

    • Base (e.g., K₂CO₃ or Diisopropylethylamine) (2.0 equiv)

    • Solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • Dissolve the starting naphthyridine in the chosen solvent.

    • Add the base, followed by the alkyl halide.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/LC-MS).

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Suboptimal temperature or base.Use a pre-catalyst or ensure an inert atmosphere is maintained.[8] Use high-purity, anhydrous, and degassed solvents and reagents. Screen a range of temperatures (e.g., 80-120 °C) and different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).[8]
Formation of Side Products Dehalogenation: Reductive removal of bromine.Use a less forcing base or a different ligand/catalyst system. Ensure a strictly inert atmosphere.
Homocoupling: Dimerization of the boronic acid or aryl halide.Ensure slow addition of reagents or use a higher catalyst loading. Check the purity of the boronic acid.
Difficulty in Purification Residual palladium catalyst; Tin byproducts (if using Stille coupling).Filter the crude reaction mixture through a pad of Celite® or silica. For tin removal, workup may involve washing with aq. KF solution.[12]

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its two distinct reactive handles—the C5-bromo group for cross-coupling and the N1-amine for nucleophilic substitution—allow for the controlled and divergent synthesis of complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this scaffold in the development of novel chemical entities for drug discovery and beyond.

References

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Accessed January 2, 2026.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem. Accessed January 2, 2026.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. BenchChem. Accessed January 2, 2026.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem. Accessed January 2, 2026.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, the free encyclopedia. Accessed January 2, 2026.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 2, 2026.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Wordpress. Accessed January 2, 2026.
  • Snyder, S. E., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. NIH Public Access.
  • Masdeu, C., et al. (2020).
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Accessed January 2, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 2, 2026.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-pentyne. BenchChem. Accessed January 2, 2026.
  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem. Accessed January 2, 2026.
  • PubMed. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PubMed. Accessed January 2, 2026.
  • Masdeu, C., et al. (2020).
  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. BenchChem. Accessed January 2, 2026.
  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines. Encyclopedia.pub.
  • PubMed Central. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. Accessed January 2, 2026.

Sources

The Strategic Utility of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Naphthyridine Scaffold as a Privileged Core in Drug Discovery

The 1,7-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure, combined with the hydrogen bonding capabilities of its nitrogen atoms, makes it an exceptional starting point for the design of targeted therapeutics.[1] Derivatives of the broader naphthyridine family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][3][4] Specifically, the 1,7-naphthyridine skeleton has shown significant promise in the development of potent kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1][5]

This guide focuses on a key derivative, 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine , a versatile building block that combines the beneficial features of the 1,7-naphthyridine core with the synthetic flexibility required for modern drug discovery campaigns. The introduction of a tetrahydropyridine ring imparts a three-dimensional character to the otherwise planar naphthyridine system, which can be highly advantageous for achieving specific and high-affinity interactions with complex protein targets.

Core Concept: The Strategic Advantage of the 5-Bromo Substituent

The true power of this compound as a medicinal chemistry tool lies in the bromine atom at the 5-position. This halogen serves as a highly versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a diverse array of chemical moieties, facilitating the exploration of the chemical space around the core scaffold. This is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The tetrahydropyridine portion of the molecule also offers a site for further chemical modification at the N7 position, allowing for the exploration of another vector of chemical diversity.[6] The non-aromatic nature of this ring introduces conformational flexibility, which can be fine-tuned to achieve optimal binding to a target protein.

Application Focus: Development of Novel Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][7] Several classes of 1,7-naphthyridine derivatives have been identified as potent kinase inhibitors, targeting enzymes such as p38 MAP kinase.[2][5]

The this compound scaffold is an ideal starting point for the design of novel kinase inhibitors. The nitrogen atoms within the naphthyridine core can mimic the hinge-binding interactions of ATP, a common feature of many kinase inhibitors. The bromine at the C5 position provides a convenient point for introducing substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.

Visualizing the Role in a Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.

Kinase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Scaffold_Inhibitor 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Derivative Scaffold_Inhibitor->MEK Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target in oncology.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to illustrate the synthetic utility of this compound for generating a library of analogs.

Objective: To couple a variety of boronic acids to the 5-position of the naphthyridine core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.

Visualizing the Synthetic Workflow

Suzuki_Workflow Start Start: 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Reagents Reagents: - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/H₂O Start->Reagents Reaction Reaction: - Inert Atmosphere - 90-100 °C, 2-12h Reagents->Reaction Workup Aqueous Workup: - EtOAc/H₂O Extraction - Brine Wash - Drying & Concentration Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Product: 5-Aryl-1,2,3,4-tetrahydro- 1,7-naphthyridine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Synthesized 5-Aryl-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and then dilute further in the assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the target kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Read the plate on a compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of compounds derived from this compound, illustrating a typical SAR study.

Compound IDR-Group (at C5)Target Kinase IC₅₀ (nM)
1 -Br (Starting Material)>10,000
2a -Phenyl850
2b -4-Fluorophenyl420
2c -4-Methoxyphenyl680
2d -3-Pyridyl250
2e -4-Pyrimidinyl150

Analysis of Hypothetical Data: This illustrative data suggests that replacing the bromine with an aryl group improves activity (compare 1 and 2a ). Introducing a fluorine atom at the 4-position of the phenyl ring enhances potency (2b ), possibly through favorable interactions in the binding pocket. The introduction of nitrogen-containing heterocycles, such as pyridyl and pyrimidinyl groups (2d and 2e ), further improves inhibitory activity, likely due to the formation of additional hydrogen bonds.

Conclusion and Future Directions

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a three-dimensional saturated ring and a synthetically tractable aromatic bromide makes it an ideal starting point for the rapid generation of compound libraries. The demonstrated utility of the broader 1,7-naphthyridine class as kinase inhibitors provides a strong rationale for its application in oncology and inflammation research.

Future efforts should focus on expanding the range of cross-coupling partners used at the C5 position and exploring modifications at the N7 position to build a comprehensive understanding of the SAR for various biological targets. The development of stereoselective syntheses for this scaffold could also provide access to novel chemical space and potentially lead to compounds with improved pharmacological profiles.

References

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). The Strategic Role of 5-Bromo-8-methoxy-1,7-naphthyridine in Modern Drug Discovery. BenchChem.
  • Smolecule. (n.d.). 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid. Smolecule.
  • BenchChem. (2025).
  • Malojcic, G., et al. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5.
  • AFLA Chem. (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Afla Chem.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • PubChem. (n.d.). This compound.
  • Cirillo, P. F., et al. (2004). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2845-2849.
  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. BenchChem.
  • Snyder, S. A., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & Medicinal Chemistry, 15(1), 373-387.
  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 11, pp. 123-176). Academic Press.
  • BLD Pharm. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide. BLD Pharm.
  • Michalak, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4983.
  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Pirovano, M., et al. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-28.
  • Li, H., et al. (2024). Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Frontiers in Oncology, 14, 1369591.
  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Peat, A. J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.

Sources

Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and central nervous system effects[1]. The introduction of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets, often enhancing potency and selectivity[2]. 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a derivative of this versatile scaffold. While its specific biological targets are still under active investigation, its structural features suggest a potential role as an inhibitor of key cellular enzymes.

One of the most promising therapeutic targets for which heterocyclic compounds have shown great utility is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1[3][4]. PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs)[5][6]. Inhibition of PARP1 prevents the repair of these SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality[3][5].

This document provides a comprehensive guide for the in vitro evaluation of this compound as a potential PARP1 inhibitor. It includes detailed protocols for a primary biochemical assay to determine its direct inhibitory effect on PARP1 enzymatic activity, and secondary cell-based assays to assess its functional consequences in a cellular context, such as effects on cell viability and DNA damage.

Part 1: Primary Biochemical Assay - PARP1 Enzymatic Activity

To ascertain whether this compound directly inhibits PARP1, a robust in vitro enzymatic assay is the essential first step. The chemiluminescent assay described below is highly sensitive and suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Principle of the Chemiluminescent PARP1 Assay

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins, which serve as a substrate for PARP1-catalyzed poly(ADP-ribosyl)ation (PARylation) in the presence of damaged DNA[6]. The reaction takes place in a 96-well plate pre-coated with histones. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin moieties. The addition of a chemiluminescent HRP substrate generates a light signal that is directly proportional to the amount of PARP1 activity[6][7]. An inhibitor of PARP1 will reduce the incorporation of biotinylated NAD+ and thus decrease the chemiluminescent signal.

Workflow for the In Vitro PARP1 Chemiluminescent Assay

PARP1_Assay_Workflow prep_plate Coat plate with Histone & Block add_inhibitor Add inhibitor/vehicle to wells prep_inhibitor Prepare serial dilutions of 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine & Olaparib prep_inhibitor->add_inhibitor prep_reagents Prepare Master Mix: - Activated DNA - Biotinylated NAD+ - PARP1 Enzyme add_master_mix Add Master Mix to initiate reaction prep_reagents->add_master_mix add_inhibitor->add_master_mix incubate_reaction Incubate at RT (e.g., 1 hour) add_master_mix->incubate_reaction wash_plate Wash plate incubate_reaction->wash_plate add_strep_hrp Add Streptavidin-HRP wash_plate->add_strep_hrp incubate_detection Incubate at RT add_strep_hrp->incubate_detection wash_plate2 Wash plate incubate_detection->wash_plate2 add_substrate Add chemiluminescent substrate wash_plate2->add_substrate read_plate Read luminescence add_substrate->read_plate

Caption: Workflow for the in vitro PARP1 chemiluminescent assay.

Detailed Protocol: PARP1 Chemiluminescent Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Olaparib (Positive Control Inhibitor)

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well microplate (white, opaque)

  • Activated DNA (e.g., sheared salmon sperm DNA)[8]

  • Biotinylated NAD+[9]

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in PBST)

  • Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microplate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 1 mM stock solution of Olaparib in 100% DMSO as a positive control[6].

    • Perform serial dilutions of the test compound and Olaparib in PARP Assay Buffer. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 100 µM to 5 nM)[6]. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Plate Preparation:

    • If using non-pre-coated plates, coat the wells with histone overnight at 4°C.

    • Block the histone-coated wells by adding 200 µL of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature[6].

    • Wash the plate three times with 200 µL of Wash Buffer per well. Tap the plate gently on a paper towel to remove excess liquid[6].

  • Enzymatic Reaction:

    • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, biotinylated NAD+, and PARP1 enzyme. The final concentrations should be optimized, but typical starting points are 50 ng/well of activated DNA, 0.5 mM β-NAD, and 50 ng/well of PARP1 enzyme.

    • Set up the plate layout, including wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor, vehicle only), and "Test Inhibitor" at various concentrations[6].

    • Add 5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.

    • Initiate the enzymatic reaction by adding 45 µL of the Master Mix to all wells except the "Blank" wells. Add 45 µL of Master Mix without enzyme to the "Blank" wells.

    • Incubate the plate at room temperature for 1 hour[6].

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Prepare the Streptavidin-HRP solution by diluting it in Blocking Buffer (e.g., 1:1000, follow manufacturer's instructions).

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature[6].

    • Wash the plate five times with Wash Buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's protocol and add 50 µL to each well.

    • Immediately measure the chemiluminescence using a microplate reader[6].

Data Analysis:

  • Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [Signal_Inhibitor - Signal_Blank] / [Signal_Positive_Control - Signal_Blank])

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of the inhibitor that reduces PARP1 activity by 50%.

ParameterExpected Value for Potent Inhibitor
IC50 nM to low µM range
Maximum Inhibition >90%
Z'-factor >0.5 (for HTS)

Part 2: Secondary Cell-Based Assays

Following the confirmation of direct enzymatic inhibition, it is crucial to assess the effects of this compound in a cellular environment. These assays will determine its cell permeability, its ability to engage the target in cells, and its functional impact on cell survival, particularly in cancer cells with compromised DNA repair pathways.

A. Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines. To test the principle of synthetic lethality, it is recommended to use a pair of cell lines: one with a deficiency in homologous recombination (e.g., BRCA1-mutant MDA-MB-436 or BRCA2-mutant Capan-1) and a wild-type control (e.g., MCF-7)[3].

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[1]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The formazan is then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable, metabolically active cells[10].

Detailed Protocol: MTT Cell Viability Assay

Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-436, Capan-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include a vehicle control (DMSO at the same final concentration)[4].

  • Incubation: Incubate the cells for a desired period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2[4][5].

  • Viability Assessment:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form[5].

    • Carefully remove the medium containing MTT and add 150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals[5].

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[10].

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve, similar to the enzymatic assay analysis.

Cell LineGenotypeExpected IC50 (Potent PARP Inhibitor)
MDA-MB-436 BRCA1 mutantLow nM range[3]
Capan-1 BRCA2 mutantLow nM range[3]
MCF-7 BRCA wild-typeµM range[3]
B. Target Engagement & DNA Damage Assay (γH2AX Immunofluorescence)

To confirm that the cytotoxic effects observed are due to the inhibition of PARP and the subsequent accumulation of DNA damage, the formation of γH2AX foci can be measured. γH2AX is a phosphorylated form of the H2AX histone variant that rapidly accumulates at the sites of DNA double-strand breaks, serving as a sensitive biomarker for DNA damage.

Principle of the Assay: Cells are treated with the test compound, and if PARP is inhibited, unrepaired SSBs will lead to DSBs during replication. These DSBs trigger the phosphorylation of H2AX. The cells are then fixed, permeabilized, and stained with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. The resulting fluorescent foci within the nucleus can be visualized and quantified using fluorescence microscopy or high-content imaging.

Mechanism of Action of PARP Inhibitors

PARP_Inhibitor_MOA cluster_pathway DNA Damage & Repair Pathway SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 activates Replication Replication Fork SSB->Replication BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DSB Double-Strand Break (DSB) (Replication Fork Collapse) Replication->DSB encounters unrepaired SSB gH2AX γH2AX Foci Formation DSB->gH2AX induces HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 Proficient) DSB->HR_Repair repaired by Apoptosis Apoptosis / Cell Death (HR-Deficient) DSB->Apoptosis unrepaired in BRCA-deficient cells HR_Repair->Cell_Survival Inhibitor 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine Inhibitor->PARP1 inhibits

Caption: Mechanism of action of a PARP inhibitor in the context of DNA repair.

Detailed Protocol: γH2AX Immunofluorescence Assay

Materials and Reagents:

  • Cells seeded on glass coverslips or in imaging-compatible microplates

  • This compound

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)

  • Secondary Antibody: Fluorescently labeled anti-species IgG (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the test compound (e.g., at its IC50 concentration) and a vehicle control for 24 hours[5].

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature[5].

  • Permeabilization: Wash twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes[5].

  • Blocking: Wash twice with PBS and block with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding[5].

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C[5].

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark[5].

  • Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Capture images for DAPI (blue) and the secondary antibody fluorescence (e.g., green for Alexa Fluor 488).

Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A significant increase in the number of foci in compound-treated cells compared to the vehicle control indicates the induction of DNA double-strand breaks.

Conclusion

The protocols outlined in this guide provide a systematic and robust framework for the initial in vitro characterization of this compound as a potential PARP1 inhibitor. By starting with a direct enzymatic assay and progressing to cell-based functional assays, researchers can efficiently determine its inhibitory potency, cellular efficacy, and mechanism of action. Positive results from these assays would provide a strong rationale for further preclinical development, including more extensive profiling against other PARP family members, pharmacokinetic studies, and in vivo efficacy models.

References

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay.
  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BenchChem. (2025). Parp-1-IN-13: Detailed Application Notes and Protocols for Cell Culture.
  • Morgan, K. C., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols.
  • Gerson, S. L., & Tentori, L. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro PARP1 Activity Assay for the Characterization of Parp1-IN-19.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

  • BenchChem. (2025). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.

Sources

Application Note: A Guide to the Development of Novel Inhibitors Using the 1,7-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine core is a heterocyclic aromatic compound that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Privileged structures are molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity, providing an efficient starting point for drug discovery.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on leveraging the 1,7-naphthyridine scaffold for the design and development of novel inhibitors. We will explore the rationale behind its use, provide detailed protocols for its synthesis, and outline robust biochemical and cellular assays for screening and characterization, using inhibitors of protein kinases like PIP4K2A and p38 MAP kinase as primary examples.

The 1,7-Naphthyridine Scaffold: A Privileged Core for Inhibitor Design

The utility of the 1,7-naphthyridine scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms. These features allow it to act as a versatile template that can be readily functionalized to achieve desired potency and selectivity against various target classes.

Causality Behind its "Privileged" Status:

  • Bioisosterism: The 1,7-naphthyridine core is an effective bioisostere for other bicyclic systems like quinoline or its isomer, 1,8-naphthyridine.[5][6][7] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and target interactions without drastically altering its core binding mode.[8][9]

  • Hydrogen Bonding Capability: The nitrogen atom at position 7 frequently acts as a hydrogen bond acceptor, anchoring the molecule in the hinge region of many kinase ATP-binding pockets.[10] This interaction is a cornerstone of the scaffold's success in developing potent kinase inhibitors.

  • Synthetic Tractability: The core is amenable to a variety of synthetic transformations, allowing for systematic exploration of the surrounding chemical space to optimize target affinity and pharmacokinetic properties.[11]

Therapeutic Targets: While particularly successful in kinase inhibition, 1,7-naphthyridine derivatives have shown activity against a range of targets, demonstrating the scaffold's versatility.[1][2]

  • Protein Kinases: (e.g., PIP4K2A, p38 MAP kinase, FGFR).[1][12][13]

  • Phosphodiesterases (PDEs): Novel derivatives have been developed as potent and specific PDE5 inhibitors.[14][15]

  • Wnt Signaling Pathway: The natural product Bisleuconothine A, which contains a 1,7-naphthyridine core, inhibits this critical cancer-related pathway.[2]

  • Tachykinin NK1 Receptors: Chiral derivatives have shown potential in treating CNS disorders by acting as NK1 receptor antagonists.[2]

Synthetic Strategies for 1,7-Naphthyridine Analogs

The synthesis of a 1,7-naphthyridine library begins with the construction of the core, followed by diversification. Below is a generalized workflow and a scalable protocol for synthesizing a key intermediate.

G cluster_0 Core Synthesis cluster_1 Functionalization Start Pyridine Precursor (e.g., 2-cyano-3-methylpyridine) Step1 Cyclization Reaction (e.g., with ester) Start->Step1 Core 8-Oxo-dihydro[1,7]naphthyridine Intermediate Step1->Core Step2 Chlorination (e.g., with POCl3) Core->Step2 Intermediate 8-Chloro[1,7]naphthyridine Step2->Intermediate Step3 Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Step3 Final Diversified Library of 1,7-Naphthyridine Inhibitors Step3->Final

Caption: Generalized workflow for the synthesis and diversification of 1,7-naphthyridine derivatives.

Protocol 2.1: Scalable Synthesis of 4-(8-Chloro[12][16]naphthyridin-6-yl)cyclohexanecarboxylic Acid

This protocol is adapted from a reported scalable synthesis and provides a key intermediate for further derivatization, for example, via Suzuki coupling.[11]

Rationale: This multi-step synthesis establishes the core heterocycle and installs a chlorine atom at the 8-position, a versatile handle for introducing diversity through cross-coupling reactions. The trans-cyclohexane moiety is established through equilibration steps to achieve the desired stereochemistry.[11]

Step-by-Step Methodology:

  • Step A: Formation of the 8-Oxo Intermediate:

    • A mixture of 4-(3-cyano-2-oxo-1,2-dihydropyridin-4-yl)cyclohexanecarboxylic acid dimethyl ester (1 equivalent), ammonium acetate (10 equivalents), and acetic acid is prepared.

    • The slurry is heated to approximately 108 °C and stirred for 12 hours.

    • Upon cooling, water is added to precipitate the product, 4-(8-Oxo-7,8-dihydro[12][16]naphthyridin-6-yl)cyclohexanecarboxylic Acid. The solid is collected by filtration.

    • Causality: The high temperature and presence of a nitrogen source (ammonium acetate) drive the cyclization of the cyanopyridone precursor to form the naphthyridinone core.

  • Step B: Chlorination of the 8-Position:

    • A suspension of the product from Step A (1 equivalent) in toluene is prepared.

    • Phosphorus oxychloride (POCl₃, ~10 equivalents) is added.

    • The mixture is heated to reflux (approx. 108 °C) for 6-7 hours until the reaction is complete (monitored by HPLC).

    • Causality: POCl₃ is a standard and effective reagent for converting the 8-oxo (lactam) functionality into an 8-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

    • The reaction is carefully quenched by slowly pouring it into cold water. The product precipitates and is collected by filtration.

  • Purification:

    • The crude 4-(8-Chloro[12][16]naphthyridin-6-yl)cyclohexanecarboxylic Acid can be purified by recrystallization or treatment with scavenger resins to remove residual palladium if necessary for downstream applications.[11]

Case Study: Targeting Protein Kinases - Development of PIP4K2A Inhibitors

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase linked to tumor suppression, making it an important therapeutic target. The 1,7-naphthyridine scaffold has yielded highly potent and selective inhibitors of PIP4K2A.

G PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Catalyzes Inhibitor 1,7-Naphthyridine Inhibitor (e.g., BAY-091) Inhibitor->PIP4K2A Inhibits Downstream Downstream Signaling (e.g., p53 regulation) PI45P2->Downstream

Caption: Inhibition of the PIP4K2A signaling pathway by a 1,7-naphthyridine-based inhibitor.

Quantitative Data on 1,7-Naphthyridine-Based PIP4K2A Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1,7-naphthyridine-based PIP4K2A inhibitors, demonstrating structure-activity relationships (SAR).

Compound IDStructure (Substitution at C8)PIP4K2A IC₅₀ (nM)[1]
BAY-091 4-hydroxyphenyl1.3
BAY-297 4-methoxyphenyl13
Compound 1 phenyl210
Compound 2 3-fluorophenyl110
Compound 3 4-fluorophenyl95

Data demonstrates that substitution at the para-position of the phenyl ring with a hydrogen-bond donor (hydroxyl group in BAY-091) significantly enhances potency.

Protocol 3.1: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. This assay is used for primary screening to determine the IC₅₀ values of inhibitors. The protocol is based on methodologies used to characterize 1,7-naphthyridine inhibitors of PIP4K2A.[10][17]

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, add the following components:

      • PIP4K2A enzyme.

      • Substrate (e.g., phosphatidylinositol-5-phosphate, PI5P).

      • ATP (at a concentration near the Kₘ for sensitive screening, or at high concentrations to identify non-ATP competitive inhibitors).

      • Test compounds (1,7-naphthyridine derivatives) at various concentrations (e.g., 10-point serial dilution).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Causality: This step is crucial to ensure that the luminescence signal generated in the final step is solely derived from the ADP produced by the kinase, not from unconsumed ATP.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Verification (CETSA®)

Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its intended target within a complex cellular environment.[12] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells (e.g., a relevant cancer cell line) to an appropriate density.

    • Treat the cells with either the test compound (e.g., BAY-091) or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Causality: This step challenges the thermal stability of the proteome. Proteins will denature and aggregate at their characteristic melting temperature (Tₘ).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant.

  • Target Protein Detection:

    • Quantify the amount of soluble target protein (e.g., PIP4K2A) remaining in the supernatant at each temperature point using a method like Western blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample, confirming that the inhibitor stabilized the target protein in the cell.

Case Study: Targeting Inflammatory Pathways - p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases.[13] 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38.[2][13]

Protocol 4.1: Cellular Functional Assay - Inhibition of LPS-Induced TNFα Production

Rationale: A key downstream consequence of p38 MAP kinase activation is the production of the pro-inflammatory cytokine TNFα. This assay measures the ability of a test compound to inhibit this functional cellular outcome, providing evidence of its anti-inflammatory potential.[2][13]

Step-by-Step Methodology:

  • Cell Treatment:

    • Use human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Pre-incubate the cells with various concentrations of the 1,7-naphthyridine test compounds for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of the inflammatory response, to activate the p38 pathway.

    • Incubate for a specified time (e.g., 4-6 hours) at 37°C.

  • TNFα Quantification:

    • Collect the cell culture supernatant (or plasma if using whole blood).

    • Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNFα production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration. An in vivo adaptation of this assay can be used to determine an ED₅₀.[13]

General Protocol for Assessing Cellular Viability

G Start Seed Cells in 96-well plate Treat Add varying concentrations of 1,7-naphthyridine inhibitor Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Formazan Incubate to allow formazan formation AddMTT->Formazan Solubilize Add Solubilization Solution (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 value Read->Calculate

Caption: Experimental workflow for the MTT assay to determine inhibitor cytotoxicity.

Protocol 5.1: MTT Assay for Anti-proliferative Effects

Rationale: After confirming target engagement and functional activity, it is essential to assess the compound's effect on cell viability or proliferation. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer or other relevant cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,7-naphthyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate for 4 hours. Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which represents the concentration of the inhibitor that reduces cell viability by 50%.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
  • Privileged structures as leads in medicinal chemistry. PubMed.
  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activ
  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor.
  • Privileged Structures. OpenOChem Learn.
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.
  • Privileged Structures as Leads in Medicinal Chemistry. Bentham Science Publishers.
  • Privileged structures: applic
  • The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Benchchem.
  • Potential Biological Activities of 1,7-Naphthyridine Deriv
  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.
  • Method for synthesizing 1,7-naphthyridine derivative.
  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. PubMed.
  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB.
  • 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Europe PMC.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Vers
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[11][12][18]triazino[2,3-c]quinazolines. MDPI.

  • Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinform

Sources

The Strategic Application of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1,7-naphthyridine core has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2][3] The development of small molecules that can modulate the activity of specific kinases is therefore a cornerstone of contemporary drug discovery.

This technical guide focuses on a particularly valuable building block: 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine . The unique structural and electronic features of this compound provide a versatile platform for the synthesis of next-generation kinase inhibitors. The tetrahydro-naphthyridine core offers a three-dimensional geometry that can enhance binding affinity and selectivity, while the strategically placed bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthesis of this key intermediate and its application in the construction of kinase inhibitors, with a particular focus on inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell survival and proliferation.[2][4]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the 1,7-naphthyridine core, followed by regioselective bromination and subsequent reduction of one of the pyridine rings.

Protocol 1: Synthesis of 1,7-Naphthyridine

A common and effective method for the synthesis of the 1,7-naphthyridine core is through a Friedländer-type condensation reaction.

Materials:

  • 3-Aminopyridine-4-carboxaldehyde

  • Acetaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Dioxane

  • Standard laboratory glassware for reflux and purification

Procedure:

  • In a round-bottom flask, dissolve 3-Aminopyridine-4-carboxaldehyde (1.0 eq) in a mixture of ethanol and dioxane (1:1).

  • Add a solution of potassium hydroxide (2.0 eq) in water to the reaction mixture.

  • Slowly add acetaldehyde (1.5 eq) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,7-naphthyridine.

Protocol 2: Bromination of 1,7-Naphthyridine

The regioselective bromination at the C5 position is a critical step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.[5]

Materials:

  • 1,7-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,7-naphthyridine (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain 5-bromo-1,7-naphthyridine.

Protocol 3: Catalytic Hydrogenation to this compound

The final step involves the selective reduction of one of the pyridine rings. Catalytic hydrogenation is a common and effective method for this transformation.[6][7]

Materials:

  • 5-bromo-1,7-naphthyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 5-bromo-1,7-naphthyridine (1.0 eq) in ethanol or methanol.

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography to obtain this compound.

Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is a key functional group that enables the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this context.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[8] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors that often engage in pi-stacking interactions within the ATP-binding site of the kinase.[5][9][10]

Protocol 4: Suzuki-Miyaura Coupling with (2-Ethoxyphenyl)boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, exemplified by (2-ethoxyphenyl)boronic acid, a fragment present in some potent kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • (2-Ethoxyphenyl)boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound, (2-ethoxyphenyl)boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction is particularly valuable for installing amine-containing side chains that can form critical hydrogen bonds with the kinase hinge region, a key interaction for many kinase inhibitors.[13]

Protocol 5: Buchwald-Hartwig Amination with a Primary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine, a common building block in kinase inhibitor synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline or a functionalized alkylamine) (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk flask or sealed reaction vial.

  • Add this compound and the amine to the reaction vessel.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-amino-1,2,3,4-tetrahydro-1,7-naphthyridine derivative.

Data Presentation: 1,7-Naphthyridine-Based Kinase Inhibitors

The 1,7-naphthyridine scaffold has been successfully employed in the development of potent inhibitors for various kinases. The following table summarizes the activity of representative 1,7-naphthyridine-based kinase inhibitors.

Compound Name/ReferenceTarget KinaseIC₅₀ (nM)
BAY-091[14][15][16][17]PIP4K2A13
BAY-297[14][15][16]PIP4K2A69
Wortmann et al. Analog[18]PIP4K2A66 - 18000

Visualizations

Synthetic Pathway to Kinase Inhibitors

Synthetic_Pathway start 1,7-Naphthyridine bromo 5-Bromo-1,7- naphthyridine start->bromo Bromination (NBS) tetrahydro 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine bromo->tetrahydro Catalytic Hydrogenation (Pd/C, H2) suzuki_product 5-Aryl-1,2,3,4-tetrahydro- 1,7-naphthyridine tetrahydro->suzuki_product Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) buchwald_product 5-Amino-1,2,3,4-tetrahydro- 1,7-naphthyridine tetrahydro->buchwald_product Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base, ligand) inhibitor Kinase Inhibitor Analogs suzuki_product->inhibitor buchwald_product->inhibitor

Caption: Synthetic route to kinase inhibitors from 1,7-naphthyridine.

Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Pocket Hinge Hinge Region ATP ATP ATP->ATP_binding_site Binds to Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->ATP_binding_site Competitively Binds to Inhibitor->Hinge Forms H-bonds with

Caption: Competitive inhibition of ATP binding by a 1,7-naphthyridine inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its three-dimensional structure and the presence of a functionalizable bromine atom provide medicinal chemists with a powerful tool for developing potent and selective drug candidates. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are robust and reliable methods for elaborating this core structure into a diverse range of kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this privileged scaffold in the ongoing quest for novel therapeutics.

References

Sources

palladium-catalyzed cross-coupling of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Authored by: A Senior Application Scientist

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging biological activities, making it a cornerstone in modern drug discovery.[1] Derivatives have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2] The functionalization of this core structure is paramount for modulating its pharmacological profile and developing novel therapeutic candidates. Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for achieving this, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using this compound as a key building block, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Foundational Chemistry: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle. While specific intermediates and kinetics may vary depending on the reaction type, the fundamental mechanism involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this cycle is critical for rational experimental design and troubleshooting.[4]

  • Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a new, higher-valent Palladium(II) intermediate.[4]

  • Transmetalation (or related step) : The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.[5] For reactions like the Heck coupling, this step involves the coordination and insertion of an alkene.[6]

  • Reductive Elimination : The two organic fragments coupled on the palladium center are expelled as the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the cycle.[4]

Palladium_Catalytic_Cycle General Pd(0) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) (Palladium(II) Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Coupling Ar-Pd(II)L₂(R) (Coupling Intermediate) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim Ar-R (Product) RedElim->Pd0

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

Key Cross-Coupling Methodologies and Applications

The choice of cross-coupling reaction is dictated by the desired bond formation. Below, we detail the most relevant methodologies for derivatizing the this compound core.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, high functional group tolerance, and the stability and low toxicity of the requisite organoboron reagents.[7][8] It is the premier choice for introducing new aryl or heteroaryl substituents at the 5-position of the naphthyridine ring.

Causality Behind Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand is both electron-rich and has a large bite angle, which stabilizes the palladium center and promotes the reductive elimination step.[9] Simpler catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[7]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions involving less reactive boronic acids.

  • Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or dimethoxyethane (DME)/water. The water is crucial for dissolving the inorganic base and facilitating the formation of the borate complex.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Pd(dppf)Cl₂ (5) dppf K₂CO₃ (2) DME/H₂O 80 2-4 >90 [9]
Pd(PPh₃)₄ (5) PPh₃ Cs₂CO₃ (2) Ethanol 100 (MW) 0.5-0.7 85-95 [7]

| Pd(OAc)₂ (2) | SPhos | K₂CO₃ (3) | MeCN/H₂O | 100 (MW) | 0.5-0.7 | >90 |[8] |

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[10][11] This reaction allows for the coupling of primary and secondary amines with the 5-bromo-naphthyridine core.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required. Their bulkiness accelerates the final reductive elimination step, which is often the rate-limiting step, and prevents the formation of undesired side products.[12]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice. Its strength is needed to deprotonate the amine, but its steric bulk prevents it from acting as a competing nucleophile. Weaker bases like potassium phosphate (K₃PO₄) can be used for more electron-rich aryl halides.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination | Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (2) | XPhos | NaOtBu (1.5) | Toluene | 100-110 | 4-12 | 80-95 | | | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 75-90 |[13] |

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for installing a terminal or internal alkyne group.[14] This functionality is a versatile handle for further transformations, including "click" chemistry, cyclizations, or subsequent coupling reactions.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) species (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[15] The palladium complex undergoes oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Conditions: Strict exclusion of oxygen is critical to prevent the Glaser homocoupling of the alkyne, a common side reaction promoted by the copper catalyst.[16] Copper-free protocols have been developed to circumvent this issue, though they may require different ligands or conditions.[17]

Table 3: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Typical Yield (%) Reference
PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 60 6-12 70-90 [15][16]

| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | RT - 50 | 4-8 | 75-95 |[14] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling start Start reagents 1. Combine Reagents (Naphthyridine, Boronic Acid, Base) start->reagents setup 2. Setup Reaction (Add Solvent, Degas) reagents->setup catalyst 3. Add Catalyst (Pd(dppf)Cl₂) setup->catalyst heat 4. Heat & Stir (80 °C, Monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup (Cool, Dilute, Extract) heat->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (or DME) and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, stir plate, and condenser

Procedure:

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Under a positive pressure of inert gas, add the 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Degassing : Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition : While maintaining positive inert gas pressure, add the Pd(dppf)Cl₂ catalyst (0.05 equiv) to the flask. The mixture will typically turn a darker color.

  • Reaction : Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Impure reagents or solvents. 4. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent. 3. Use high-purity, anhydrous solvents. 4. Re-evaluate the reaction conditions; consider a stronger base (e.g., Cs₂CO₃) or different solvent system.
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high. 2. Presence of oxygen. 3. Inappropriate ligand for the transformation.1. Lower the reaction temperature. 2. Improve the degassing procedure and maintain a positive inert atmosphere. 3. For challenging couplings, switch to a more robust ligand system (e.g., Buchwald ligands).
Formation of Homocoupled Byproducts 1. (Suzuki) Boronic acid degradation. 2. (Sonogashira) Glaser coupling due to oxygen.1. Use fresh boronic acid; add it just before the catalyst. 2. Ensure a strictly anaerobic environment for Sonogashira reactions; consider a copper-free protocol.[17]
Debromination of Starting Material 1. Presence of water/protons. 2. Side reaction pathway.1. Ensure anhydrous conditions where required (especially for Buchwald-Hartwig). 2. Add a sacrificial hydride scavenger or optimize the ligand/base combination.

Conclusion

The is an exceptionally powerful platform for the synthesis of novel chemical entities for drug discovery and development. By carefully selecting the appropriate reaction type—be it Suzuki, Buchwald-Hartwig, or Sonogashira—and meticulously controlling the experimental parameters, researchers can efficiently generate diverse libraries of functionalized naphthyridines. A thorough understanding of the underlying catalytic cycle and the rationale behind the choice of reagents is the key to success, enabling rapid optimization and effective troubleshooting.

References

  • BenchChem. (n.d.). Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide.
  • Greshock, T. J., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
  • Google Patents. (n.d.). EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same.
  • Various Authors. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-pentyne.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • OUCI. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • BenchChem. (n.d.). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.
  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

Sources

Application Notes and Protocols for the N-arylation of 1,2,3,4-Tetrahydro-1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Tetrahydronaphthyridines

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an attractive core for designing molecules that interact with a variety of biological targets. The N-arylation of the saturated nitrogen (N-1) of this scaffold is a critical transformation, as it allows for the introduction of diverse aryl and heteroaryl groups, profoundly influencing the pharmacological properties of the resulting compounds. These N-aryl derivatives are key intermediates in the synthesis of potential therapeutic agents, including kinase inhibitors and central nervous system-active compounds.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging this crucial C-N bond, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This guide provides a detailed exploration of the reaction conditions, step-by-step protocols, and troubleshooting strategies for the successful N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines, tailored for researchers and scientists in the field of drug development.

The Cornerstone of N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] The reaction's success hinges on the careful selection of the palladium source, a suitable phosphine ligand, a base, and an appropriate solvent.

Mechanism of the Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The 1,2,3,4-tetrahydro-1,5-naphthyridine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom of the naphthyridine are eliminated from the palladium center, forming the desired N-aryl product and regenerating the active Pd(0) catalyst.

Bidentate phosphine ligands, such as BINAP, play a crucial role in this cycle by stabilizing the palladium intermediates and promoting the desired reductive elimination step, while preventing side reactions like beta-hydride elimination.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Naphthyridine Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base N-Aryl Product N-Aryl Product Palladium-Amido Complex->N-Aryl Product Reductive Elimination Regenerated Pd(0)L2 Regenerated Pd(0)L2 Palladium-Amido Complex->Regenerated Pd(0)L2 Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines.

Key Reaction Parameters and Their Rationale

The success of the N-arylation reaction is highly dependent on the judicious choice of each reaction component. The following table summarizes the key parameters and provides a rationale for their selection.

ParameterRecommended Reagents/ConditionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources that are readily reduced in situ to the active Pd(0) species.
Phosphine Ligand BINAP, Xantphos, RuPhos, XPhosThe choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphines generally promote oxidative addition and reductive elimination. BINAP is a classic bidentate ligand, while modern biaryl phosphines like XPhos and RuPhos often offer improved reactivity, especially for challenging substrates.[3][4]
Base NaOᵗBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence the reaction rate and substrate compatibility.[5]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the catalyst and base. The choice of solvent can affect the solubility of the reagents and the reaction temperature.[5]
Temperature 80-110 °CThe reaction typically requires heating to overcome the activation barriers of the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation, so an inert atmosphere is crucial for optimal performance.[5]

Experimental Protocols

The following protocols provide a general framework for the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for N-arylation with an Aryl Bromide

This protocol is adapted from established literature procedures for the N-arylation of related heterocyclic scaffolds.[6]

Materials:

  • 1,2,3,4-Tetrahydro-1,5-naphthyridine derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., nitrogen or argon).

  • Add the 1,2,3,4-tetrahydro-1,5-naphthyridine derivative and the aryl bromide to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with Pd₂(dba)₃, BINAP, and NaOᵗBu under inert atmosphere B Add 1,2,3,4-tetrahydro-1,5-naphthyridine and aryl bromide A->B C Add anhydrous toluene B->C D Heat reaction mixture to 100 °C C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature and quench with water E->F Reaction Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 2: A general experimental workflow for the N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines.

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. This section addresses some common problems and suggests potential solutions.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and phosphine ligand are of high quality and handled under an inert atmosphere. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base, such as LHMDS, or ensure the current base is anhydrous and of high purity.
Poor solvent qualityUse freshly distilled or commercially available anhydrous solvents. Degas the solvent prior to use.
Formation of Side Products Hydrodehalogenation of the aryl halideThis can be a competing pathway. Using bulkier phosphine ligands can sometimes suppress this side reaction.[1]
Homocoupling of the aryl halideThis may indicate that the oxidative addition is faster than the amine coupling. Adjusting the ligand-to-metal ratio may help.
Decomposition of Starting Material Base-sensitive functional groupsIf the substrate contains base-sensitive groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures or longer reaction times.[5]

Conclusion: A Versatile Tool for Drug Discovery

The N-arylation of 1,2,3,4-tetrahydro-1,5-naphthyridines via the Buchwald-Hartwig amination is an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful implementation. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a diverse array of N-aryl tetrahydronaphthyridines, paving the way for the discovery of novel therapeutics. This guide serves as a comprehensive resource to facilitate the application of this powerful transformation in the pursuit of new medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(42), 14972-14997. [Link]

  • Ellis, J. M., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron, 63(25), 5649-5655. [Link]

  • Ellis, J. M., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. ElectronicsAndBooks. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (2000). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Chemistry, 19(49), 16760-71. [Link]

  • Xia, N., & Daugulis, O. (2017). Palladium-Catalyzed Regio- and Stereo-Selective γ-Arylation of Tertiary Allylic Amines: Identification of Potent Adenylyl Cyclase Inhibitors. Journal of the American Chemical Society, 139(39), 13624-13627. [Link]

  • Jiao, J., & Daugulis, O. (2020). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 68-74. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 18(44), 9015-9020. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry, offering a unique three-dimensional scaffold and a reactive handle for diversification. Its structure is featured in a variety of pharmacologically active agents, including kinase and phosphodiesterase (PDE5) inhibitors.[1][2] This application note details a robust and scalable two-step synthesis commencing with the regioselective reduction of 1,7-naphthyridine, followed by a targeted electrophilic bromination. We provide in-depth protocols, discuss the chemical rationale behind key strategic decisions, and address critical safety and scalability considerations for professionals in drug development and process chemistry.

Introduction: The Strategic Value of the Tetrahydro-1,7-Naphthyridine Core

The 1,7-naphthyridine framework is a recognized "privileged scaffold" in drug discovery, valued for its rigid structure and hydrogen bonding capabilities.[3] The partial saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,7-naphthyridine introduces a higher fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic stability, and overall clinical success rates.[4]

The introduction of a bromine atom at the C-5 position transforms this scaffold into a versatile intermediate. The carbon-bromine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) during lead optimization.[1] This guide provides a practical and scalable pathway to this high-value intermediate.

Retrosynthetic Strategy and Overall Workflow

A direct, single-step synthesis of the target molecule is not practical for scale-up. Therefore, a two-step linear sequence was devised, prioritizing commercially available starting materials, reaction robustness, and purification efficiency.

The core strategy involves:

  • Reduction: Selective catalytic hydrogenation of the 1,7-naphthyridine core to yield the 1,2,3,4-tetrahydro intermediate.

  • Bromination: Regioselective electrophilic aromatic substitution on the electron-rich pyridine ring to install the bromine atom at the C-5 position.

G TM 5-Bromo-1,2,3,4-tetrahydro- 1,7-naphthyridine (Target) INT1 1,2,3,4-Tetrahydro- 1,7-naphthyridine TM->INT1 Electrophilic Bromination SM 1,7-Naphthyridine (Starting Material) INT1->SM Regioselective Reduction

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine (Intermediate 1)

The first critical step is the selective reduction of one of the two pyridine rings in 1,7-naphthyridine. Catalytic hydrogenation is the method of choice for its scalability and environmental profile.

Causality of Experimental Choice: Catalytic reduction of 1,7-naphthyridine using palladium on charcoal (Pd/C) can theoretically yield two different tetrahydro isomers. Published studies indicate that this reaction can produce a separable mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine.[5] Therefore, the protocol must include a robust purification step to isolate the desired 1,2,3,4-isomer, which is essential for the subsequent regioselective bromination.

Protocol 1: Catalytic Hydrogenation of 1,7-Naphthyridine

Materials:

  • 1,7-Naphthyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (EtOH), anhydrous

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas supply

  • Parr-type hydrogenation apparatus or equivalent high-pressure reactor

Procedure:

  • Reactor Setup: To a suitably sized high-pressure reactor, charge 1,7-naphthyridine (1.0 eq).

  • Catalyst Slurry: In a separate beaker, prepare a slurry of 10% Pd/C (0.05 eq by weight of dry catalyst) in ethanol. Safety Note: Palladium on carbon can be pyrophoric. Handle with care and never add dry catalyst directly to the reactor.

  • Charging: Under an inert atmosphere (e.g., Nitrogen), add the catalyst slurry to the reactor. Add additional ethanol to achieve a substrate concentration of approximately 0.2–0.5 M.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas to ensure an oxygen-free environment.

  • Reaction: Pressurize the reactor with hydrogen gas to 50-60 psi. Begin vigorous stirring and heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude product mixture.

  • Purification: The resulting residue, containing a mixture of isomers, is purified by silica gel column chromatography using a gradient elution (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to isolate the pure 1,2,3,4-Tetrahydro-1,7-naphthyridine.

Part II: Scale-Up Synthesis of this compound

This step involves the regioselective bromination of the electron-rich aromatic ring of the tetrahydro-intermediate.

Mechanism & Regioselectivity: The nitrogen atom of the saturated piperidine ring acts as an electron-donating group, activating the fused pyridine ring towards electrophilic aromatic substitution. This directing effect, combined with steric considerations, favors substitution at the C-5 position. For large-scale synthesis, N-Bromosuccinimide (NBS) is the preferred brominating agent over liquid bromine due to its solid nature, which simplifies handling and improves safety.[6]

G cluster_0 Experimental Workflow A 1. Dissolve Intermediate 1 in Acetonitrile B 2. Cool Reaction Mixture to 0-5 °C A->B C 3. Add NBS Portion-wise (Control Exotherm) B->C D 4. Stir at RT until Completion (TLC/HPLC) C->D E 5. Quench with Aq. Sodium Thiosulfate D->E F 6. Concentrate Solvent E->F G 7. Partition between EtOAc and Water F->G H 8. Dry, Filter, and Evaporate Organic Layer G->H I 9. Purify by Crystallization or Chromatography H->I J 10. Final Product Characterization I->J

Caption: Step-by-step workflow for the bromination protocol.

Protocol 2: Regioselective Bromination with NBS

Materials:

  • 1,2,3,4-Tetrahydro-1,7-naphthyridine (Intermediate 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Charge a clean, dry, jacketed reactor with 1,2,3,4-Tetrahydro-1,7-naphthyridine (1.0 eq) and the chosen solvent (e.g., Acetonitrile, ~10-15 volumes).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using a circulating chiller.

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes, carefully monitoring the internal temperature to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to ~10 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Work-up & Extraction: To the resulting aqueous slurry, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously, then separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: For scale-up, purification is best achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane). If necessary, silica gel chromatography can be employed for higher purity.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Data Summary and Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterStep 1: ReductionStep 2: Bromination
Key Reagents 1,7-Naphthyridine, H₂, 10% Pd/CIntermediate 1, NBS
Solvent EthanolAcetonitrile
Temperature 50 °C0 °C to Room Temp.
Time 12-24 hours2-4 hours
Typical Yield 40-55% (after purification)[5]80-95%
Purity (HPLC) >98%>98%

Characterization of Final Product (C₈H₉BrN₂): [7]

  • ¹H NMR: Spectra should confirm the presence of the aromatic proton and the aliphatic protons of the tetrahydropyridine ring, with appropriate chemical shifts and coupling constants.

  • Mass Spec (MS): The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound. Expected [M+H]⁺: ~213.0/215.0.

  • HPLC: A single major peak indicating high purity.

Critical Safety and Scale-Up Considerations

Transitioning from lab scale to pilot or manufacturing scale requires careful attention to safety and process engineering.

  • Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be performed in a properly rated and maintained high-pressure reactor within a designated area equipped with hydrogen sensors and appropriate ventilation. The pyrophoric nature of the Pd/C catalyst necessitates careful handling, preferably as a wet paste, and safe disposal procedures.

  • Bromination Hazards: Bromination reactions can be highly exothermic.[8] On a large scale, the portion-wise addition of NBS and efficient heat removal via a jacketed reactor are critical to prevent thermal runaway.

  • Handling of Bromine-Containing Compounds: Bromine and its derivatives are toxic, corrosive, and environmentally hazardous.[9][10][11] All manipulations should be performed in a well-ventilated fume hood or an appropriate contained system.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[9] For handling large quantities of brominating agents, respiratory protection may be required.[8]

  • Waste Disposal: All bromine-containing waste streams must be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite before disposal according to institutional and local environmental regulations.

Conclusion

This application note presents a validated and scalable two-step synthetic route to this compound. The protocol addresses key challenges such as the regioselective reduction of the naphthyridine core and provides a safe, high-yielding bromination procedure suitable for large-scale production. By following these detailed methods and adhering to the outlined safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for the advancement of pharmaceutical discovery programs.

References

  • Verma, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • BenchChem (2025). 5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis. BenchChem Technical Guides.
  • Real Time Chemistry (2024). Bromination safety. YouTube. Available at: [Link]

  • BenchChem (2025).
  • Armarego, W. L. F. (1967). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. Available at: [Link]

  • Teixidó, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Verma, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Smolecule (n.d.). 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid. Smolecule.
  • Abdel-Aziz, A. A.-M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Royal Society of Chemistry (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Available at: [Link]

  • Brea, J., et al. (2007).
  • Centers for Disease Control and Prevention (2024). Bromine. CDC. Available at: [Link]

  • ICL Group (n.d.). BROMINE BROMINE - Safety Handbook. ICL Group. Available at: [Link]

  • BenchChem (2025). Step-by-Step Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine Analogs. BenchChem Technical Guides.
  • PubChem (n.d.). 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. PubChem. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine in Organic Synthesis. BenchChem Technical Guides.
  • Dodd, D. S., et al. (2005). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
  • GOV.UK (2017). Bromine: incident management. Public Health England. Available at: [Link]

  • Ye, M., et al. (2018).
  • Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]

  • Reddy, M. S., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development.
  • PubChem (n.d.). This compound. PubChem. Available at: [Link]

  • Gosselin, F., et al. (2022). A Practical, Kilogram-Scale Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Dodd, D. S., et al. (2005). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
  • Szeliga, J., et al. (2024).
  • Paudler, W. W., & Kress, T. J. (1974). The Naphthyridines. The Chemistry of Heterocyclic Compounds.
  • Amodu, O. J., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports.
  • Ukai, K., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a Q&A format to help you improve your yield and obtain a high-purity final product.

Experimental Workflow Overview

The synthesis of this compound is typically approached as a two-step process. The first step involves the reduction of the commercially available 1,7-naphthyridine to its tetrahydro derivative. The second, and often more challenging step, is the regioselective bromination of the electron-rich aromatic ring of the tetrahydro-intermediate.

Synthesis_Workflow cluster_step1 Reduction cluster_step2 Halogenation start 1,7-Naphthyridine step1 Step 1: Catalytic Hydrogenation start->step1 intermediate 1,2,3,4-Tetrahydro-1,7-naphthyridine step1->intermediate step2 Step 2: Regioselective Bromination intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Catalytic Hydrogenation of 1,7-Naphthyridine

Q1: My hydrogenation reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete hydrogenation can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount.[1]

    • Solution: Ensure you are using a fresh batch of Pd/C. Older catalysts can absorb impurities from the atmosphere and lose activity. If you suspect your catalyst is old, it's best to use a new bottle. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.[2]

  • Hydrogen Gas Delivery: Inadequate hydrogen supply will stall the reaction.

    • Solution: If using a hydrogen balloon, ensure it is properly inflated and securely attached to the reaction vessel. For longer reactions, it is advisable to use a double-layered balloon to minimize gas leakage.[2] Periodically, you may need to purge the reaction vessel and refill it with fresh hydrogen.

  • Solvent Choice: The solvent can significantly influence the reaction rate.

    • Solution: Protic solvents like ethanol or methanol are generally preferred for Pd/C hydrogenations as they can facilitate proton transfer.[2] Ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can poison the catalyst.

  • Reaction Temperature and Pressure: While this reaction is often run at atmospheric pressure and room temperature, adjustments can be made.

    • Solution: Gently warming the reaction mixture (e.g., to 30-40 °C) can increase the reaction rate. If you have access to a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure (e.g., to 50 psi) will significantly accelerate the reaction.

Q2: I am observing the formation of a significant amount of the fully saturated decahydronaphthyridine byproduct. How can I improve the selectivity for the tetrahydro- product?

A2: Over-reduction is a common issue in the hydrogenation of aromatic heterocycles. To favor the formation of 1,2,3,4-tetrahydro-1,7-naphthyridine, consider the following:

  • Reaction Monitoring:

    • Solution: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, stop the reaction immediately to prevent further reduction of the desired product.

  • Catalyst Loading:

    • Solution: Reduce the catalyst loading to the minimum effective amount (typically 5-10 mol% of palladium). A lower catalyst loading can sometimes provide better selectivity.

  • Reaction Conditions:

    • Solution: Run the reaction at room temperature and atmospheric pressure. Avoid elevated temperatures and pressures, as these more forcing conditions will favor over-reduction.

ParameterRecommended Condition for SelectivityRationale
Catalyst 5-10 mol% Pd/CMinimizes over-reduction.
Solvent Ethanol or MethanolProtic solvents are generally effective.[2]
Temperature Room TemperatureAvoids excessive reaction rates and over-reduction.
Pressure 1 atm (balloon)Milder conditions favor partial hydrogenation.
Monitoring TLC or LC-MSCrucial for stopping the reaction at the right time.
Step 2: Regioselective Bromination

Q3: My bromination reaction is giving a low yield of the desired 5-bromo product and multiple unidentified side products. What can I do to improve this?

A3: Low yield and the formation of multiple products in electrophilic aromatic bromination are often due to issues with the brominating agent, reaction conditions, or the stability of the starting material.

  • Choice of Brominating Agent:

    • Solution: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings and is a good first choice.[3][4] Using elemental bromine (Br₂) can be too harsh and lead to over-bromination and side reactions.

  • Reaction Temperature:

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

  • Solvent:

    • Solution: Acetonitrile or dichloromethane are suitable solvents for bromination with NBS.[3] Ensure the solvent is dry, as water can react with NBS.

  • Protection of the Secondary Amine:

    • Solution: The secondary amine in the tetrahydro-ring is a potential site for side reactions. While the amino group on the aromatic ring is the primary activating group for electrophilic substitution, the aliphatic amine can also react. If you are observing complex mixtures, consider protecting the secondary amine as a Boc-carbamate before bromination. This will prevent side reactions at this position and can also improve the solubility of the starting material. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).

Q4: I am getting a mixture of brominated isomers. How can I improve the regioselectivity for the 5-position?

A4: The amino group at position 7 is an ortho-, para-director. Therefore, electrophilic substitution is expected to occur at positions 8 and 6. However, steric hindrance from the tetrahydro-ring at position 8 may favor substitution at position 6. To enhance selectivity for the 5-position, which is electronically activated, consider the following:

  • Directing Group Effect: The secondary amine in the tetrahydro-ring is a strong activating group and directs ortho- and para- to itself. The desired 5-position is para to this nitrogen.

  • Reaction Conditions:

    • Solution: As mentioned above, using a mild brominating agent like NBS at low temperatures is key. Running the reaction in a non-polar solvent can sometimes influence the regioselectivity.

  • Purification:

    • Solution: If a mixture of isomers is unavoidable, careful column chromatography on silica gel is usually effective for separation. Using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to resolve closely eluting isomers.

Caption: Troubleshooting common issues in the bromination step.

Frequently Asked Questions (FAQs)

Q: What is a safe way to handle Pd/C catalyst?

A: Pd/C is flammable, especially when dry and in the presence of organic solvents and hydrogen.[2] Always handle it in a well-ventilated fume hood. When setting up the reaction, it is good practice to add the dry Pd/C to the reaction flask first, then purge the flask with an inert gas (argon or nitrogen) before adding the solvent.[2] After the reaction, the catalyst should be filtered off carefully, and the filter cake should not be allowed to dry completely on the filter paper, as it can ignite. The collected catalyst should be quenched by suspending it in water.

Q: Can I use a different catalyst for the hydrogenation step?

A: While Pd/C is the most common and cost-effective catalyst for this type of reduction, other catalysts like platinum on carbon (Pt/C) or rhodium on alumina (Rh/Al₂O₃) can also be used.[5] However, these catalysts may exhibit different selectivity profiles, and reaction conditions would need to be re-optimized.

Q: My final product is difficult to purify. Are there any tips for purification?

A: this compound is a relatively polar compound due to the two nitrogen atoms. If you are having trouble with column chromatography, consider the following:

  • Column Packing: Use a high-quality silica gel with a smaller particle size for better resolution.

  • Solvent System: A mixture of dichloromethane and methanol is a good starting point for elution. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

  • Alternative Purification: If chromatography is still problematic, consider converting the product to its hydrochloride salt by treating a solution of the free base with HCl in ether or dioxane. The salt may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Q: Is the Pictet-Spengler reaction a viable alternative for the synthesis of the tetrahydro-1,7-naphthyridine core?

A: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3][4] In principle, a suitably substituted aminopyridine could undergo a Pictet-Spengler reaction to form the 1,2,3,4-tetrahydro-1,7-naphthyridine core. However, the pyridine ring is less nucleophilic than a benzene ring, which can make the cyclization step more challenging and may require harsher acidic conditions. This could lead to lower yields and more side products compared to the hydrogenation route.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine
  • Reaction Setup: To a round-bottom flask, add 1,7-naphthyridine (1.0 eq) and 10% Palladium on carbon (10 mol % Pd).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen.

  • Solvent Addition: Add degassed ethanol or methanol via syringe to dissolve the starting material (concentration ~0.1 M).

  • Hydrogenation: Replace the inert gas with hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydro-1,7-naphthyridine, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve 1,2,3,4-tetrahydro-1,7-naphthyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The inherent basicity of the tetrahydro-naphthyridine core presents unique challenges and opportunities in purification. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry, to help you achieve optimal purity for your downstream applications.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective problem-solving.

Q1: My TLC analysis shows significant streaking or tailing for my product spot. What is causing this and how can I fix it?

A1: This is a classic issue when analyzing basic compounds like amines on standard silica gel plates.

  • Causality: Silica gel (SiO₂) is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. Your basic amine, this compound, can undergo strong, non-ideal acid-base interactions with these silanol groups. This causes a portion of your compound to "stick" to the baseline and slowly elute up the plate, resulting in a streak rather than a compact spot.

  • Solution: To obtain sharp, well-defined spots, you must neutralize these acidic sites. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your TLC mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The modifier will preferentially interact with the acidic sites on the silica, allowing your compound to travel up the plate unimpeded.[1]

Q2: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What strategies can I employ to improve resolution?

A2: Co-elution is a common challenge when impurities have similar polarities to the target compound. Here is a systematic approach to improving separation.

  • Optimize the Mobile Phase:

    • Reduce Polarity: A less polar eluent will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and often enhancing separation. Aim for an Rf value of 0.2-0.3 for your target compound in the optimized solvent system.[1]

    • Change Solvent Selectivity: If simply adjusting polarity (e.g., changing the ratio of Hexane:Ethyl Acetate) doesn't work, switch to a solvent system with different chemical properties. For example, substitute ethyl acetate with dichloromethane or try a ternary system like DCM/Methanol/Et₃N. Different solvents interact with your compounds in unique ways, which can alter the elution order.[1]

  • Modify the Stationary Phase:

    • Neutral Alumina: If silica gel fails, consider using neutral alumina. Alumina has different surface properties and can provide a different selectivity profile, potentially resolving your mixture.[2]

    • Reverse-Phase Chromatography: For more challenging separations, reverse-phase (C18) chromatography is a powerful alternative. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to protonate the amine, ensuring sharp peaks.

  • Improve Column Technique:

    • Dry Loading: Instead of loading your crude product dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. This creates a very narrow starting band, which is critical for good resolution.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which directly improves separating power.[1]

Workflow for Troubleshooting Co-elution

G start Co-eluting Impurity Detected step1 Decrease Eluent Polarity (Aim for Rf ≈ 0.2-0.3) start->step1 check1 Resolution Improved? step1->check1 step2 Change Eluent System (e.g., DCM/MeOH instead of EtOAc/Hex) check1->step2 No success Successful Separation check1->success Yes check2 Resolution Improved? step2->check2 step3 Switch Stationary Phase (e.g., Neutral Alumina or C18) check2->step3 No check2->success Yes step3->success fail Consider Preparative HPLC step3->fail

Caption: A decision tree for resolving co-eluting compounds.

Q3: My compound has a persistent yellow or brown color after initial purification. How can I obtain a colorless product?

A3: Color in organic compounds often arises from highly conjugated impurities or trace amounts of degradation products formed during the synthesis, potentially from the bromination step.[3]

  • Solution 1: Activated Charcoal Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to significant loss of your desired product.

  • Solution 2: Column Chromatography: A well-run column is often sufficient to separate the baseline, colored impurities from your product. Ensure you flush the column thoroughly after loading to wash away any highly polar "gunk" that may streak down over time.

Q4: I am attempting to purify my crude product by recrystallization, but it keeps 'oiling out' instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid phase instead of crystallizing.

  • Causality: This often happens when the boiling point of the chosen solvent is too high or if the solution is cooled too rapidly. The presence of impurities can also depress the melting point, exacerbating the problem.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a little more solvent to the flask until the oil redissolves completely.

    • Cool Slowly: Allow the flask to cool to room temperature undisturbed and as slowly as possible. Do not place it directly in an ice bath. Slow cooling is critical for the formation of a proper crystal lattice.[4]

    • Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Use a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Change the Solvent System: If the problem persists, your solvent is likely not a good choice. Try a lower-boiling point solvent or a two-solvent system (e.g., dissolve in a small amount of a good solvent like DCM or Ethyl Acetate, then slowly add a poor solvent like Hexane or Pentane until the solution becomes faintly cloudy, then warm to clarify and cool slowly).

Frequently Asked Questions (FAQs)

Q1: What is the most robust initial purification strategy for crude this compound?

A1: For a compound with a basic nitrogen, an acid-base extraction is an exceptionally powerful first purification step.[5][6] It efficiently removes neutral organic impurities and any acidic by-products.

Protocol: Acid-Base Extraction
  • Dissolve: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl) two to three times. The basic amine will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.[7]

  • Separate Layers: Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.

  • Basify: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10), which will precipitate your neutral amine.

  • Back-Extract: Extract the now-neutral amine back into an organic solvent (DCM or ethyl acetate) three times.[7]

  • Dry and Concentrate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[8]

This material is often significantly purer and may be suitable for some applications or can be further polished by chromatography or recrystallization.

Visualization of Acid-Base Extraction Workflow

G cluster_org Organic Layer cluster_aq Aqueous Layer cluster_final Final Product crude Crude Product (Amine + Neutral Impurities) in DCM neutral Neutral Impurities in DCM salt Protonated Amine Salt (R₃NH⁺Cl⁻) in H₂O crude->salt + 1M HCl pure Pure Amine in DCM salt->pure 1. + NaOH 2. + DCM

Caption: The separation of the basic amine from neutral impurities.

Q2: What solvent systems are recommended for column chromatography?

A2: The choice depends on the specific impurities, but here are excellent starting points. Remember to include a basic modifier to prevent tailing.

Stationary PhasePrimary Eluent System (Gradient)ModifierPolarityComments
Silica Gel Ethyl Acetate in Hexanes0.5-1% Et₃NLow to MediumA standard system, good for less polar impurities.
Silica Gel Methanol in Dichloromethane (DCM)0.5-1% Et₃NMedium to HighExcellent for separating more polar compounds.
Neutral Alumina Ethyl Acetate in HexanesNone requiredLow to MediumA good alternative if silica causes degradation.
Reverse Phase (C18) Acetonitrile in Water0.1% TFAN/AModifier protonates the amine for sharp peaks.
Q3: Which analytical techniques are essential to confirm the purity and identity of my final product?

A3: A combination of spectroscopic and physical data is required to unambiguously confirm structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with appropriate chemical shifts, integrations, and coupling patterns for the this compound structure. The absence of impurity signals is a key indicator of purity.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of your compound.[9]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting range. A broad or depressed melting point compared to literature values indicates the presence of impurities.

  • FT-IR Spectroscopy: While less definitive for structure, IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches in the tetrahydro-pyridine ring.[9]

Q4: How should I properly store purified this compound?

A4: Like many amines, this compound can be sensitive to oxidation and degradation over time, especially when exposed to air and light. For optimal stability:

  • Short-Term: Store in a tightly sealed vial in a cool, dark place like a refrigerator.

  • Long-Term: For maximum shelf life, store under an inert atmosphere (e.g., nitrogen or argon) in a freezer (-20 °C).

References

  • BenchChem Technical Support Team. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. BenchChem.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • BenchChem. (2025). Step-by-Step Synthesis of 5-Bromo-8- methoxy-1,7-naphthyridine Analogs. BenchChem.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Glas, C., et al. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Synthesis, 53, 1943–1954. [Link]

  • Paudler, W. W., & Brown, D. J. (2008). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). John Wiley & Sons, Inc.
  • ResearchGate. (2007). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-961. [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2143. [Link]

  • University of Illinois Springfield. (n.d.). Purification by Recrystallization. [Link]

Sources

Technical Support Center: Bromination of Tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated tetrahydronaphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Brominated tetrahydronaphthyridines are pivotal intermediates in medicinal chemistry, offering a versatile handle for further functionalization.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you overcome common challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Over-bromination leading to di- or tri-brominated products.

Q: My LC-MS analysis shows significant peaks corresponding to M+158 and M+236, indicating di- and tri-bromination of my tetrahydronaphthyridine starting material. How can I improve the selectivity for the mono-brominated product?

A: Over-bromination is a frequent side reaction when dealing with electron-rich heterocyclic systems like tetrahydronaphthyridines.[3][4] The fused aromatic ring is highly activated, making it susceptible to multiple electrophilic substitutions.[5][6] Here’s how to troubleshoot this issue:

  • Control Stoichiometry: The most critical factor is the amount of brominating agent. Use no more than 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). An excess of NBS is the primary cause of over-bromination.[6]

  • Lower the Reaction Temperature: Electrophilic aromatic bromination is an exothermic process.[6] Performing the reaction at a lower temperature (e.g., -10 °C to 0 °C) decreases the reaction rate and enhances selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for a second substitution on the now slightly deactivated mono-bromo product.[7]

  • Slow Addition of Brominating Agent: Instead of adding the NBS all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Choice of Solvent: The solvent can influence reactivity.[8] Highly polar aprotic solvents like DMF can sometimes promote over-bromination by stabilizing charged intermediates. Consider switching to a less polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to temper the reactivity.

Issue 2: Formation of an M+16 impurity, suggesting oxidation.

Q: I've observed a significant impurity with a mass 16 units higher than my starting material or product. I suspect this is an N-oxide or a related oxidation product. Why is this happening and how can I prevent it?

A: This is a classic sign of oxidation, a known side reaction for certain brominating agents and susceptible substrates.[1] The tertiary amine within the tetrahydronaphthyridine core is susceptible to oxidation.

  • Reagent Purity: N-Bromosuccinimide can decompose over time, releasing bromine, which can be involved in oxidative pathways.[4][9] Use freshly recrystallized or newly purchased NBS to minimize impurities that could act as oxidants.[3][4]

  • Reaction Conditions: While uncommon, NBS itself can act as an oxidant, particularly with prolonged reaction times or elevated temperatures.[4][10] Ensure your reaction is not running longer than necessary. Monitor by TLC or LC-MS and quench as soon as the starting material is consumed.

  • Degas Solvents: While less common for brominations than for palladium-catalyzed reactions, dissolved oxygen can sometimes contribute to oxidative side reactions.[1] Using degassed solvents is a good practice if you consistently encounter this issue.

  • Alternative Reagents: If the problem persists, consider alternative, milder brominating agents. Dibromodimethylhydantoin (DBDMH) can sometimes offer higher selectivity and reduced oxidative potential compared to NBS.

Issue 3: Poor regioselectivity with bromination on the wrong aromatic position.

Q: My ¹H NMR shows a mixture of isomers. It appears the bromine has added to a different position on the pyridine ring than intended. How can I control the regioselectivity?

A: Regioselectivity in the electrophilic substitution of substituted pyridines is governed by the electronic and steric effects of the existing substituents.[7] The fused, saturated ring acts as a strong activating group.

  • Understanding Directing Effects: The annulated dihydro-amino portion of the tetrahydronaphthyridine is a powerful ortho-, para-directing activator. Analyze the positions on your specific naphthyridine isomer to predict the most electron-rich sites. Substitution will preferentially occur at the positions most activated by the saturated nitrogen ring and least sterically hindered.

  • Temperature Control: As with over-bromination, lower temperatures can significantly enhance regioselectivity.[7] At lower temperatures, the reaction is under kinetic control, favoring attack at the most electronically activated position. At higher temperatures, a thermodynamically controlled product mixture may arise, leading to different isomers.[7]

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome.[8] In some systems, non-polar solvents may favor one isomer while polar solvents favor another. A solvent screen (e.g., DCM, THF, Acetonitrile) could be beneficial.

  • Bulky Brominating Agents: While less common, using a bulkier brominating agent could, in theory, favor substitution at a less sterically hindered position.

Mechanistic Insights: Desired vs. Side Reactions

Understanding the underlying mechanisms is key to rational troubleshooting. The desired reaction is an electrophilic aromatic substitution (EAS).[5][11]

Diagram: Electrophilic Aromatic Substitution vs. Over-bromination

G cluster_0 Desired Mono-bromination Pathway cluster_1 Side Reaction: Over-bromination SM Tetrahydronaphthyridine Int1 Sigma Complex (Resonance Stabilized) SM->Int1 Electrophilic Attack NBS1 NBS (1.0 eq) NBS1->Int1 Prod1 Mono-bromo Product Int1->Prod1 Deprotonation Prod1_side Mono-bromo Product (Still Activated) Prod1->Prod1_side Enters Side Reaction Pathway if NBS is in Excess Int2 Di-bromo Sigma Complex Prod1_side->Int2 Second Electrophilic Attack NBS2 Excess NBS (>1.0 eq) NBS2->Int2 Prod2 Di-bromo Side Product Int2->Prod2 Deprotonation

Caption: Mechanism of desired mono-bromination versus the over-bromination side reaction.

The key takeaway is that the initial product, the mono-brominated tetrahydronaphthyridine, is often still electron-rich enough to undergo a second bromination if a sufficient concentration of the electrophile (NBS) is present.[6]

Recommended Experimental Protocols

Protocol 1: High-Selectivity Mono-bromination using NBS

This protocol is optimized to minimize over-bromination and oxidative side products.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the tetrahydronaphthyridine starting material (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Crucially, ensure the NBS is from a fresh bottle or has been recently recrystallized.

  • Slow Addition: Add the NBS solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 15 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated product.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process when analyzing your crude reaction mixture.

G start Analyze Crude Reaction by LC-MS & ¹H NMR check_mass Major Peak = Desired Mass? start->check_mass success Proceed to Purification check_mass->success Yes over_brom Over-bromination (M+158, M+236) check_mass->over_brom No, M+Br detected oxid Oxidation (M+16) check_mass->oxid No, M+O detected isomers Mixture of Isomers check_mass->isomers No, Isomeric Mixture no_rxn No Reaction / Low Conversion check_mass->no_rxn No, SM remains sol_over_brom Reduce NBS Stoichiometry Lower Temperature Slow Addition over_brom->sol_over_brom sol_oxid Use Fresh NBS Shorter Reaction Time Degas Solvents oxid->sol_oxid sol_isomers Lower Temperature Solvent Screen isomers->sol_isomers sol_no_rxn Check NBS Activity Increase Temperature Slightly Use Activating Additive (e.g., acid catalyst) no_rxn->sol_no_rxn

Caption: A troubleshooting decision tree for bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use molecular bromine (Br₂) instead of NBS? A: Yes, but it is generally not recommended for these substrates. Molecular bromine is a harsher brominating agent and often leads to more side products, including significant over-bromination and potential oxidation.[1] NBS is a milder, solid reagent that is easier to handle and provides a slow, low-concentration source of electrophilic bromine, which is ideal for selective reactions.[3][9]

Q2: My starting material is insoluble in DCM. What other solvents can I use? A: If solubility is an issue, you can consider other solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE). Be aware that solvent polarity can impact reaction rate and selectivity.[8] A highly polar solvent like DMF can be used but may increase the risk of over-bromination.[3] It is advisable to run small-scale trials to find the optimal solvent for your specific substrate.

Q3: Is a radical initiator like AIBN or light required? A: No. For electrophilic aromatic bromination, a radical initiator is not needed and should be avoided. Radical initiators are used for allylic or benzylic brominations, which proceed via a different, free-radical mechanism.[4][11] Adding a radical initiator here would likely lead to a complex mixture of undesired products.

Q4: How can I confirm the regiochemistry of my product? A: The definitive method for structure elucidation is 2D NMR spectroscopy. A combination of COSY, HSQC, and HMBC experiments will allow you to assign all protons and carbons and determine the site of bromination. Nuclear Overhauser Effect (NOE) experiments can also be invaluable for confirming through-space proximity of protons, solidifying the structural assignment.

Data Summary Table

Side ReactionCommon Mass Spec SignatureKey ¹H NMR SignatureConditions Favoring FormationMitigation Strategy
Over-bromination M+79 (isotope), M+158 (isotope pattern)Loss of multiple aromatic protons> 1.1 eq NBS, High Temp (>25°C), Rapid AdditionUse 1.0-1.05 eq NBS, Low Temp (0°C), Slow Addition
Oxidation M+16Downfield shifts in aliphatic regionOld/Impure NBS, Prolonged Reaction TimeUse fresh/recrystallized NBS, Monitor closely
Isomerization Same as productDifferent aromatic coupling patternsHigh TemperatureRun at lowest effective temperature (-10 to 0°C)

References

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (n.d.). Retrieved from [Link]

  • N-Bromosuccinimide. (2019). Retrieved from [Link]

  • Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Retrieved from [Link]

  • Wang, Z., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

  • Reactions of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. (2022). Chemia. Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. Retrieved from [Link]

  • Bromination via a Free Radical Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Cao, Q., et al. (2023). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. University of Bath's research portal. Retrieved from [Link]

  • Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. Why is this compound likely to be poorly soluble?

Answer: The solubility behavior of this compound is dictated by its molecular structure. Several key features contribute to its anticipated low solubility in neutral aqueous media:

  • Fused Heterocyclic Core: The rigid, fused 1,7-naphthyridine ring system is a large, predominantly hydrophobic structure. Overcoming the crystal lattice energy of such a planar molecule to allow solvent molecules to intersperse requires significant energy.

  • Hydrophobic Substituent: The bromine atom adds to the lipophilicity (hydrophobicity) of the molecule, further disfavoring interaction with polar solvents like water.

  • Basic Nature: The presence of nitrogen atoms in the naphthyridine core gives the molecule a basic character.[1][2] In neutral water (pH ~7), the molecule is largely in its un-ionized, neutral form, which is less soluble than its ionized (protonated) counterpart.[3] More than 70% of drugs in development are estimated to be poorly soluble in water, making this a common challenge.[4]

Understanding these structural attributes is the first step in designing an effective solubilization strategy. The core principle is to modify the solvent system to be more compatible with the compound's physicochemical properties.

Q2: I need to prepare a stock solution for my initial in vitro assays. Which solvent should I try first, and what is a systematic way to screen for solubility?

Answer: For novel or poorly characterized compounds, a systematic solvent screening is the most logical and efficient starting point. It is recommended to begin with common, water-miscible organic solvents that are frequently used in drug discovery.[5]

The most common starting solvent for compounds of this type is Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic molecules.[] However, it is crucial to determine the optimal solvent for your specific experimental system.

Here is a robust protocol for conducting a small-scale solubility screen.

Objective: To identify a suitable organic solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).

Materials:

  • This compound

  • Anhydrous solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several separate vials.

  • Solvent Addition: Add a calculated volume of your first test solvent (e.g., DMSO) to one vial to achieve a high target concentration (e.g., 50 mM).

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution.

  • Energy Input (If Necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be attempted, but be cautious of potential compound degradation.

  • Observation: Carefully observe the solution against a light source. Look for any undissolved particulates. A clear, single-phase solution indicates complete dissolution.

  • Documentation: Record your observations in a table similar to the one below.

  • Repeat: Repeat steps 2-6 for each of the other solvents. If the compound dissolves at the initial concentration, you can attempt to go higher. If it does not, you can perform a serial dilution with the same solvent to find the approximate saturation solubility.

SolventTarget Concentration (mM)Observation after VortexingObservation after Sonication/WarmingFinal State
DMSO50Partially dissolvedFully dissolvedSoluble
DMF50InsolublePartially dissolvedPartially Soluble
Ethanol50InsolubleInsolubleInsoluble
Methanol50InsolubleInsolubleInsoluble
Acetonitrile50InsolubleInsolubleInsoluble
(Note: This is example data; you must generate your own.)

This systematic approach ensures you identify the most effective solvent and provides a semi-quantitative measure of solubility, which is critical for preparing accurate stock solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Need to Dissolve Compound screen Protocol 1: Small-Scale Solvent Screen (DMSO, DMF, EtOH, etc.) start->screen is_soluble Is it soluble in a common organic solvent? screen->is_soluble yes_stock Prepare High-Conc. Stock Solution is_soluble->yes_stock  Yes no_soluble Advanced Solubilization is_soluble->no_soluble  No precip Does it precipitate upon dilution in aqueous buffer? yes_stock->precip no_precip Proceed with Experiment precip->no_precip No precip->no_soluble Yes ph_adjust Technique A: pH Adjustment (Protocol 2) no_soluble->ph_adjust cosolvent Technique B: Co-solvents no_soluble->cosolvent

Caption: Decision workflow for solubilizing a new compound.

Q3: My compound dissolves in DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. How can I solve this precipitation issue?

Answer: This is a very common problem known as "precipitation upon dilution." It occurs because while the compound is soluble in the 100% organic stock solution, its solubility in the final, mostly aqueous, buffer is much lower. The key is to modify the final buffer to increase the compound's solubility. Two primary strategies are pH adjustment and the use of co-solvents.[]

The 1,7-naphthyridine structure contains basic nitrogen atoms. According to Le Châtelier's principle, in an acidic environment (lower pH), these nitrogens will become protonated, forming a cationic salt.[2] This charged species is generally far more soluble in polar solvents like water than its neutral counterpart.[3] Therefore, lowering the pH of your aqueous buffer is a powerful first strategy to try.

Objective: To determine if lowering the pH of the final aqueous buffer can prevent compound precipitation.

Materials:

  • High-concentration stock solution of the compound (e.g., 20 mM in DMSO).

  • A set of appropriate buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) adjusted to various pH values (e.g., 4.0, 5.5, 7.4).

  • Microcentrifuge tubes or 96-well plate.

Procedure:

  • Buffer Aliquoting: Dispense an equal volume of each buffer (e.g., 99 µL) into separate tubes or wells.

  • Dilution: Add a small volume of your compound's stock solution (e.g., 1 µL of 20 mM stock to get a final concentration of 200 µM) to each buffer. This simulates your final assay conditions.

  • Mixing & Incubation: Mix well and incubate for a period relevant to your assay duration (e.g., 15-30 minutes) at the relevant temperature.

  • Observation: Visually inspect each sample for signs of precipitation (cloudiness, visible particles).

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7][8] This "polarity reduction" makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility.[]

Co-solventTypical Starting Concentration (% v/v)Key Considerations
Ethanol1-5%Generally well-tolerated by many cell lines and enzymes at low concentrations.
Propylene Glycol (PG)1-10%A common vehicle for in vivo studies; can be viscous.
Polyethylene Glycol 400 (PEG 400)1-10%Effective solubilizer but can interfere with some protein-ligand binding assays.
Glycerol2-10%Often used to stabilize proteins; can significantly increase viscosity.

Critical Note: Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to ensure the co-solvent itself does not affect your assay results.

Q4: The basic methods are insufficient or not suitable for my downstream applications (in vivo studies). What are some industry-standard formulation strategies?

Answer: For more advanced applications, especially preclinical and clinical development, more sophisticated formulation strategies are required to enhance solubility and bioavailability.[9][10] These often involve creating specialized drug delivery systems. While complex to develop, they are based on established principles:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into a polymeric carrier in an amorphous (non-crystalline) state.[4][11] Because no crystal lattice energy needs to be overcome, the amorphous form is more soluble. This is often achieved via spray-drying or hot-melt extrusion.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are effective.[4] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gastrointestinal tract, enhancing absorption.

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[13][14] Techniques include micronization and nanosizing to create nanosuspensions.[15][16]

  • Complexation: Using agents like cyclodextrins can increase solubility. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior improves aqueous solubility.[13][15]

Selection of these advanced methods depends heavily on the compound's properties, the intended route of administration, and the desired dosage form.[10]

Q5: What are the essential safety precautions when handling this compound?

Answer: While a specific Safety Data Sheet (SDS) for this exact compound must be obtained from your supplier and followed rigorously, general precautions for handling halogenated heterocyclic compounds of this class should be observed.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][19]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This guidance is for informational purposes. Always prioritize the specific SDS provided by your chemical supplier for definitive safety and handling information.

References

Technical Support Center: Optimization of Suzuki Coupling with Bromo-naphthyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. As a class of electron-deficient, nitrogen-containing heterocycles, naphthyridines present unique challenges that can often lead to low yields, catalyst deactivation, and reaction irreproducibility. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to overcome these hurdles.

Core Principles: Why Are Bromo-naphthyridines Challenging?

Before diving into troubleshooting, it's crucial to understand the underlying chemical principles that make this substrate class difficult. Unlike simple aryl bromides, bromo-naphthyridines possess one or more nitrogen atoms within the aromatic core. These nitrogen atoms have lone pairs of electrons that can strongly coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, effectively sequestering the active catalytic species and halting the catalytic cycle.[1][2] Furthermore, the electron-deficient nature of the naphthyridine ring can influence the rates of the key steps in the Suzuki reaction: oxidative addition, transmetalation, and reductive elimination.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Suzuki coupling of bromo-naphthyridines in a direct question-and-answer format.

Q1: My reaction is not starting, or the conversion is extremely low. What should I check first?

A1: When faced with a stalled reaction, a systematic check of your reaction components and conditions is the first line of defense.

  • Catalyst Activity: Is your palladium source active? Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. This process can be inefficient and consume your ligand or boronic acid.[4] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which ensures reliable generation of the active catalyst.[5][6] Also, verify the age and storage conditions of your palladium source, as they can degrade over time.[7]

  • Inert Atmosphere: The Suzuki reaction, particularly the Pd(0) species and some phosphine ligands, is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to oxidation and deactivation of the catalyst.[8][9] Ensure your degassing technique (e.g., freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes) is rigorous.

  • Reagent Quality: Verify the purity of your bromo-naphthyridine and boronic acid/ester. Impurities can interfere with the reaction. Boronic acids, in particular, can be prone to decomposition or exist as anhydrides (boroxines), which can alter their reactivity.[10]

Q2: I'm observing a low yield, but my starting material is consumed. What are the likely side reactions?

A2: Consumption of starting material without significant formation of the desired product points towards competing side reactions. The two most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, effectively destroying one of your coupling partners.[5] This is often exacerbated by harsh basic conditions, high temperatures, and extended reaction times.

    • Solution: Consider using a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[8][11] Alternatively, using a more stable boronic acid derivative, such as a pinacol ester (BPin), can mitigate this issue.[5] Running the reaction under anhydrous conditions, if possible for your specific system, can also significantly reduce protodeboronation.[10]

  • Homocoupling: You may observe the formation of biaryl products from either the boronic acid (Aryl-Aryl) or the bromo-naphthyridine (Naph-Naph). Boronic acid homocoupling is often promoted by the presence of oxygen or inefficient catalyst activation from a Pd(II) source.[4]

    • Solution: Rigorous degassing is critical to prevent oxygen-mediated homocoupling.[5] Using bulky, electron-rich phosphine ligands can also disfavor the formation of homocoupled byproducts by promoting the desired reductive elimination step.[5]

Click to Expand: Troubleshooting Flowchart for Low/No Product Formation

troubleshooting_workflow start Low or No Product Formation check_sm Starting Material (Bromo-naphthyridine) Consumed? start->check_sm check_catalyst Issue: Inactive Catalyst or Poor Reaction Conditions - Check Pd source activity - Ensure rigorous inert atmosphere - Verify reagent purity & temperature check_sm->check_catalyst No check_byproducts Issue: Competing Side Reactions - Look for Protodeboronation (Ar-H) - Look for Homocoupling (Aryl-Aryl or Naph-Naph) - Check for Product Degradation check_sm->check_byproducts Yes no_sm_consumed NO solution_catalyst Solution: - Use Pd(0) or precatalyst (e.g., XPhos Pd G3) - Improve degassing (Freeze-Pump-Thaw) - Use fresh, high-purity reagents check_catalyst->solution_catalyst yes_sm_consumed YES solution_byproducts Solution: - Use milder base (e.g., KF) - Use boronic ester (BPin) - Screen bulky ligands (e.g., SPhos, XPhos) - Lower reaction temperature check_byproducts->solution_byproducts

Caption: Troubleshooting workflow for Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst and ligand system should I start with for a bromo-naphthyridine?

A3: Due to the potential for catalyst poisoning, standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] The key is to use a ligand that is both electron-rich and sterically bulky.

  • Electron-richness helps facilitate the oxidative addition step, which can be challenging for some heteroaromatic halides.

  • Steric bulk promotes the final reductive elimination step and can help prevent the formation of inactive, off-cycle palladium complexes.

Excellent starting points are the Buchwald-type biaryl phosphine ligands. Ligands like SPhos , XPhos , or dtbpf paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended.[7][12] For convenience and reliability, using commercially available, air-stable precatalysts like XPhos Pd G3 is often the most robust choice.[6][13]

Q4: How do I select the optimal base and solvent?

A4: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for the transmetalation step.[14] The choice of base and solvent are often intertwined.

  • Bases: An aqueous solution of an inorganic base is standard. K₂CO₃ or K₃PO₄ are common and effective choices.[12][15] For substrates that are sensitive to strong bases or prone to protodeboronation, milder bases like KF or Cs₂CO₃ should be considered.[11][15]

  • Solvents: A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water , THF/water , or Toluene/water .[8][9][12] The choice can impact reaction rates and should be screened if initial conditions fail. Apolar solvents like toluene or dioxane are often preferred for their ability to solubilize the bulky ligand-palladium complexes.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (Mild Base)Condition 3 (Robust Precatalyst)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)(Internal to precatalyst)
Base K₂CO₃ (3.0 eq)KF (3.0 eq)K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (4:1)2-MeTHF / H₂O (4:1)
Temperature 80 - 100 °C80 - 100 °C80 - 100 °C

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-naphthyridine

This protocol provides a robust starting point for your experiments.

Reagents & Equipment:

  • Bromo-naphthyridine substrate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-naphthyridine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (0.02 eq).

    • Scientist's Note: Adding all solids together under an inert atmosphere minimizes their exposure to oxygen and moisture.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Degassing (Optional but Recommended): Perform 3-4 cycles of vacuum-backfill with your inert gas to ensure the reaction headspace is free of oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Scientist's Note: Vigorous stirring is crucial in biphasic reactions to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Core Mechanism

Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the key steps involved in the Suzuki-Miyaura coupling. The problematic steps for naphthyridine substrates are often the initial oxidative addition and potential catalyst deactivation by coordination to the Pd(0) or Pd(II) species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition poison Naphthyridine Coordination (Catalyst Poisoning) pd0->poison pd2_trans Ar-Pd(II)L₂-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Naph-R' (Coupled Product) pd2_trans->product arx Naph-Br (Bromo-naphthyridine) arx->pd0 r_boronic R'-B(OR)₂ (Boronic Acid/Ester) r_boronic->pd2_complex base Base (e.g., K₂CO₃) base->r_boronic

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Park, H., et al. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low.... ResearchGate. Available at: [Link]

  • Various Authors. (2025). Problems with Suzuki coupling. Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • An, J., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]

  • Chen, J., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. Available at: [Link]

  • Various Authors. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • Hocek, M., & Dvorakova, P. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. National Institutes of Health. Available at: [Link]

Sources

stability of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to assess the stability of your molecule.

Introduction

This compound is a heterocyclic compound with a scaffold of interest in medicinal chemistry and drug discovery. Understanding its chemical stability is paramount for the development of robust synthetic routes, formulation strategies, and reliable analytical methods. This guide will focus on its behavior under acidic and basic conditions, providing a framework for anticipating and mitigating potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound under acidic conditions?

Under acidic conditions, the two nitrogen atoms, N1 and N7, are the most likely sites of initial reactivity. Both nitrogens possess lone pairs of electrons and can be protonated to form the corresponding pyridinium and ammonium salts. The basicity of these nitrogens will influence the ease of protonation. Generally, the aliphatic amine (N1) will be more basic than the nitrogen on the pyridine ring (N7).

Protonation can lead to several consequences:

  • Increased Water Solubility: The formation of salts will increase the polarity of the molecule, enhancing its solubility in aqueous acidic solutions.

  • Activation of the Ring System: Protonation can potentially make the molecule more susceptible to nucleophilic attack or ring-opening, although the tetrahydropyridine ring is generally stable.

  • Potential for Dehydrogenation: Under certain conditions, acid-catalyzed oxidation of the tetrahydropyridine ring to a dihydropyridine or fully aromatic naphthyridine could occur, though this typically requires an oxidizing agent.

Q2: How stable is the C-Br bond on the pyridine ring under acidic conditions?

The carbon-bromine bond on an aromatic ring, such as the pyridine moiety in this molecule, is generally stable under most acidic conditions. Cleavage of this bond typically requires harsh conditions or the presence of a catalyst. Simple acid hydrolysis is unlikely to result in debromination.

Q3: What degradation pathways should I be aware of under basic conditions?

The stability of this compound in basic media is expected to be relatively high under mild basic conditions. However, potential degradation pathways to consider, especially with stronger bases or elevated temperatures, include:

  • Deprotonation: The N-H proton at the N1 position can be removed by a strong base.

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which can be accelerated under basic conditions, potentially leading to the formation of a dihydropyridine or the fully aromatic 1,7-naphthyridine derivative.

  • Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is relatively stable, strong nucleophiles under basic conditions could potentially displace the bromide. This is less likely than other pathways unless potent nucleophiles are present.

Q4: Can I anticipate the formation of colored byproducts during my experiments?

The formation of colored impurities often suggests the generation of highly conjugated systems. In the context of this molecule, the oxidation of the tetrahydropyridine ring to a dihydropyridine or the fully aromatic naphthyridine system would increase conjugation and could lead to the appearance of color. If your solution turns yellow or brown, it is a strong indicator of degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low recovery of starting material after acidic work-up. 1. Protonation of the molecule leading to high aqueous solubility. 2. Unexpected degradation under the acidic conditions used.1. Neutralize the aqueous layer to a pH > 8 before extraction with an organic solvent. 2. Perform a preliminary stability test on a small scale using milder acidic conditions or shorter exposure times. Analyze the aqueous layer by HPLC to confirm if the compound is present.
Appearance of a new, major peak in HPLC analysis after exposure to base. 1. Oxidation of the tetrahydropyridine ring. 2. Base-catalyzed rearrangement or degradation.1. Use LC-MS to identify the mass of the new peak. An increase in mass may suggest oxidation, while a decrease could indicate fragmentation. 2. Protect the reaction from air by running it under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies. 1. Variability in the pH of the reaction media. 2. Presence of trace metals that can catalyze degradation. 3. Exposure to light, which can induce photodegradation.1. Use buffered solutions to maintain a constant pH. 2. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal contamination is suspected. 3. Conduct experiments in amber vials or protect the reaction vessel from light.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1][2][3] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Protocol 1: Acidic Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 4 mL of 1 M HCl.

    • Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in 0.4 M HCl.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the 50:50 methanol/water mixture.

  • Incubation: Store both the stress and control samples at 60°C.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples with an equivalent amount of 1 M NaOH.

    • Analyze all samples by HPLC-UV, comparing the peak area of the parent compound in the stressed sample to the control.

    • If significant degradation is observed, analyze the sample by LC-MS to identify degradation products.

Protocol 2: Basic Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 4 mL of 1 M NaOH.

    • Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in 0.4 M NaOH.

  • Control Sample: Prepare a control sample as described in the acidic hydrolysis protocol.

  • Incubation: Store both the stress and control samples at 60°C.

  • Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the basic samples with an equivalent amount of 1 M HCl.

    • Analyze all samples by HPLC-UV and LC-MS as described above.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantifying the parent compound and its degradation products.[4] Mass Spectrometry (MS) is invaluable for structural elucidation of any new entities formed.[4]

Table 1: Suggested HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Prepare Acidic Stress Sample prep_stock->prep_acid prep_base Prepare Basic Stress Sample prep_stock->prep_base prep_control Prepare Control Sample prep_stock->prep_control incubate Incubate at 60°C prep_acid->incubate prep_base->incubate prep_control->incubate sampling Sample at Time Points (0, 2, 6, 12, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS Analysis hplc->lcms If degradation > 5% quantify Quantify Parent Compound hplc->quantify identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Decision Tree

G cluster_check1 Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Unexpected Result in Stability Study q1 Is the parent peak significantly reduced? start->q1 q2 Are there new, significant peaks? q1->q2 Yes a1 Check for solubility issues (acidic/basic form). Neutralize before extraction. q1->a1 No (Mass Balance Issue) a2 Run LC-MS to identify new peaks. Compare mass to expected degradation products. q2->a2 Yes a3 Re-run experiment under milder conditions (lower temp, shorter time). q2->a3 No (Complete Degradation) a4 Verify pH of the medium. Use buffers. a1->a4 a5 Run under inert atmosphere and protect from light. a2->a5 a3->a4 end1 Stability Profile Established a4->end1 a5->end1

Caption: Decision tree for troubleshooting unexpected stability study results.

References

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Applied Sciences. Available from: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Kappe, C. O. (2000). 1,4-Dihydropyridines (DHPs) in Organic Synthesis. Comprehensive Organic Synthesis II.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sinha, A., & Bruice, T. C. (1984). Rate-determining general-base catalysis in an obligate 1e- oxidation of a dihydropyridine. Journal of the American Chemical Society. Available from: [Link]

  • Vallejo, M., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Available from: [Link]

  • Balijapalli, S., et al. (2014). Metal-Free, One-Pot, Rapid Synthesis of Tetrahydropyridines Using Acetic Acid as Solvent and Catalyst at Room Temperature. Synthetic Communications. Available from: [Link]

Sources

Technical Support Center: Regioselective Functionalization of 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of substituting this important heterocyclic scaffold. The 1,7-naphthyridine core is a key component in numerous biologically active compounds, and mastering its selective functionalization is crucial for advancing medicinal chemistry and materials science.[1][2][3]

This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Understanding the 1,7-Naphthyridine Core: The Root of Selectivity Challenges

The inherent electronic properties of the 1,7-naphthyridine ring system govern its reactivity. The two nitrogen atoms create a π-electron deficient system, influencing the positions susceptible to electrophilic and nucleophilic attack. Generally, electrophiles react with the ring nitrogen, deactivating the ring towards further electrophilic substitution on the carbon atoms.[4] If substitution on a carbon atom does occur, the 3-position is generally favored over the 5-position.[4]

Conversely, the electron-withdrawing nature of the nitrogens makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (C2, C4, C5, C6, and C8). The precise site of functionalization is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

Reactivity Map of the 1,7-Naphthyridine Core

G cluster_reactivity Reactivity Profile C2 C2 C4 C4 C2->C4 Nucleophilic Attack C3 Electrophilic Substitution C5 C5 C6 C6 C5->C6 Nucleophilic Attack C8 Nucleophilic Attack

Caption: General reactivity of the 1,7-naphthyridine core.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the regioselective functionalization of 1,7-naphthyridine derivatives in a question-and-answer format.

Issue 1: Poor or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura coupling on a halogenated 1,7-naphthyridine, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue.[5] A systematic approach is key to identifying the root cause.

Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Verify Catalyst and Ligand Integrity: The choice of palladium source and ligand is critical. Ensure your Pd catalyst and phosphine ligands have not degraded. Consider using a more robust pre-catalyst. The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[5]
Poor Solubility Solvent Screening: 1,7-Naphthyridine derivatives can have poor solubility in common organic solvents. Screen a range of solvents (e.g., dioxane, toluene, DMF, DME) to ensure all reactants are in solution at the reaction temperature. Solvent choice can significantly impact reaction rates and outcomes in cross-coupling reactions.[6]
Inadequate Base Base Optimization: The choice and strength of the base are critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one base is ineffective, try another. The base is crucial for the transmetalation step.
Oxygen Sensitivity Ensure Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5]
Substrate Inhibition Substrate-Catalyst Interaction: The nitrogen atoms in the 1,7-naphthyridine ring can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky ligands can sometimes mitigate this issue.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling on a Halogenated 1,7-Naphthyridine

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated 1,7-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Issue 2: Lack of Regioselectivity in C-H Functionalization

Q: I am trying to perform a direct C-H arylation on an unsubstituted 1,7-naphthyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in direct C-H functionalization of heterocycles like 1,7-naphthyridine is a significant challenge.[7] The outcome is often a delicate balance between electronic and steric factors.

Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Multiple Reactive Sites Use of Directing Groups: The most effective strategy to control regioselectivity is the installation of a directing group. A directing group will chelate to the metal catalyst and deliver it to a specific C-H bond, typically at the ortho position.
Reaction Conditions Optimization of Conditions: Systematically vary the catalyst, ligand, solvent, and temperature. The nature of the amide and the concentration of reactants can be crucial for optimizing reaction conditions.[8] Different reaction conditions can favor one isomer over another due to subtle differences in the activation energies of the competing pathways.
Electronic Effects Computational Modeling: If available, computational methods can help predict the most reactive sites for C-H activation based on the electronic structure of the substrate.[9][10] This can provide valuable insights for designing more selective reactions.

Workflow for Improving Regioselectivity in C-H Functionalization

G start Mixture of Isomers Obtained directing_group Introduce a Directing Group (DG) start->directing_group Primary Strategy optimize_conditions Systematically Optimize Reaction Conditions start->optimize_conditions Secondary Strategy computational Utilize Computational Modeling start->computational Predictive Strategy analyze Analyze Product Ratio directing_group->analyze optimize_conditions->analyze computational->optimize_conditions Guides Optimization analyze->optimize_conditions If Unsuccessful, Re-optimize desired_selectivity Desired Regioselectivity Achieved analyze->desired_selectivity If Successful

Caption: Decision-making workflow for improving regioselectivity.

Issue 3: Difficulty with Nucleophilic Aromatic Substitution (SNA_r_)**

Q: I am attempting an S_N_Ar reaction on a chloro-substituted 1,7-naphthyridine with an amine nucleophile, but the reaction is very sluggish. What can I do to improve the reaction rate?

A: The reactivity of halo-1,7-naphthyridines in S_N_Ar reactions is dependent on the position of the halogen and the nature of the nucleophile.

Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Poor Leaving Group Activate the Leaving Group: While chlorine is a reasonable leaving group, fluorine is often better for S_N_Ar. If possible, starting with a fluoro-substituted 1,7-naphthyridine can significantly increase the reaction rate.
Weak Nucleophile Increase Nucleophilicity: If using a neutral amine, the addition of a non-nucleophilic base (e.g., DBU, DIPEA) can deprotonate the amine, increasing its nucleophilicity. Alternatively, using the corresponding amide anion (generated with a strong base like NaH) can be effective.
High Activation Energy Increase Reaction Temperature: S_N_Ar reactions often require elevated temperatures. Consider increasing the reaction temperature, potentially using a high-boiling point solvent like DMSO or NMP. Microwave heating can also be a powerful tool to accelerate these reactions.
Solvent Effects Use a Polar Aprotic Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for S_N_Ar reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its reactivity.

III. Frequently Asked Questions (FAQs)

Q1: Which positions on the 1,7-naphthyridine ring are most susceptible to electrophilic attack?

A1: The 1,7-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[4] Electrophiles tend to react preferentially with the ring nitrogen atoms. If substitution on a carbon atom is forced, the 3-position is the most likely site of attack.[4]

Q2: Can I selectively functionalize one nitrogen atom over the other in 1,7-naphthyridine?

A2: Selective N-functionalization can be challenging. The relative basicity of the two nitrogen atoms is similar, often leading to a mixture of products. However, in some cases, steric hindrance around one of the nitrogens on a substituted 1,7-naphthyridine can allow for selective alkylation or oxidation of the more accessible nitrogen.

Q3: Are there any general guidelines for choosing a catalyst for cross-coupling reactions with 1,7-naphthyridine derivatives?

A3: The choice of catalyst is highly substrate-dependent. However, for Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points. For Buchwald-Hartwig aminations, catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. It is always recommended to perform a small-scale screen of different catalysts and ligands to identify the optimal system for your specific transformation.

Q4: What are the best methods for introducing a halogen atom at a specific position on the 1,7-naphthyridine ring?

A4: Regioselective halogenation can be achieved through several methods. For example, directed ortho-metalation followed by quenching with an electrophilic halogen source (e.g., NBS, I₂) can provide access to specific isomers. Alternatively, Sandmeyer-type reactions on amino-substituted 1,7-naphthyridines can be used to introduce halogens at defined positions.

Q5: How does the presence of existing substituents on the 1,7-naphthyridine ring affect its reactivity and regioselectivity in further functionalization?

A5: Existing substituents have a profound impact on subsequent functionalization reactions. Electron-donating groups (EDGs) can activate the ring towards electrophilic attack and may influence the regioselectivity of both electrophilic and nucleophilic substitutions. Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring to electrophilic attack but may activate it for nucleophilic substitution, particularly at positions ortho and para to the EWG. Steric effects of existing substituents also play a crucial role in directing incoming reagents to less hindered positions.

IV. References

  • Benchchem. (n.d.). Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine. Retrieved from

  • (n.d.). advances in the chemistry of 1.7-naphthyridine. Retrieved from

  • NIH. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Retrieved from

  • NIH. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Kanai, Y., Müller-Borges, D., & Plenio, H. (n.d.). The Regioselective Arylation of 1,3-Benzodioxoles. Advanced Synthesis & Catalysis. Retrieved from

  • (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from

  • (n.d.). Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. Retrieved from

  • ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | The Journal of Organic Chemistry. Retrieved from

  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved from

Sources

Technical Support Center: Deprotection Strategies for 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the chemistry of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will delve into the critical step of N-deprotection, offering troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic campaigns. The unique electronic and steric environment of this molecule presents specific challenges, and this resource aims to provide you with the expertise to overcome them.

Understanding the Landscape: Choosing Your Deprotection Strategy

The secondary amine within the 1,2,3,4-tetrahydro-1,7-naphthyridine core is a key handle for diversification. Its temporary protection is often necessary during multi-step syntheses. The choice of protecting group dictates the deprotection strategy. The two most common amine protecting groups are the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by hydrogenolysis.

The presence of a bromine atom on the aromatic ring and the specific nature of the bicyclic heteroaromatic system require careful consideration of deprotection conditions to avoid unwanted side reactions. This guide will focus on strategies for both Boc and Cbz deprotection in the context of this unique molecular framework.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the deprotection of your this compound derivatives.

Scenario 1: Incomplete Boc Deprotection with TFA/DCM

Question: I am treating my N-Boc-5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine with a standard TFA/DCM mixture, but TLC and LC-MS analysis show significant amounts of remaining starting material even after several hours. What could be the issue?

Answer: Incomplete Boc deprotection is a common issue that can often be resolved by systematically evaluating several factors.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard, the basicity of the naphthyridine nitrogen might require stronger conditions.[1][2][3]

    • Troubleshooting Steps:

      • Increase TFA Concentration: Gradually increase the v/v percentage of TFA in DCM. Start with a 25% solution and increase to 50% if necessary.[2] Monitor the reaction closely to avoid potential side reactions.

      • Consider a Stronger Acid: For particularly stubborn substrates, using neat TFA or switching to a stronger acid like HCl in dioxane or methanol might be effective.[4] However, be mindful of the potential for halogen scrambling with the bromo-substituent under very harsh acidic conditions.

  • Reaction Time and Temperature: The reaction may simply be slow at room temperature.

    • Troubleshooting Steps:

      • Extend Reaction Time: Continue to monitor the reaction for a longer period (e.g., up to 18 hours).[2]

      • Gentle Heating: If prolonged stirring at room temperature is ineffective, gentle heating (e.g., to 40 °C) can sometimes accelerate the reaction. Use this approach with caution, as it can also promote side reactions.

  • Scavengers: The tert-butyl cation generated during the deprotection can be electrophilic and may lead to unwanted side reactions, which can sometimes interfere with the primary reaction.

    • Troubleshooting Steps:

      • Add a Scavenger: Including a scavenger like triethylsilane (TES) or anisole in the reaction mixture can trap the tert-butyl cation and prevent side reactions.[5]

Workflow for Troubleshooting Incomplete Boc Deprotection:

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Scenario 2: Debromination during Cbz Deprotection via Hydrogenolysis

Question: I am attempting to remove a Cbz group from my this compound derivative using H₂ and Pd/C, but I am observing significant loss of the bromine substituent. How can I avoid this?

Answer: The palladium-catalyzed hydrogenolysis of a Cbz group is a powerful and clean deprotection method.[6][7] However, aryl halides, such as your bromo-substituted naphthyridine, are susceptible to reduction under these conditions, leading to debromination.

Potential Causes and Solutions:

  • Catalyst Activity: Standard Palladium on carbon (Pd/C) is highly active and can readily catalyze the reduction of the C-Br bond.

    • Troubleshooting Steps:

      • Use a Less Active Catalyst: Consider using a poisoned or less active palladium catalyst, such as Palladium on calcium carbonate (Pd/CaCO₃) poisoned with lead (Lindlar's catalyst), or Palladium on barium sulfate (Pd/BaSO₄). These catalysts often show better selectivity for Cbz cleavage over dehalogenation.

      • Catalyst Loading: Reduce the weight percentage of the Pd/C catalyst used.

  • Hydrogen Source and Pressure: High hydrogen pressure can favor the undesired debromination.

    • Troubleshooting Steps:

      • Atmospheric Pressure: Conduct the hydrogenolysis at atmospheric pressure (using a balloon of H₂).

      • Transfer Hydrogenolysis: A highly effective alternative is to use a hydrogen donor in a process called transfer hydrogenolysis.[8] Common hydrogen donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[8] This method often provides excellent yields of the desired product without affecting the aryl bromide.

  • Reaction Additives: The presence of a mild base can sometimes suppress hydrodehalogenation.

    • Troubleshooting Steps:

      • Add a Non-nucleophilic Base: Including a small amount of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes improve selectivity.

Experimental Protocol for Selective Cbz Deprotection via Transfer Hydrogenolysis:

  • Dissolve Substrate: Dissolve the N-Cbz-5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine derivative in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add Hydrogen Donor: To the solution, add ammonium formate (HCO₂NH₄) (typically 3-5 equivalents).

  • Add Catalyst: Carefully add 10% Pd/C (typically 10-20 mol% of the substrate).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can then be purified by standard methods (e.g., column chromatography or recrystallization).

Frequently Asked Questions (FAQs)

Q1: Which protecting group, Boc or Cbz, is generally recommended for the this compound scaffold?

A1: The choice depends on the overall synthetic strategy and the functional groups present in the rest of the molecule.

  • Boc Group: This is a good choice if your molecule is stable to acidic conditions and you need a robust protecting group that is orthogonal to many other common protecting groups.[9] The deprotection is often straightforward and avoids the use of heavy metals.

  • Cbz Group: This is preferable if your molecule contains acid-sensitive functional groups. However, as discussed, care must be taken to avoid debromination during hydrogenolysis. Transfer hydrogenolysis is the recommended deprotection method in this case.[6][8]

Q2: How can I effectively monitor the progress of my deprotection reaction?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. The deprotected product, being a free amine, will have a different polarity and should show a different Rf value compared to the protected starting material. Staining with a ninhydrin solution can be very helpful as it will stain the primary or secondary amine of the product.

  • LC-MS: This is the most definitive method for monitoring the reaction. It will allow you to see the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the deprotection.

Q3: My deprotected this compound is difficult to purify. Any suggestions?

A3: The free amine product can sometimes be challenging to handle due to its basicity and potential for streaking on silica gel.

  • Basic Work-up: After a TFA-mediated Boc deprotection, it is crucial to perform a basic work-up (e.g., washing with saturated aqueous NaHCO₃ or Na₂CO₃ solution) to neutralize the TFA salt and obtain the free amine.[4]

  • Column Chromatography with an Amine Additive: When performing silica gel chromatography, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent streaking and improve the separation.

  • Salt Formation and Recrystallization: If the free amine is an oil or difficult to crystallize, converting it to a stable salt (e.g., hydrochloride or hydrobromide) by treating it with HCl or HBr in a suitable solvent can facilitate purification by recrystallization.

Data Summary Table

Protecting GroupDeprotection ReagentsKey ConsiderationsPotential Side ReactionsRecommended Solution
Boc TFA in DCMStability of other functional groups to strong acid.tert-butylation of electron-rich aromatics.Use scavengers like anisole or triethylsilane.[5]
Cbz H₂, Pd/CSensitivity of the C-Br bond to reduction.Debromination.Use transfer hydrogenolysis with a hydrogen donor like ammonium formate.[8]

Visualizing Deprotection Pathways

Deprotection_Strategies cluster_Boc Boc Deprotection Pathway cluster_Cbz Cbz Deprotection Pathway Boc_Protected N-Boc-5-Bromo-THN TFA_DCM TFA / DCM Boc_Protected->TFA_DCM Free_Amine_TFA_Salt Free Amine (TFA Salt) TFA_DCM->Free_Amine_TFA_Salt Basic_Workup Basic Work-up (e.g., NaHCO₃) Free_Amine_TFA_Salt->Basic_Workup Final_Product_Boc Deprotected 5-Bromo-THN Basic_Workup->Final_Product_Boc Cbz_Protected N-Cbz-5-Bromo-THN Transfer_Hydrogenolysis Transfer Hydrogenolysis (HCO₂NH₄, Pd/C) Cbz_Protected->Transfer_Hydrogenolysis Final_Product_Cbz Deprotected 5-Bromo-THN Transfer_Hydrogenolysis->Final_Product_Cbz

Caption: Recommended deprotection pathways for Boc and Cbz protected this compound.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to reach out.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • (n.d.). Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Thieme. (2021). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Intramolecular C-N Coupling Sequence. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg. Retrieved from [Link]

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. Retrieved from [Link]

  • (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-n-(8,9-difluoro-6-oxo-2,3,4,5-tetrahydro-1h-benzo[c][1][2]naphthyridin-1-yl)-n-methyl-isoindoline-2-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Purity Assessment of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical assessment of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. As a key heterocyclic building block in medicinal chemistry and drug development, ensuring the purity and identity of this compound is paramount for the integrity and reproducibility of your research.[1] The presence of impurities, even in trace amounts, can lead to ambiguous biological data, formation of unwanted byproducts, and challenges in scaling up syntheses.

This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-proven methodologies, troubleshooting guides, and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purity assessment of this molecule. Our approach is grounded in established analytical principles to ensure your methods are robust, reliable, and self-validating.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reverse-phase HPLC method is typically the most effective approach.

Core Protocol: Reverse-Phase HPLC with UV Detection

This protocol is designed to separate the main compound from potential process-related impurities (e.g., starting materials, intermediates) and degradants.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Prepare Sample (1 mg/mL in Diluent) mp 2. Prepare Mobile Phases (Aqueous & Organic) sp->mp filt 3. Filter & Degas mp->filt inj 4. Inject Sample filt->inj sep 5. Chromatographic Separation (Gradient Elution) inj->sep det 6. UV Detection sep->det integ 7. Integrate Peaks det->integ calc 8. Calculate % Purity (Area Percent Method) integ->calc qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis w_analyte 1. Accurately Weigh Analyte w_std 2. Accurately Weigh Internal Standard w_analyte->w_std dissolve 3. Dissolve in Deuterated Solvent w_std->dissolve acq 4. Acquire Spectrum (Quantitative Parameters) dissolve->acq proc 5. Process Data (Phasing, Baseline Correction) acq->proc integ 6. Integrate Analyte & Standard Peaks proc->integ calc 7. Calculate % Purity integ->calc

Sources

Technical Support Center: Synthesis of 1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section covers general inquiries and provides foundational knowledge for planning your synthetic strategy.

Q1: What are the most common and effective strategies for constructing the 1,7-naphthyridine core?

A1: The construction of the 1,7-naphthyridine skeleton typically involves the annulation of a second pyridine ring onto a pre-existing pyridine derivative. The most prevalent methods are analogous to classical quinoline syntheses, adapted for pyridine-based starting materials.[1] Key strategies include:

  • The Skraup Reaction: This is one of the most widely used methods, involving the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,7-naphthyridine.[2]

  • The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted 1,7-naphthyridines.[3][4]

  • The Friedländer Annulation: This involves the condensation of a 3-amino-4-acylpyridine (or 3-amino-4-formylpyridine) with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5] This method is highly versatile for creating polysubstituted naphthyridines.[6]

  • Modern Catalytic Methods: Recent advancements include metal-catalyzed reactions, such as silver-catalyzed one-pot syntheses from ortho-alkynylquinoline carbaldehydes and aminobenzamides, which offer high diastereoselectivity and functional group tolerance under mild conditions.[7][8]

Q2: My final 1,7-naphthyridine compound is difficult to purify. What are some effective purification strategies?

A2: The basic nitrogen atoms in the 1,7-naphthyridine core can make purification challenging, often leading to streaking on silica gel columns. Here are several strategies to consider:

  • Column Chromatography Optimization:

    • Deactivate the Silica: Pre-treat the silica gel with a triethylamine (TEA) solution (typically 1-2% TEA in your eluent system) to neutralize acidic sites and prevent product tailing.

    • Solvent System Modification: If your compound is polar, consider using a gradient with methanol or isopropanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of ammonia solution to the solvent system can also be effective.

    • Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18 reversed-phase column, which are less acidic.

  • Crystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, DCM/ether) to find conditions that yield high-quality crystals.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like DCM and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated naphthyridine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.

Q3: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of starting material even after extended reaction times. What should I investigate first?

A3: Incomplete conversion is a common issue. A systematic check of the following parameters is the best approach:

  • Purity of Reagents: Ensure your starting materials, particularly the aminopyridine precursor, are pure. Impurities can inhibit the reaction.[9]

  • Solvent Quality: Use anhydrous solvents, especially for reactions involving strong acids, bases, or organometallics. Trace amounts of water can quench catalysts or reagents.

  • Reaction Temperature: Many classical cyclization reactions, like the Skraup or Friedländer, require significant heat to overcome the activation energy.[10] Ensure your reaction is reaching and maintaining the target temperature. Conversely, some modern catalytic reactions may require precise temperature control to avoid catalyst decomposition.

  • Catalyst Activity: If using a catalyst (e.g., an acid catalyst in a Friedländer reaction or a palladium catalyst in a cross-coupling), ensure it has not degraded. Use a fresh batch or a different catalyst to see if the results improve.[11]

Part 2: Detailed Troubleshooting Guide

This section provides in-depth solutions for specific problems encountered during common synthetic routes to 1,7-naphthyridines.

Section A: Troubleshooting the Skraup-Type Synthesis

The Skraup reaction is powerful but can be aggressive, often leading to charring and low yields if not properly controlled.

Problem: Low Yield or Complete Failure of the Reaction

  • Potential Cause 1: Ineffective Dehydration of Glycerol. The reaction relies on the in-situ formation of acrolein from glycerol, which is catalyzed by concentrated sulfuric acid. If the acid concentration is too low or the temperature is not high enough, this initial step will fail.

    • Solution: Ensure you are using concentrated (98%) sulfuric acid. The reaction temperature needs to be carefully controlled, typically initiated at around 130-140°C, as the reaction is highly exothermic.

  • Potential Cause 2: Insufficient Oxidizing Agent. The final step of the mechanism is the aromatization of a dihydronaphthyridine intermediate, which requires an oxidizing agent.

    • Solution: Nitrobenzene is a classic choice, but it can be hazardous. Alternative, milder oxidizing agents like arsenic pentoxide or iodine have been used successfully.[12] Ensure the stoichiometry of the oxidizing agent is correct.

  • Workflow for Troubleshooting Low Yield in Skraup Synthesis

    Caption: Troubleshooting workflow for low-yield Skraup reactions.

Section B: Troubleshooting the Friedländer Annulation

The Friedländer synthesis offers great versatility but can suffer from issues related to catalyst choice and regioselectivity.[5]

Problem 1: Low Yield of the 1,7-Naphthyridine Product

  • Potential Cause 1: Suboptimal Catalyst. The choice between an acid or base catalyst is critical and substrate-dependent. Harsh conditions can lead to side reactions or decomposition.[10]

    • Solution: While classical methods use strong acids (H₂SO₄) or bases (NaOH, KOH), modern protocols often yield better results with milder catalysts. Consider screening alternatives:

      • Lewis Acids: CeCl₃·7H₂O has been shown to be effective under solvent-free grinding conditions, offering high yields and short reaction times.[10]

      • Ionic Liquids: Choline hydroxide (ChOH) in water provides a green and highly efficient catalytic system, sometimes achieving near-quantitative yields at mild temperatures (e.g., 50°C).[13][14]

  • Potential Cause 2: Incorrect Solvent. The reaction medium significantly impacts solubility and reaction rates.

    • Solution: While organic solvents like DMF or toluene are common, water is an excellent and environmentally friendly choice, especially when paired with a water-soluble catalyst like choline hydroxide.[13] Solvent-free conditions can also be highly effective and simplify work-up.[9][10]

  • Data Summary: Catalyst and Solvent Effects in Friedländer Synthesis

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
KOHEthanolRefluxModerate to Good[5]
CeCl₃·7H₂OSolvent-freeRoom Temp85-95[10]
Choline HydroxideWater5090-99[13]

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone (e.g., 2-pentanone) is used, two different regioisomers of the 1,7-naphthyridine can be formed.

  • Potential Cause: Lack of Steric or Electronic Control. The cyclization can occur via the enolate formed on either side of the ketone carbonyl. Without a directing influence, a mixture of products is likely.

    • Solution 1: Modify the Ketone. Introduce a bulky group on one side of the ketone to sterically hinder the formation of one enolate, thereby favoring the other regioisomer.

    • Solution 2: Use a Regioselective Catalyst. Certain catalysts can favor the formation of one isomer. For the related 1,8-naphthyridine synthesis, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity.[9] Similar strategies may be applicable here.

Section C: Troubleshooting Palladium-Catalyzed Cross-Coupling

Functionalizing a pre-formed halo-1,7-naphthyridine is a common strategy for building complex molecules.[15]

Problem: Low or No Yield in Suzuki or Buchwald-Hartwig Coupling

  • Potential Cause 1: Catalyst Deactivation or Ligand Incompatibility. The nitrogen atoms in the naphthyridine core can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: The choice of ligand is crucial. For Suzuki couplings, ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands (e.g., XantPhos) are frequently used to promote the desired reductive elimination step and prevent catalyst inhibition.[16] A thorough screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.

  • Potential Cause 2: Poor Solubility of the Naphthyridine Substrate. Halogenated naphthyridines can be highly crystalline and poorly soluble in common organic solvents, limiting their availability in the reaction mixture.

    • Solution: Use higher-boiling point solvents that can better solubilize the substrate, such as dioxane, toluene, or DMF. Ensure the reaction is heated sufficiently to maintain a homogeneous solution.

  • Experimental Protocol: General Procedure for Suzuki Cross-Coupling

    • To an oven-dried reaction vial, add the halo-1,7-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degas the vial by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., dioxane/water mixture).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[16]

  • Logical Relationship Diagram for Cross-Coupling Success

    G Halo-1,7-Naphthyridine Halo-1,7-Naphthyridine Successful Coupling Successful Coupling Halo-1,7-Naphthyridine->Successful Coupling Coupling Partner Coupling Partner Coupling Partner->Successful Coupling Catalyst System Catalyst System Catalyst System->Successful Coupling Active & Compatible Solvent & Base Solvent & Base Solvent & Base->Successful Coupling Solubilizing & Non-interfering

    Caption: Key components for a successful cross-coupling reaction.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Chen, Q., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. Retrieved from [Link]

  • Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36, 869.
  • Takeda, T., et al. (2019). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. Retrieved from [Link]

  • Litvinov, V. P. (2004). Product Class 8: Naphthyridines. Science of Synthesis.
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • ResearchGate. (2009). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]

  • Gstach, H., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2483. Retrieved from [Link]

  • ACS Publications. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

  • PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Retrieved from [Link]

  • Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]

  • ResearchGate. (1998). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Retrieved from [Link]

  • Srinivas, K., et al. (2006). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives. Retrieved from [Link]

  • ACS Publications. (1969). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • MDPI. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • PubMed Central. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]

  • ACS Publications. (1959). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. Retrieved from [Link]

  • ACS Publications. (1977). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • PubMed. (1975). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Retrieved from [Link]

  • Google Patents. (1995). Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

Validation & Comparative

characterization of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. This compound represents a key scaffold in medicinal chemistry, serving as a conformationally-restricted analog of pharmacologically active pyridylethylamines.[1] Its precise characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

This guide provides an in-depth analysis of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of both ¹H and ¹³C NMR, present predicted spectral data based on established principles and analogous structures, and compare the utility of NMR with other common analytical techniques. The causality behind experimental choices and protocols is emphasized to provide actionable, field-proven insights.

The Central Role of NMR in Structure Elucidation

While several analytical techniques can provide structural information, NMR spectroscopy remains the gold standard for the definitive elucidation of organic molecules in solution.[2][3] It provides unparalleled detail on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted tetrahydro-naphthyridine, NMR is indispensable for confirming the regiochemistry of the bromine substituent and defining the conformation of the saturated ring system.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is the initial and often most informative experiment.[3] Based on the structure of this compound and spectral data from related naphthyridine derivatives[4][5][6], the following ¹H NMR spectrum is predicted in deuterochloroform (CDCl₃) on a 400 MHz spectrometer.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8~ 8.15s-1H
H-6~ 7.40s-1H
NH (N-1)~ 4.80br s-1H
H-2~ 3.45tJ = 5.8 Hz2H
H-4~ 2.90tJ = 6.0 Hz2H
H-3~ 2.00m-2H

Rationale for Assignments:

  • Aromatic Protons (H-8, H-6): The protons on the pyridine ring are the most deshielded due to the aromatic ring current. H-8 is adjacent to the ring nitrogen (N-7), placing it furthest downfield. The bromine atom at C-5 exerts a deshielding effect on the ortho proton H-6, but the absence of adjacent protons results in singlets for both H-6 and H-8.

  • Amine Proton (NH): The N-1 proton is a broad singlet, characteristic of amine protons, and its chemical shift is highly dependent on solvent and sample concentration.

  • Aliphatic Protons (H-2, H-3, H-4): The protons on the tetrahydro- portion of the molecule are in the aliphatic region. The methylene groups adjacent to nitrogen atoms (H-2 and H-4) are deshielded relative to a standard alkane and appear further downfield. H-3, being insulated from the direct electron-withdrawing effects of the nitrogens, is the most shielded. The triplet multiplicity for H-2 and H-4 arises from coupling to the adjacent H-3 and H-2/H-4 methylene groups, respectively.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Although less sensitive than ¹H NMR, it benefits from a wider chemical shift range and typically simpler spectra (when proton-decoupled).[3]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8a~ 156.0
C-4a~ 150.0
C-8~ 148.5
C-6~ 125.0
C-5~ 118.0
C-4~ 45.0
C-2~ 42.0
C-3~ 22.0

Rationale for Assignments:

  • Aromatic & Quaternary Carbons: Carbons within the pyridine ring (C-4a, C-5, C-6, C-8, C-8a) resonate at lower field (>110 ppm). The quaternary carbons involved in the ring fusion (C-4a, C-8a) are typically found between 150-160 ppm. The carbon bearing the bromine (C-5) is shifted upfield relative to its non-brominated analog due to the heavy atom effect.

  • Aliphatic Carbons: The sp³ hybridized carbons of the tetrahydro ring appear at a higher field. C-2 and C-4, being directly attached to nitrogen, are deshielded and appear in the 40-50 ppm range. C-3 is the most shielded carbon, resonating around 22 ppm.

Experimental Protocol for NMR Characterization

To ensure high-quality, reproducible data, a standardized protocol is essential.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is useful for observing exchangeable protons like N-H.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.[7]

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typically sufficient.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a relaxation delay of 2-5 seconds are required to obtain a good signal-to-noise ratio.

  • 2D NMR for Confirmation (Optional but Recommended):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for confirming the connectivity of the aliphatic chain (H-2 coupling to H-3, H-3 coupling to H-4).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups in the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is key for assigning quaternary carbons and piecing together the molecular fragments.

Comparison with Alternative Analytical Techniques

While NMR is powerful, a multi-technique approach provides the most robust characterization.

Caption: Comparison of analytical techniques for structural characterization.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, chemical environment, stereochemistry, solution-state conformation.Provides the most complete structural picture in solution. Non-destructive.Lower sensitivity, requires more sample, can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity (μg-ng), confirms molecular formula, fast.Does not provide connectivity or stereochemical information. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, C=C, aromatic C-H).Fast, inexpensive, requires minimal sample. Good for quick functional group check.[2]Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles in the solid state.Provides an unambiguous, definitive structure.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state conformation.

For this compound, MS would be an excellent complementary technique to confirm the molecular formula and the presence of a single bromine atom via its characteristic M/M+2 isotopic pattern. IR spectroscopy would confirm the presence of the N-H bond in the tetrahydro ring and the aromatic C=N/C=C bonds. However, only NMR can definitively establish the regiochemistry of the bromine atom and map the proton and carbon environments with high precision.

Conclusion

The comprehensive characterization of this compound relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. By systematically analyzing chemical shifts, coupling constants, and multiplicities, a complete structural assignment in solution can be achieved. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data for formula confirmation and functional group identification, NMR remains the unparalleled tool for elucidating the precise atomic connectivity and chemical environment. For absolute confirmation, especially of the carbon framework, 2D NMR experiments such as COSY and HSQC are highly recommended, solidifying the foundation for any further research or development involving this important heterocyclic scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry.
  • Karthikeyan, C., et al. (2019). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. PMC - PubMed Central.
  • ResearchGate. (n.d.). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives.
  • Mazik, M., & Cavga, H. (2007). An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents. European Journal of Organic Chemistry.
  • (n.d.). 40-Supporting informationRNP-1107-701.
  • (n.d.). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs.
  • ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.
  • NIH. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives.
  • (n.d.). 5-bromo-1, 2, 3, 4-tetrahydro-1, 7-naphthyridine, min 97%, 100 mg.
  • Chan, S. J., et al. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed.
  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • BLD Pharm. (n.d.). 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIH. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
  • (n.d.). THE NAPHTHYRIDINES.
  • (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. bac-lac.gc.ca.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth analysis of the mass spectrometric behavior of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry. We will compare the fragmentation patterns generated by Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), offering insights into the structural elucidation of this and related compounds. This document establishes a predictive framework for its fragmentation, supported by established chemical principles and comparative data with a structural isomer, providing a self-validating system for researchers in the field.

Introduction: The Analytical Imperative for Naphthyridines

The 1,7-naphthyridine core is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The introduction of a bromine atom and a saturated ring, as in this compound, creates a unique chemical entity whose structural confirmation is paramount for drug development and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight confirmation but also a fragmentation fingerprint that can unambiguously define its structure.[2]

This guide will dissect the probable fragmentation pathways of this molecule. Understanding these pathways is not merely an academic exercise; it is critical for distinguishing between isomers, identifying metabolites, and characterizing impurities. We will explore the causal mechanisms behind fragment formation, comparing the high-energy fragmentation of Electron Ionization (EI-MS) with the controlled, sequential fragmentation of tandem mass spectrometry (ESI-MS/MS).

Foundational Mass Spectrometry Data

Before delving into fragmentation, we must establish the expected characteristics of the intact molecular ion.

Molecular Formula: C₉H₉BrN₂

Monoisotopic Mass: 223.9953 g/mol

The most critical diagnostic feature of this molecule in a mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic pair of peaks for any bromine-containing ion: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) of nearly equal intensity.[4]

Ion/Adduct Ionization Mode Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Ratio
[M]⁺•EI223.9953225.9932~1:1
[M+H]⁺ESI224.9981226.9961~1:1
[M+Na]⁺ESI246.9800248.9780~1:1

Table 1: Predicted m/z values for the primary molecular ions of this compound.

Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally dictates the type of information obtained. The fragmentation of an organic molecule is not random; it is an energetically driven process that favors the formation of stable ions and neutral losses.[5]

Electron Ionization (EI): The Hard Ionization Approach

EI involves bombarding the molecule with high-energy electrons (~70 eV), leading to the ejection of an electron to form an energetically unstable molecular ion (M⁺•).[5] This excess energy causes extensive and often complex fragmentation.

  • Expected Outcome: A rich fragmentation spectrum with a potentially weak or absent molecular ion peak. The fragmentation is driven by the formation of stable radical cations and neutral losses. This technique is ideal for creating a reproducible library spectrum and for GC-MS analysis.

Electrospray Ionization (ESI): The Soft Ionization Standard

ESI is a soft ionization technique that generates ions from a solution, typically by protonating the analyte to form an [M+H]⁺ ion.[6] This process imparts very little excess energy, meaning the molecular ion is typically the base peak with minimal in-source fragmentation.[7] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID).[8][9]

  • Expected Outcome: A strong [M+H]⁺ signal. CID of this precursor ion allows for controlled, stepwise fragmentation, which is invaluable for systematically mapping the molecule's structure. This is the standard for LC-MS analysis.

Predicted Fragmentation Pathways and Mechanistic Insights

The structure of this compound contains three key features that will govern its fragmentation: the saturated tetrahydropyridine ring, the secondary amine functionality, and the bromo-substituted pyridine ring.

Pathway A: Fragmentation of the Tetrahydro Ring (Alpha-Cleavage and RDA)

The saturated ring is the most likely site for initial fragmentation, particularly in EI. The nitrogen atom at position 1 directs cleavage at the adjacent C-C bonds (alpha-cleavage), a dominant pathway for aliphatic amines.[4][10]

  • Alpha-Cleavage: Cleavage of the C2-C3 bond is expected. This would lead to the opening of the ring and formation of a stabilized iminium ion.

  • Retro-Diels-Alder (RDA)-like Reaction: A concerted cleavage of the C2-C3 and N1-C8a bonds can lead to the neutral loss of ethene (C₂H₄, 28 Da). This is a common fragmentation pathway for six-membered heterocyclic rings.[11] This would produce a prominent fragment ion at m/z 196/198.

Pathway B: Loss of the Bromine Atom

Halogenated aromatic compounds frequently lose the halogen atom.[10]

  • Loss of Bromine Radical (•Br): The molecular ion can undergo homolytic cleavage of the C-Br bond to lose a bromine radical (•Br, 79/81 Da). This results in a fragment at m/z 145. This pathway is common in EI.

  • Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is also possible, particularly if a hydrogen atom is readily available, leading to a fragment at m/z 144.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule under ESI-MS/MS conditions.

G cluster_main ESI-MS/MS Fragmentation cluster_sub Further Fragmentation [M+H]+ [M+H]⁺ m/z 225/227 [M+H-C2H4]+ [M+H-C₂H₄]⁺ m/z 197/199 Pathway A [M+H]+->[M+H-C2H4]+ -C₂H₄ (RDA) [M+H-Br]+ [M+H-Br]⁺ m/z 146 Pathway B [M+H]+->[M+H-Br]+ -•Br, +H• [M+H-C2H5N]+ [M+H-C₂H₅N]⁺ m/z 182/184 Pathway C [M+H]+->[M+H-C2H5N]+ -C₂H₅N [M+H-C2H4-Br]+ Fragment m/z 117 [M+H-C2H4]+->[M+H-C2H4-Br]+ -•Br, +H•

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Pathway Plausible Structure of Fragment
225/227197/199C₂H₄ (28 Da)A: RDA Reaction5-Bromo-1,7-naphthyridine ion
225/227146Br (79/81 Da)B: Halogen Loss1,2,3,4-Tetrahydro-1,7-naphthyridine ion
225/227182/184C₂H₅N (43 Da)C: Ring CleavageBromopyridinyl-ethene ion
197/199117Br (79/81 Da)A -> B1,7-Naphthyridine ion

Table 2: Summary of predicted key fragmentations in ESI-MS/MS.

Comparative Guide: The Impact of Isomeric Substitution

To demonstrate the power of fragmentation analysis for isomer differentiation, let us compare the expected fragmentation of our target compound with a hypothetical isomer: 8-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine .

Feature 5-Bromo Isomer (Target) 8-Bromo Isomer (Hypothetical) Reason for Difference
Molecular Ion m/z 224/226 [M+H]⁺m/z 224/226 [M+H]⁺Identical molecular formula.
Loss of C₂H₄ m/z 197/199m/z 197/199The RDA fragmentation of the tetrahydro ring is independent of the bromine position on the aromatic ring.
Loss of Br m/z 146m/z 146The loss of the bromine atom from the parent ion would produce the same tetrahydro-naphthyridine fragment ion.
Key Differentiating Fragment Loss of C₂H₅N (m/z 182/184) No equivalent fragment expected. In the 5-Bromo isomer, cleavage of the N1-C2 and C4-C4a bonds can expel a C₂H₅N fragment, leaving a charged brominated vinylpyridine. In the 8-Bromo isomer, this cleavage would not result in a stable, charge-retaining aromatic fragment in the same way, making this pathway less favorable. The proximity of the bromine to the saturated ring in the 5-bromo isomer may influence ring-opening pathways differently.

This comparison underscores a critical principle: while some fragments may be common to isomers, unique fragmentation pathways often exist that serve as definitive structural markers. The presence and intensity of the m/z 182/184 fragment would be a strong indicator for the 5-bromo substitution pattern.

Experimental Protocols

To acquire the data discussed, rigorous and well-defined experimental protocols are necessary.

Protocol 1: GC-EI-MS Analysis

This method is suitable for volatile, thermally stable compounds and provides a standard fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for a broader range of compounds and allows for controlled fragmentation experiments.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.[6]

  • Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.

    • MS/MS Experiment: Select the precursor ion (m/z 225) and perform CID using a range of collision energies (e.g., 10-40 eV) to observe the fragment ions.

G cluster_lc LC System cluster_ms Mass Spectrometer Sample Sample Injection LC_Col C18 Column Separation Sample->LC_Col ESI ESI Source ([M+H]⁺ Generation) LC_Col->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 225) ESI->Q1 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Analyzer TOF/Q3 Analyzer (Fragment Ion Detection) Q2->Analyzer

Caption: Workflow for LC-ESI-MS/MS analysis and structural elucidation.

Conclusion: A Framework for Confident Identification

The mass spectrometric analysis of this compound is a multi-faceted process where the choice of methodology directly influences the resulting data. While EI provides a complex but reproducible fingerprint, ESI-MS/MS offers a controlled and systematic approach to structural elucidation.

We have established a robust predictive framework for the fragmentation of this molecule. The key predicted pathways involve a retro-Diels-Alder-like loss of ethene from the saturated ring and the characteristic loss of the bromine atom. Furthermore, we have demonstrated how these fragmentation patterns can be leveraged to distinguish between structural isomers, a common challenge in chemical synthesis and drug discovery. The protocols and logical workflows presented herein provide a validated system for researchers to confidently identify and characterize this and related heterocyclic compounds.

References

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). PubMed Central.
  • Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • 1,7-Naphthyridine - SpectraBase. (n.d.). SpectraBase.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 1,7-Naphthyridine. (n.d.). PubChem.
  • Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. (2010). PubMed.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable.
  • Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide. (n.d.). Benchchem.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015). PubMed.
  • A study of the electrospray ionisation and ion-trap fragmentation of ions of new 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. (2001). PubMed. Available at:

  • Application of Direct Infusion Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry in Qualitative Analysis of Sixteen Compounds From Traditional Chinese Medicine. (2004). Journal of Chinese Mass Spectrometry Society.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
  • Systematic Analysis of Tandem Mass Spectral Data for Metabolite Identification. (2014). eScholarship, University of California.
  • Fragmentation and Interpretation of Spectra. (n.d.). NIST.
  • Halogen-atom effect on the ultrafast photodissociation dynamics of the dihalomethanes CH2ICl and CH2BrI. (n.d.). RSC Publishing.
  • Collision-induced dissociation. (1990). PubMed.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). MDPI.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). PMC - NIH.
  • Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry. (2006). PubMed.
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate.

Sources

A Comparative Guide to the X-ray Crystallography of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies and structural features pertinent to the X-ray crystallography of 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives. Designed for researchers, medicinal chemists, and structural biologists, this document synthesizes established crystallization techniques with detailed structural analysis, offering a comprehensive resource for obtaining and interpreting crystallographic data for this important class of heterocyclic compounds. While crystallographic data for the titular compound is not widely published, we will draw comparisons with closely related bromo-substituted naphthyridine isomers to illuminate the key factors influencing crystal packing and molecular conformation.

Introduction: The Significance of Tetrahydro-1,7-naphthyridines in Drug Discovery

The 1,7-naphthyridine scaffold and its saturated derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The nitrogen atoms' placement within the bicyclic system provides specific hydrogen bonding capabilities and dipole moments that are crucial for molecular recognition by biological targets. The tetrahydro- variant, in particular, introduces a three-dimensional, non-planar geometry that can be exploited to achieve higher binding affinity and selectivity.

The introduction of a bromine atom at the 5-position serves multiple purposes. It can act as a handle for further synthetic modifications via cross-coupling reactions, and its size and polarizability can lead to specific halogen bonding interactions that can stabilize protein-ligand complexes. Therefore, a precise understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparative Analysis of Crystallization Strategies for Naphthyridine Scaffolds

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[1] For heterocyclic compounds like the this compound derivatives, the choice of crystallization method is critical. The optimal technique is highly dependent on the physicochemical properties of the specific derivative, such as its solubility, polarity, and stability.

Below is a comparison of common crystallization techniques with a focus on their application to small organic molecules.

Crystallization Method Principle Advantages Disadvantages Recommended For
Slow Evaporation Gradual removal of solvent from a saturated solution, increasing the solute concentration to the point of supersaturation and nucleation.Simple to set up; requires minimal equipment.Often yields crystals of lower quality due to rapid growth on the vessel surface.[2]Initial screening with ample material; compounds with moderate volatility solvents.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution induces crystallization.Produces high-quality crystals; allows for fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs; can be slower than other methods.Small quantities of material; when high-quality crystals are essential for diffraction.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization.Effective for compounds with a significant temperature-dependent solubility profile.Requires precise temperature control; can lead to the formation of multiple small crystals if cooling is too rapid.Compounds that are stable at elevated temperatures.
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.Can produce large, well-formed crystals; useful for screening a variety of solvent systems.Can be difficult to set up without disturbing the interface; not suitable for all solvent combinations.Compounds that are highly soluble in a dense solvent.
Field-Proven Insights:

For many heterocyclic compounds, a combination of solvents is often more effective than a single solvent. A common strategy is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate, or DMF) and then introduce an anti-solvent (e.g., hexane, pentane, or diethyl ether) to induce crystallization.[2] The choice of solvents should also consider the potential for hydrogen bonding, which can significantly influence the crystallization process.

Structural Analysis: A Comparative Look at Bromo-Substituted Naphthyridine Isomers

While a specific crystal structure for a this compound derivative is not publicly available in the Cambridge Structural Database (CSD)[3][4], we can gain valuable insights by examining the crystal structure of a related bromo-substituted naphthyridine, such as a derivative of the 1,8-naphthyridine isomer.

A recently reported crystal structure of a 1,8-naphthyridine-BF2 derivative containing a dibromomethyl group provides a useful case study.[2] In this structure, the molecule is located on a mirror plane, and the crystal packing is stabilized by C—H···F hydrogen bonds and offset π–π stacking interactions.[2]

Key Structural Features and Intermolecular Interactions:
  • Molecular Conformation: The tetrahydropyridine ring in these systems typically adopts a conformation that minimizes steric strain, often a flattened boat or twist-boat conformation. The specific conformation will be influenced by the substitution pattern on the ring.

  • Hydrogen Bonding: The nitrogen atoms in the naphthyridine core are potential hydrogen bond acceptors. In the tetrahydro- derivatives, the N-H group of the saturated ring is a hydrogen bond donor. These interactions are expected to play a significant role in the crystal packing.

  • Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. The strength of this interaction is influenced by the electron-withdrawing or -donating nature of the substituents on the naphthyridine ring.

  • π–π Stacking: The aromatic portion of the naphthyridine ring can participate in π–π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute to the overall stability of the crystal lattice.

The following table summarizes key crystallographic data for a representative bromo-substituted 1,8-naphthyridine derivative.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions CCDC No.
9-(dibromomethyl)-1,1-difluoro-3,7-dimethyl-1H-[2][3][5][6]oxadiazaborinino[3,4-a][2][7]naphthyridin-11-ium-1-uideC₁₂H₁₀BBr₂F₂N₃OOrthorhombicPnmaa = 14.363(3) Å, b = 7.2784(15) Å, c = 13.911(3) ÅC—H···F hydrogen bonds, π–π stacking1510400

Data extracted from Acta Cryst. (2016). E72, 1642–1644.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the crystallization and X-ray diffraction data collection of this compound derivatives.

Protocol 1: Crystallization by Vapor Diffusion
  • Preparation of the Sample Solution: Dissolve 5-10 mg of the purified compound in 0.5-1.0 mL of a suitable solvent in which the compound is freely soluble (e.g., dichloromethane or ethyl acetate).

  • Setting up the Crystallization Chamber: Place the vial containing the sample solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Addition of the Anti-solvent: Add a larger volume (e.g., 2-5 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane) to the outer chamber, ensuring it does not mix directly with the sample solution.

  • Equilibration: Seal the chamber and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitoring Crystal Growth: Check for crystal formation periodically over several days to weeks.

Protocol 2: X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

  • Data Collection: Mount the crystal on a goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[6]

  • Strategy and Data Collection Parameters: A data collection strategy should be devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge symmetry-equivalent reflections. This yields a final reflection file containing the hkl indices and their corresponding intensities and standard uncertainties.

Visualization of Key Processes

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Potential Intermolecular Interactions in the Crystal Lattice

intermolecular_interactions mol1 N-H This compound Br mol2 N This compound Br mol1:br->mol2:n1 Halogen Bond mol1:n1->mol2:n1 Hydrogen Bond mol3 N-H This compound Br mol1->mol3 π-π Stacking

Caption: A diagram illustrating potential non-covalent interactions.

Conclusion

The successful crystallographic analysis of this compound derivatives hinges on a systematic approach to crystallization and a thorough understanding of the potential intermolecular interactions that govern crystal packing. While direct structural data for this specific scaffold remains elusive in the public domain, comparative analysis with related bromo-substituted naphthyridine isomers provides a robust framework for predicting and interpreting their solid-state structures. The methodologies and insights presented in this guide are intended to empower researchers to overcome the challenges of crystallizing these medicinally important molecules and to leverage the resulting structural information for the advancement of drug discovery programs.

References

  • Crystal structure of 9-(dibromomethyl)-1,1-difluoro-3,7-dimethyl-1H-[2][3][5][6]oxadiazaborinino[3,4-a][2][7]naphthyridin-11-ium-1-uide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Data Collection for Crystallographic Structure Determination. PubMed Central, NIH. [Link]

  • X-ray Diffraction Data Collection. Creative Biostructure. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • This compound. PubChem. [Link]

  • 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride. PubChem. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central, NIH. [Link]

  • The Naphthyridines. The Chemistry of Heterocyclic Compounds. [Link]

  • Search - Access Structures. CCDC. [Link]

Sources

A Comparative Guide to the Reactivity of Bromo-Isomers of Tetrahydronaphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in compounds targeting a range of biological targets.[1][2][3] The ability to selectively functionalize this core is paramount for generating diverse compound libraries for drug discovery campaigns. Bromo-isomers of tetrahydronaphthyridine serve as versatile synthetic handles, enabling a variety of cross-coupling and nucleophilic substitution reactions. However, the position of the bromine atom on the aromatic portion of the scaffold significantly influences its reactivity. This guide provides an in-depth comparison of the reactivity of different bromo-isomers of tetrahydronaphthyridine, supported by mechanistic insights and experimental data, to aid researchers in designing efficient synthetic strategies.

The Influence of Bromine Position on Reactivity

The electronic environment of the bromine atom, dictated by its position relative to the pyridine nitrogen and the fused saturated ring, is the primary determinant of its reactivity. The pyridine nitrogen is electron-withdrawing, creating a degree of electron deficiency in the aromatic ring. This effect is most pronounced at the ortho and para positions. Consequently, bromo-isomers with the halogen at these positions exhibit distinct reactivity profiles compared to those with the bromine at a meta position.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation and are widely employed in pharmaceutical synthesis.[4][5] The efficiency of these reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, is highly dependent on the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.

Generally, the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions follows the order: ortho > para > meta to an electron-withdrawing group. This is because the electron-withdrawing nature of the pyridine nitrogen polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Table 1: Relative Reactivity of Bromo-Tetrahydronaphthyridine Isomers in a Hypothetical Suzuki-Miyaura Coupling

Isomer PositionPredicted Relative ReactivityRationale
C5-Bromo (para to N1)HighStrong electron-withdrawing effect from the pyridine nitrogen enhances the electrophilicity of the C-Br bond.
C7-Bromo (ortho to N8)HighSimilar to the C5-bromo isomer, the proximate nitrogen atom strongly activates the C-Br bond for oxidative addition.
C6-Bromo (meta to N1/N8)Moderate to LowThe C-Br bond is less polarized compared to the ortho and para isomers, resulting in a slower rate of oxidative addition.
Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aryl halides.[6][7] This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction to proceed.

The presence of electron-withdrawing groups ortho or para to the leaving group is essential to stabilize the negative charge of the Meisenheimer complex through resonance.[6][7] Therefore, bromo-isomers of tetrahydronaphthyridine with the bromine atom at positions activated by the pyridine nitrogen will be more reactive towards SNAr.

Table 2: Predicted Reactivity of Bromo-Tetrahydronaphthyridine Isomers in SNAr Reactions

Isomer PositionPredicted SNAr ReactivityRationale for Meisenheimer Complex Stability
C5-Bromo (para to N1)HighThe negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate.
C7-Bromo (ortho to N8)HighSimilar to the C5-bromo isomer, the ortho nitrogen provides resonance stabilization for the negative charge.
C6-Bromo (meta to N1/N8)Very Low/InertThe negative charge in the Meisenheimer complex cannot be effectively delocalized onto the nitrogen atom, making the intermediate high in energy.[6]
Reactivity in Lithiation Reactions

Lithium-halogen exchange is a powerful method for generating organolithium reagents, which are potent nucleophiles.[8][9] The rate of this exchange is influenced by the acidity of the proton that would be present at the position of the halogen. While direct deprotonation is not the mechanism, a more acidic C-H bond at the same position generally correlates with a faster lithium-halogen exchange. The electron-withdrawing pyridine nitrogen increases the acidity of the ortho and para protons.

However, a competing side reaction in the lithiation of some heteroaromatic systems is the "halogen dance," where the initially formed organolithium species rearranges to a more thermodynamically stable isomer.[10] The position of the bromine and the reaction conditions, such as temperature and the organolithium reagent used, can influence the outcome.

Table 3: Considerations for the Lithiation of Bromo-Tetrahydronaphthyridine Isomers

Isomer PositionPredicted Ease of Li-Br ExchangePotential Side Reactions
C5-Bromo (para to N1)FavorableGenerally clean, but dependent on the stability of the resulting organolithium.
C7-Bromo (ortho to N8)Highly FavorableProne to directed ortho-metalation if a strong base is used instead of a lithium-halogen exchange reagent.
C6-Bromo (meta to N1/N8)Less FavorableMay require harsher conditions (e.g., t-BuLi) or longer reaction times.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific bromo-tetrahydronaphthyridine isomers and boronic acid coupling partners.

Materials:

  • Bromo-tetrahydronaphthyridine isomer (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add the bromo-tetrahydronaphthyridine isomer, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile. The choice of solvent and base will depend on the specific nucleophile and substrate.

Materials:

  • Bromo-tetrahydronaphthyridine isomer (1.0 eq)

  • Amine nucleophile (1.5 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a reaction vessel, add the bromo-tetrahydronaphthyridine isomer and the base.

  • Add the solvent and the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Lithium-Halogen Exchange and Electrophilic Quench

This protocol describes a general method for lithium-halogen exchange followed by reaction with an electrophile. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This reaction must be performed under a strictly inert atmosphere with anhydrous solvents.

Materials:

  • Bromo-tetrahydronaphthyridine isomer (1.0 eq)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 eq)

  • Anhydrous THF or diethyl ether

  • Electrophile (1.2 eq)

Procedure:

  • Dissolve the bromo-tetrahydronaphthyridine isomer in the anhydrous solvent in a flame-dried, inert gas-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization of Reactivity Principles

Reactivity_Comparison Pd_Coupling Palladium-Catalyzed Cross-Coupling Ortho_Para Ortho/Para to N Meta Meta to N SNAr Nucleophilic Aromatic Substitution (SNAr) Lithiation Lithium-Halogen Exchange High High Ortho_Para->High Favored Low Low Meta->Low Disfavored

Caption: Relationship between bromine position and reactivity.

SNAr_Mechanism Start Bromo-Tetrahydronaphthyridine (Ortho/Para Isomer) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Tetrahydronaphthyridine Intermediate->Product - Br- Leaving_Group Br-

Caption: Simplified SNAr mechanism.

Conclusion

The strategic choice of a bromo-tetrahydronaphthyridine isomer is critical for the successful synthesis of target compounds. Isomers with the bromine atom positioned ortho or para to the pyridine nitrogen are significantly more reactive in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen. Conversely, meta-bromo isomers are less reactive and may require more forcing conditions or alternative synthetic routes. Understanding these reactivity trends allows for the rational design of synthetic strategies, leading to improved efficiency and yield in the development of novel tetrahydronaphthyridine-based compounds for pharmaceutical and materials science applications.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021). Bioorganic Chemistry, 107, 104560.
  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed. (2022). Journal of Medicinal Chemistry, 65(5), 4058–4084.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.).
  • Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine - Benchchem. (n.d.).
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022).
  • Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. (2021). Organic Process Research & Development, 25(10).
  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. (2018).
  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles PMID: 35179893 | MedChemExpress. (n.d.).
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. (2022). Chemistry, 28(71), e202202286.
  • Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022).
  • Application Notes and Protocols for the Lithiation of 3-Bromothiophene - Benchchem. (n.d.).
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 5-Halogenated-1,2,3,4-tetrahydro-1,7-naphthyridines: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,2,3,4-tetrahydro-1,7-naphthyridine Scaffold and the Strategic Role of Halogenation

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a recognized pharmacophore with a diverse range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system. The partially saturated 1,2,3,4-tetrahydro-1,7-naphthyridine core offers a three-dimensional structure that can provide improved binding selectivity and physicochemical properties compared to its aromatic counterpart.

Halogenation is a cornerstone of modern medicinal chemistry, utilized to modulate a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The specific halogen chosen—fluorine, chlorine, bromine, or iodine—can have profoundly different effects due to variations in size, electronegativity, and the ability to form halogen bonds.[3][4]

This guide provides a prospective comparison of the potential biological activities of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine and its corresponding fluoro, chloro, and iodo analogs. In the absence of direct comparative experimental data for this specific series, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from related compounds to offer a predictive framework for researchers.

The Influence of Halogen Substitution at the 5-Position: A Theoretical Framework

The nature of the halogen at the 5-position of the 1,2,3,4-tetrahydro-1,7-naphthyridine ring is anticipated to significantly impact its biological activity. The following sections explore the potential contributions of each halogen based on their unique physicochemical properties.

Physicochemical Properties of Halogens

A comparative summary of the key properties of the halogens is presented below, providing a foundation for understanding their potential differential effects on molecular interactions and behavior.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Lipophilicity (Hansch π)Halogen Bond Donor Strength
Fluorine (F)1.473.98+0.14Weakest
Chlorine (Cl)1.753.16+0.71Moderate
Bromine (Br)1.852.96+0.86Strong
Iodine (I)1.982.66+1.12Strongest

Fluorine: As the smallest and most electronegative halogen, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[2][5] Its introduction can block metabolic oxidation at the site of substitution and alter the pKa of nearby functional groups.[1] Due to its low polarizability, fluorine is a weak halogen bond donor.[3]

Chlorine: With a size comparable to a methyl group, chlorine offers a moderate increase in lipophilicity.[1] It is a capable halogen bond donor and can participate in favorable interactions with electron-rich pockets in a protein binding site.[3]

Bromine: The introduction of a bromine atom provides a significant increase in lipophilicity and is a strong halogen bond donor.[4] The larger size of bromine can provide enhanced van der Waals interactions but may also introduce steric hindrance.

Iodine: As the largest and most polarizable of the common halogens, iodine is the strongest halogen bond donor.[4] It imparts the greatest increase in lipophilicity, which can enhance membrane permeability but may also lead to increased off-target effects or reduced solubility.

Anticipated Impact on Biological Activity: A Focus on Kinase Inhibition

Given that many naphthyridine derivatives exhibit kinase inhibitory activity, we will use this as a model to explore the potential SAR of 5-halogenated-1,2,3,4-tetrahydro-1,7-naphthyridines. Kinase inhibitors typically bind in the ATP-binding pocket, and small changes in the inhibitor structure can lead to significant differences in potency and selectivity.

Hypothetical Structure-Activity Relationship (SAR)
  • Binding Affinity and Halogen Bonding: The ability of chlorine, bromine, and iodine to act as halogen bond donors could be critical for high-affinity binding.[6] If the 5-position of the naphthyridine ring is oriented towards a halogen bond acceptor (e.g., a backbone carbonyl oxygen) in the target kinase, we would predict an increase in potency from fluorine to iodine, assuming no steric clashes.[7]

  • Lipophilicity and Cell Permeability: The increasing lipophilicity from fluoro to iodo analogs may enhance cell permeability and, consequently, cellular activity. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding.

  • Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolic hydroxylation, potentially increasing the half-life of the compound.[1] The larger halogens may be more susceptible to metabolic dehalogenation.

  • Selectivity: The different sizes and electronic properties of the halogens could be exploited to achieve selectivity for a particular kinase. A larger halogen might be excluded from the binding pocket of one kinase while fitting snugly into another.

Experimental Workflow for Comparative Analysis

To empirically determine the biological activity of these halogenated analogs, a systematic experimental workflow is required. The following outlines a hypothetical approach focused on kinase inhibition.

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 ADME Profiling synth_F Synthesis of 5-Fluoro analog kinase_panel Kinase Panel Screening synth_F->kinase_panel Primary Screening synth_Cl Synthesis of 5-Chloro analog synth_Cl->kinase_panel Primary Screening synth_Br Synthesis of 5-Bromo analog synth_Br->kinase_panel Primary Screening synth_I Synthesis of 5-Iodo analog synth_I->kinase_panel Primary Screening ic50 IC50 Determination for Hits kinase_panel->ic50 Identify Potent Hits selectivity Selectivity Profiling ic50->selectivity Assess Selectivity cell_prolif Cell Proliferation Assay (e.g., MTT) selectivity->cell_prolif Evaluate Cellular Efficacy metabolic_stability Metabolic Stability (Microsomes) selectivity->metabolic_stability Assess Drug-like Properties permeability Cell Permeability (e.g., PAMPA) selectivity->permeability target_engagement Target Engagement Assay (e.g., Western Blot for p-substrate) cell_prolif->target_engagement Confirm Mechanism of Action

Caption: Hypothetical workflow for the comparative evaluation of 5-halogenated analogs.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., MAP Kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (5-fluoro, -chloro, -bromo, -iodo-1,2,3,4-tetrahydro-1,7-naphthyridine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Illustrative Signaling Pathway: MAPK/ERK Pathway

Many kinase inhibitors target components of critical signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway, which could be a hypothetical target for the 5-halogenated-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors phosphorylates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor 5-Halogenated Naphthyridine (Hypothetical Inhibitor) Inhibitor->MEK inhibits

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical point of inhibition.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for a comparative analysis of 5-halogenated-1,2,3,4-tetrahydro-1,7-naphthyridines, the principles of medicinal chemistry provide a strong foundation for predicting their relative biological activities. The choice of halogen is expected to have a significant impact on the potency, selectivity, and pharmacokinetic properties of these compounds. It is our hope that this prospective guide will stimulate further research into this promising chemical space. A systematic synthesis and evaluation of this series, following the experimental workflows outlined, would provide invaluable data for the drug discovery community and could lead to the identification of novel therapeutic agents.

References

  • Gan, T., et al. (2020). Structure–activity relationship and molecular docking of compound 8 in the human EGFRT790M kinase domain. Journal of Medicinal Chemistry.
  • Hamad, M., et al. (2019). Structure–activity relationship of compound 7. European Journal of Medicinal Chemistry.
  • Quin, C., et al. (2021). Fused 2,3-Dihydro-[8][9] Dioxino-[2,3-f] Quinazoline Derivatives. ACS Medicinal Chemistry Letters.

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Molecules. Available at: [Link]

  • Abbas, S. E., & El-Karim, S. S. A. (2018). Combination of thiazolidine-4-one, benzofuran, pyrazole, and hydrazone to inhibit EGFR activity. Bioorganic Chemistry.
  • Mphahlele, M. J., et al. (2020). Synthesis of a series of indole-amino-quinazolines. Molecules.
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Available at: [Link]

  • Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. (2010). Physical Chemistry Chemical Physics. Available at: [Link]

  • Lu, Y., et al. (2010). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics.
  • Ismail, M. M., et al. (2019). Structure–activity relationship and molecular docking of compound 20 in the human EGFR kinase domain. Bioorganic Chemistry.
  • Chen, J., et al. (2021). Synthesis of a series of novel 4-arylamino-quinazoline derivatives. European Journal of Medicinal Chemistry.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. (2021). International Journal of Research in Engineering and Science. Available at: [Link]

  • Li, S. -N., et al. (2015). Combination of 4-Anilinoquinazoline and Rhodanine as Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry.
  • Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). (2016). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. Available at: [Link]

  • Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. (2025). ResearchGate. Available at: [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2024). Molecules. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). ResearchGate. Available at: [Link]

  • Syntheses and evaluation of halogenated cytisine derivatives and of bioisosteric thiocytisine as potent and selective nAChR ligands. (2007). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019). Journal of Medicinal Chemistry. Available at: [Link]

Sources

The 1,7-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its rigid, planar structure provides an excellent framework for the strategic placement of functional groups to achieve high potency and selectivity. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate the chemical space of this promising pharmacophore.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,7-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.[1] The strategic modification of the 1,7-naphthyridine core has led to the development of potent inhibitors of several kinases implicated in cancer progression, as well as compounds with broad cytotoxic effects.

Targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A)

PIP4K2A is a lipid kinase that has been identified as a potential therapeutic target in p53-deficient cancers.[2] High-throughput screening campaigns have identified 3-cyano-1,7-naphthyridine derivatives as potent and selective inhibitors of PIP4K2A.[2]

The exploration of substituents at various positions of the 1,7-naphthyridine ring has provided critical insights into the structural requirements for potent PIP4K2A inhibition. A key interaction involves a hydrogen bond between the N7 of the naphthyridine core and the backbone nitrogen of Val199 in the kinase hinge region.[2]

Compound IDR2 (C4-position)R5 (C5-position)PIP4K2A IC50 (nM)[2]
1 o-EthoxyphenylH14
10 BrH>1000
62 o-EthoxyphenylCl2.1
BAY-091 HH1.3
BAY-297 HH13

This table highlights the significant impact of substitutions at the C4 and C5 positions on PIP4K2A inhibitory activity.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reagent Preparation: Prepare a serial dilution of the test compounds in DMSO. Prepare the kinase, substrate (PI5P), and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction: Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate. Add the PIP4K2A enzyme and incubate briefly. Initiate the reaction by adding the PI5P substrate and ATP mixture. Incubate at room temperature for the desired time.

  • ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR family of receptor tyrosine kinases are implicated in various cancers.[3] While the search results did not provide a specific SAR table for 1,7-naphthyridine derivatives against FGFR, they did indicate that novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent pan-FGFR inhibitors.[3] The development of selective FGFR inhibitors remains an active area of research.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a test compound.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the FGFR1 kinase and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ 647-labeled tracer solution.

  • Assay Procedure: Add the test compound to the wells of a 384-well plate. Add the kinase/antibody mixture. Add the tracer solution to initiate the binding reaction. Incubate at room temperature for 1 hour.

  • Data Acquisition: Read the TR-FRET signal on a plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined from the dose-response curves.

General Cytotoxicity against Cancer Cell Lines

Several studies have evaluated the broad cytotoxic effects of 1,7-naphthyridine derivatives against various human cancer cell lines.[3] These studies provide valuable initial insights into the anticancer potential of this scaffold.

Compound IDR2R5R6R7HeLa IC50 (µM)[3]HL-60 IC50 (µM)[3]PC-3 IC50 (µM)[3]
6 3',4'-dimethoxyphenylHHH>100>100>100
14 NaphthylHHCH32.61.52.7
15 NaphthylHCH3H2.30.811.4
16 NaphthylHHCH30.70.15.1

This table demonstrates the importance of bulky lipophilic groups at the C2 position and methyl substitution at C6 or C7 for potent cytotoxic activity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Anti-inflammatory Activity: Targeting p38 MAP Kinase

Chronic inflammation is a hallmark of many diseases, and the p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response.[4] 1,7-Naphthyridine-1-oxides have emerged as a novel class of potent and selective p38α MAP kinase inhibitors.[4]

The N-oxide functionality is crucial for the potent inhibitory activity and selectivity of these compounds.[4] The SAR studies have focused on optimizing the substituents at various positions to enhance potency and pharmacokinetic properties.

This ex vivo assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to lipopolysaccharide (LPS) stimulation.

  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Compound Incubation: Pre-incubate the whole blood with various concentrations of the test compound or vehicle control.

  • LPS Stimulation: Add LPS to the blood samples to induce TNFα production.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 4-6 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • TNFα Quantification: Measure the concentration of TNFα in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percent inhibition of TNFα production and determine the IC50 values.

Central Nervous System (CNS) Activity: Targeting Tachykinin NK1 Receptors

Derivatives of 1,7-naphthyridine have also shown potential for the treatment of CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been identified as potent tachykinin NK1 receptor antagonists.[1][5] The NK1 receptor is implicated in pain, depression, and inflammation.[1]

The axial chirality of these compounds is a key determinant of their antagonistic activity. The specific stereochemistry and the nature of the substituents on the carboxamide and the naphthyridine core are critical for high-affinity binding to the NK1 receptor.[5] Further detailed SAR studies are needed to fully elucidate the structural requirements for optimal CNS activity.

Conclusion

The 1,7-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, ranging from anticancer and anti-inflammatory to CNS effects, underscore the importance of this chemical entity in modern drug discovery. The comparative analysis of structure-activity relationships presented in this guide, supported by detailed experimental protocols, provides a valuable resource for researchers in the field. The continued exploration of the chemical space around the 1,7-naphthyridine core, guided by a deep understanding of SAR principles, holds the promise of delivering next-generation medicines for a wide range of human diseases.

References

  • Wortmann et al. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. J Med Chem. 2021;64(21):16046-16069. Available from: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. Available from: [Link]

  • Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans. NIH. Available from: [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. Available from: [Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed. Available from: [Link]

  • Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC. Available from: [Link]

  • Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release. PubMed Central. Available from: [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ResearchGate. Available from: [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available from: [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • Ex vivo lipopolysaccharide (LPS)-induced TNF-α, IL-1β, IL-6 and PGE2 secretion in whole blood from Type 1 diabetes mellitus patients with or without aggressive periodontitis. ResearchGate. Available from: [Link]

  • Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. PubMed Central. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link]

  • Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed. Available from: [Link]

Sources

comparative analysis of different synthetic routes to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, valued for its rigid, three-dimensional structure that allows for precise presentation of substituents for biological target engagement. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine a key intermediate for the synthesis of compound libraries in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this valuable building block: a classical multi-step approach involving ring construction followed by functionalization and a modern, convergent approach leveraging photoredox and palladium catalysis.

Introduction to Synthetic Strategies

The synthesis of complex heterocyclic molecules is a cornerstone of pharmaceutical development. The choice of a synthetic route can significantly impact the efficiency, scalability, and cost-effectiveness of producing a target compound. Herein, we evaluate two divergent pathways to this compound, highlighting the underlying chemical principles and providing a framework for researchers to select the most appropriate method for their specific needs.

Route 1: The Classical Approach embodies a linear sequence involving the construction of the aromatic 1,7-naphthyridine core, followed by regioselective bromination and, finally, selective reduction of the non-brominated pyridine ring. This strategy relies on well-established, traditional organic reactions.

Route 2: The Modern Convergent Approach utilizes contemporary catalytic methods to construct the tetrahydro-1,7-naphthyridine core in a more convergent manner. This route is inspired by recent advances in photoredox-catalyzed hydroaminoalkylation and palladium-catalyzed C-N bond formation, offering a potentially more modular and efficient synthesis.

Route 1: A Classical Linear Synthesis

This multi-step synthesis begins with the construction of the 1,7-naphthyridine core, followed by sequential bromination and selective reduction.

Workflow for the Classical Route

A 3-Aminopyridine-4-carbaldehyde C 1,7-Naphthyridin-8(7H)-one A->C Gould-Jacobs Reaction B Diethyl Malonate B->C D 8-Chloro-1,7-naphthyridine C->D Chlorination (POCl3) E 1,7-Naphthyridine D->E Dechlorination (H2, Pd/C) F 5-Bromo-1,7-naphthyridine E->F Electrophilic Bromination (NBS) G This compound F->G Selective Reduction (H2, PtO2, AcOH)

Caption: Classical synthetic route to this compound.

Experimental Protocols for the Classical Route

Step 1: Synthesis of 1,7-Naphthyridin-8(7H)-one (C)

This initial step involves a Gould-Jacobs type reaction to construct the naphthyridine core.

  • A mixture of 3-aminopyridine-4-carbaldehyde (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140-150 °C for 2 hours.

  • The resulting intermediate is cooled and then added to a preheated solution of Dowtherm A.

  • The mixture is heated to 250 °C for 30 minutes to effect cyclization.

  • Upon cooling, the solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 1,7-naphthyridin-8(7H)-one.

Step 2: Synthesis of 8-Chloro-1,7-naphthyridine (D)

  • 1,7-Naphthyridin-8(7H)-one (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 5.0 eq).

  • The reaction mixture is heated at reflux for 4 hours.

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium carbonate).

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to afford 8-chloro-1,7-naphthyridine.

Step 3: Synthesis of 1,7-Naphthyridine (E)

  • 8-Chloro-1,7-naphthyridine (1.0 eq) is dissolved in ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield 1,7-naphthyridine.

Step 4: Synthesis of 5-Bromo-1,7-naphthyridine (F)

  • To a solution of 1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at a controlled temperature.

  • The reaction is stirred until completion.

  • The reaction mixture is then poured onto ice and neutralized with a base.

  • The precipitated product is collected by filtration, washed with water, and dried.

Step 5: Synthesis of this compound (G)

  • 5-Bromo-1,7-naphthyridine (1.0 eq) is dissolved in acetic acid.

  • A catalytic amount of platinum(IV) oxide (PtO₂) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere. The reaction conditions are optimized to selectively reduce the non-brominated pyridine ring.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the final product.

Analysis of the Classical Route
ParameterAssessment
Reliability Based on well-established and predictable reactions.
Scalability Generally scalable, though handling of reagents like POCl₃ requires care.
Number of Steps Linear and lengthy (5 steps), leading to a lower overall yield.
Atom Economy Moderate, with the formation of byproducts in several steps.
Safety & Handling Involves corrosive and hazardous reagents like POCl₃ and strong acids.
Purification Multiple purification steps are typically required.

This classical approach, while robust and predictable, suffers from a high step count and the use of harsh reagents. The overall yield is likely to be modest due to the linear nature of the synthesis.

Route 2: A Modern, Convergent Synthesis

This contemporary approach leverages the power of photoredox and palladium catalysis to construct the target molecule in a more convergent and potentially more efficient manner.

Workflow for the Modern Route

A 3-Bromo-4-vinylpyridine C 3-((2-(3-Bromopyridin-4-yl)ethyl)amino)propan-1-ol A->C Photoredox-catalyzed Hydroaminoalkylation B 3-Aminopropan-1-ol B->C D This compound C->D Intramolecular Buchwald-Hartwig Amination

Caption: Modern convergent synthesis of this compound.

Experimental Protocols for the Modern Route

Step 1: Synthesis of 3-((2-(3-Bromopyridin-4-yl)ethyl)amino)propan-1-ol (C)

This step utilizes a photoredox-catalyzed hydroaminoalkylation reaction.[1]

  • In a reaction vessel, 3-bromo-4-vinylpyridine (1.0 eq), 3-aminopropan-1-ol (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex) are dissolved in a suitable degassed solvent (e.g., acetonitrile or DMF).

  • A hydrogen atom transfer (HAT) reagent may be added.

  • The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of this compound (D)

This final step involves an intramolecular palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).[2][3]

  • The intermediate from the previous step, 3-((2-(3-bromopyridin-4-yl)ethyl)amino)propan-1-ol (1.0 eq), is dissolved in a suitable solvent (e.g., toluene or dioxane).

  • A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos or BINAP) are added.

  • A strong base (e.g., sodium tert-butoxide) is added to the mixture.

  • The reaction is heated under an inert atmosphere until completion.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the final product.

Analysis of the Modern Route
ParameterAssessment
Efficiency Highly convergent (2 steps), potentially leading to a higher overall yield.
Modularity Allows for easy variation of the starting materials to create analogues.
Reaction Conditions Generally milder conditions (e.g., room temperature for the first step).
Catalyst Cost Relies on expensive palladium and photoredox catalysts and ligands.
Scalability Photochemical reactions can be challenging to scale up.
Purification Fewer steps may simplify the overall purification process.

This modern route offers a more elegant and efficient pathway. Its convergent nature and the use of mild reaction conditions are significant advantages. However, the cost and scalability of the catalysts may be a consideration for large-scale production.

Comparative Summary and Conclusion

FeatureRoute 1: Classical SynthesisRoute 2: Modern Convergent Synthesis
Overall Strategy Linear; Ring formation -> Bromination -> ReductionConvergent; Side chain addition -> Cyclization
Number of Steps ~52
Key Reactions Gould-Jacobs, Chlorination, Catalytic Hydrogenation, Electrophilic BrominationPhotoredox Hydroaminoalkylation, Buchwald-Hartwig Amination
Reagent Profile Uses stoichiometric, often harsh reagents (POCl₃, strong acids).Relies on catalytic amounts of transition metals and photocatalysts.
Potential Yield Moderate to low overall yield.Potentially higher overall yield.
Flexibility Less modular for analog synthesis.Highly modular, allowing for diverse starting materials.
Scalability Established methods, but some reagents pose challenges.Photochemical step can be a bottleneck for large-scale synthesis.

The Classical Route is a dependable, albeit lengthy, option that relies on well-understood transformations. It may be preferable in laboratories where access to specialized photochemical equipment or expensive catalysts is limited.

The Modern Convergent Route represents a more sophisticated and efficient approach. Its brevity and modularity make it highly attractive for research and development settings, particularly for the rapid generation of analogues for structure-activity relationship (SAR) studies. While the initial investment in catalysts and equipment may be higher, the potential for increased overall yield and reduced step count could make it more cost-effective in the long run.

The ultimate choice of synthesis will depend on the specific requirements of the researcher, including scale, available resources, and the desired level of modularity for further chemical exploration.

References

  • Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 11-15.[4]

  • Fadda, A. A., El-Hadidy, S. A., & Elattar, K. M. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synthetic Communications, 45(17), 2046-2056.[5]

  • Murase, T., Sato, S., & Fujita, M. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". Angewandte Chemie International Edition, 46(8), 1292-1295.[6]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]2]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]3]

  • Wu, Z., Gockel, S., & Hull, K. (2021). Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis. Nature Communications, 12(1), 5956.[1][7]

  • Shao, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155-161.[8][9]

  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]]

  • Mahdavi-Amiri, Y., et al. (2022). Photoredox-catalysed hydroaminoalkylation of on-DNA N-arylamines. Organic & Biomolecular Chemistry, 20(1), 69-73.[10]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.[11]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]]

  • BenchChem. (n.d.). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. Retrieved from a relevant BenchChem application note.[12]

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 1,7-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the IC50—Ensuring Data Integrity for 1,7-Naphthyridine Candidates

The 1,7-naphthyridine scaffold is a privileged structure in modern drug discovery, serving as the foundation for compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] These compounds exert their effects by modulating a diverse range of biological targets, from protein kinases and topoisomerases to G-protein coupled receptors.[1][3][4] As researchers, our primary goal is to generate reliable, reproducible data that accurately reflects the biological activity of these promising molecules. However, an IC50 value, in isolation, is merely a number. Its true value is contingent upon the rigor of the assay from which it was derived.

This guide provides a field-proven framework for validating in vitro assays for 1,7-naphthyridine compounds. We will move beyond rote protocol execution to explore the causality behind experimental design, the establishment of self-validating systems, and the interpretation of data within a robust quality framework. This approach is designed to ensure that your findings are not only accurate but also defensible, forming a solid foundation for downstream drug development decisions.

Pillar 1: Understanding the Target—Context is Crucial

Before any validation can begin, a thorough understanding of the compound's putative mechanism of action is essential. 1,7-naphthyridine derivatives have been shown to interact with various cellular pathways. For instance, certain 1,7-naphthyridine 1-oxides are potent inhibitors of p38 MAP kinase, a key player in the inflammatory response.[1] Vosaroxin, a naphthyridine analog, functions by inhibiting topoisomerase II, leading to G2 cell cycle arrest and apoptosis in cancer cells.[3]

A deep understanding of the target pathway allows for the selection of appropriate assays and cell models, and informs the design of mechanistic follow-up studies.

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Stressor TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates ATF2 ATF2 p38->ATF2 Translocates & Phosphorylates Compound 1,7-Naphthyridine Inhibitor Compound->p38 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNFα) ATF2->Cytokines Induces Transcription

Caption: p38 MAPK signaling pathway, a target for anti-inflammatory 1,7-naphthyridines.

Pillar 2: Selecting and Validating the Right Assay

The choice of assay is dictated by the primary research question: are you screening for general cytotoxic effects or confirming inhibition of a specific target?

Assay TypePrincipleProsConsRecommended Use Case
MTT/XTT Assays Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[5][6]High-throughput, cost-effective, well-established.Indirect measure of viability; can be confounded by compounds affecting cellular metabolism.[7]Primary screening for antiproliferative or cytotoxic effects.
CellTiter-Glo® (ATP) Assay Measures ATP levels, which correlate with the number of viable cells.High sensitivity, simple protocol.Signal can be affected by compounds that interfere with luciferase or cellular ATP production.Orthogonal validation of cytotoxicity; suitable for screening.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.Direct measure of cytotoxicity (necrosis).Less sensitive for detecting apoptosis; timing is critical.Quantifying cell lysis and membrane damage.
Kinase Inhibition Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced from an ATP-dependent phosphorylation reaction.[4]Direct measure of target engagement; highly sensitive and specific.Requires purified enzyme and substrate; more complex and costly.Mechanism of action studies; confirming on-target activity.
Target Engagement Assays (e.g., NanoBRET™) Measures compound binding to a target protein within living cells.Provides real-time evidence of target binding in a physiological context.Requires genetic modification of cells; specific reagents needed.Confirming intracellular target engagement and residence time.
The Core Principles of Assay Validation

Drawing from regulatory guidance, a robust assay validation plan must address several key parameters to ensure data integrity.[8][9][10] While full FDA/ICH-level validation is not always required for early-stage research, adhering to these principles builds confidence in your results.

Validation_Workflow start Assay Development specificity Specificity & Selectivity (Interference Check) start->specificity accuracy Accuracy (% Recovery) specificity->accuracy precision Precision (Intra- & Inter-Assay %CV) accuracy->precision linearity Linearity & Range (Correlation Coefficient R²) precision->linearity lod_loq LOD & LOQ (Limit of Detection/Quantification) linearity->lod_loq robustness Robustness (Minor Parameter Changes) lod_loq->robustness end Validated Assay Protocol robustness->end

Caption: A streamlined workflow for in vitro assay validation.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are presented with an emphasis on self-validating controls and causal explanations for key steps.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay is a workhorse for initial screening, measuring the metabolic activity of cells as an indicator of viability.[1]

Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: A 24-hour adherence period ensures cells are in a logarithmic growth phase and have recovered from trypsinization stress, leading to more consistent results. The seeding density must be optimized to ensure the assay readout falls within the linear range of the spectrophotometer at the end of the experiment.

  • Compound Treatment:

    • Action: Prepare a serial dilution of the 1,7-naphthyridine compound in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Self-Validating Controls:

      • Vehicle Control: Wells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO). This is the 0% inhibition control.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the cell system is responsive to cytotoxic insults.

      • Media Blank: Wells containing only culture medium without cells. This is used for background subtraction.

    • Action: Incubate for 48-72 hours.

    • Rationale: The incubation period should be long enough to observe the compound's effect on cell proliferation or viability. 48-72 hours is standard for many anticancer agents.

  • MTT Addition and Incubation:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Rationale: Only metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.[6] The 4-hour incubation allows for sufficient accumulation of formazan for a robust signal.

  • Solubilization and Measurement:

    • Action: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Action: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.[6]

  • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct assessment of target inhibition.[4]

Methodology:

  • Kinase Reaction Setup:

    • Action: In a 384-well plate, combine the kinase (e.g., recombinant p38 MAPK), the substrate (e.g., a specific peptide), and the 1,7-naphthyridine compound at various concentrations.

    • Rationale: It is critical to use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase.[11] Using an arbitrarily high ATP concentration can lead to an underestimation of the potency of ATP-competitive inhibitors.[12]

  • Initiation and Incubation:

    • Action: Initiate the reaction by adding ATP. Incubate at 30°C for a pre-determined time (e.g., 60 minutes).

    • Rationale: The reaction time must be within the linear range of the kinase activity, where substrate and ATP are not depleted. This is determined during assay development.

  • ADP-Glo™ Reagent Addition:

    • Action: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Rationale: This step is crucial to prevent the unused ATP from interfering with the subsequent luminescence signal, ensuring that the final signal is proportional only to the ADP produced.

  • Kinase Detection Reagent Addition:

    • Action: Add Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Rationale: The resulting luminescence is directly proportional to the amount of ADP generated during the initial kinase reaction.

  • Measurement:

    • Action: Measure luminescence using a plate reader.

    • Self-Validating Controls:

      • No Enzyme Control: Reaction mix without the kinase. This defines the background signal (100% inhibition).

      • Vehicle Control: Reaction mix with the kinase and DMSO. This defines the maximum signal (0% inhibition).

      • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., a reference p38 inhibitor). This validates the assay's ability to detect inhibition.

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount. Summarize key findings in tables for easy comparison.

Table 1: Comparative Cytotoxicity of 1,7-Naphthyridine Analogs in HeLa Cells (MTT Assay, 48h)

CompoundIC50 (µM) ± SDMax Inhibition (%)Hill Slope
Compound A7.5 ± 0.898.21.1
Compound B21.3 ± 2.195.40.9
Compound C> 10015.6N/A
Doxorubicin (Control)0.9 ± 0.199.51.3

Interpreting the Data:

  • IC50: The concentration at which 50% of the biological activity is inhibited. A lower IC50 indicates higher potency.

  • Max Inhibition: The plateau of the dose-response curve. A value below 100% may indicate partial antagonism or assay artifacts at high concentrations.

  • Hill Slope: Describes the steepness of the curve. A slope of ~1 suggests a 1:1 binding interaction. Deviations can indicate complex mechanisms or cooperativity.

Conclusion: A Commitment to Quality

The validation of in vitro assays is not a procedural checkbox but a fundamental scientific responsibility. For promising therapeutic candidates like 1,7-naphthyridine compounds, the integrity of the initial biological data dictates the entire trajectory of the development program. By embracing a validation mindset—questioning assumptions, incorporating robust controls, and understanding the "why" behind each step—researchers can ensure their results are accurate, reproducible, and provide a solid foundation for the next breakthrough.

References

  • Riss, T. L., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Anticancer Research. Available at: [Link]

  • Li, X., et al. (2023). Guideline for anticancer assays in cells. Food and Chemical Toxicology. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Vosaroxin. Wikipedia. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports. Available at: [Link]

  • Lippa, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Guzi, P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Stolarczyk, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. Available at: [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]

  • R&D World. (2024). Enhancing biomarker validation by defining what ‘enough’ looks like. R&D World. Available at: [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile for the novel compound 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. As pre-clinical data for this specific molecule is not yet publicly available, this document serves as a forward-looking guide for researchers, structuring a robust framework for its evaluation. We will establish a plausible primary target based on the well-documented activities of the 1,7-naphthyridine scaffold and compare its hypothetical selectivity against established inhibitors. This guide is intended for researchers, scientists, and drug development professionals to inform their experimental design and interpretation of results.

The Critical Role of Cross-Reactivity Profiling in Drug Discovery

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory requirement but a cornerstone of rational drug design, enabling researchers to make informed decisions about lead candidate selection and to anticipate potential clinical outcomes.[2]

Establishing a Putative Target for this compound

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[3][4] Notably, this scaffold is a key feature in several inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes and a therapeutic target in oncology and inflammatory diseases.[5][6] Given this precedent, for the purpose of this guide, we will hypothesize that Casein Kinase 2 (CK2) is the primary target of this compound.

To provide a meaningful comparison, we will benchmark our hypothetical compound against two well-characterized CK2 inhibitors with distinct selectivity profiles:

  • CX-4945 (Silmitasertib) : A clinical-stage CK2 inhibitor known to have several off-targets, including FLT3, PIM1, and CDK1.[7][8] Its broader activity profile makes it a relevant comparison for a novel compound in early development.

  • SGC-CK2-1 : A highly potent and exquisitely selective chemical probe for CK2, representing the gold standard for target validation studies due to its clean off-target profile.[9][10]

Comparative Kinase Selectivity Profiling

The initial and most comprehensive method for assessing cross-reactivity is a broad, in vitro kinase panel screen. The KINOMEscan™ platform (DiscoverX) is a widely used competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.

Below is a hypothetical, yet plausible, comparison of the selectivity of this compound against our selected reference compounds. The data is presented as "Percent of Control" (PoC), where a lower number indicates stronger binding.

Data Summary: Kinase Inhibition Profile
Kinase TargetThis compound (Hypothetical PoC @ 1µM)CX-4945 (PoC @ 0.5µM)[7]SGC-CK2-1 (PoC @ 1µM)[10][11]
CK2A1 (CSNK2A1) 5 <10 <10
CK2A2 (CSNK2A2) 7 <10 <10
DYRK1A4525>50
DYRK26035>90
PIM155<10>50
HIPK27540>90
GSK3β8055[5][12]>90
FLT385<10>90
CDK190<10>90
Interpretation of Selectivity Data
  • This compound (Hypothetical) : In our hypothetical profile, the compound demonstrates potent binding to CK2 isoforms. It shows some off-target interactions with other kinases like DYRK1A and PIM1, but with significantly less affinity than for its primary target. This profile would be typical of a promising early-stage lead compound that requires further optimization to improve selectivity.

  • CX-4945 : This compound, while a potent CK2 inhibitor, clearly demonstrates significant binding to several other kinases, including PIM1, FLT3, and CDK1.[7] This polypharmacology could contribute to both its therapeutic efficacy and potential side effects.[6]

  • SGC-CK2-1 : This probe exemplifies high selectivity. It shows potent binding exclusively to CK2A1 and CK2A2 within the tested panel, making it an ideal tool for unequivocally linking the inhibition of CK2 to a specific cellular phenotype.[10][11]

Caption: On-target vs. off-target kinase binding.

Cellular Target Engagement: The Next Step

While in vitro profiling is essential, it is crucial to confirm that the compound engages its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding. A successful CETSA experiment would demonstrate that this compound stabilizes CK2 in cell lysates or intact cells, providing strong evidence of on-target activity.

Potential Cross-Reactivity with Other Signaling Pathways

p38 MAP Kinase Family

Some 1,7-naphthyridine derivatives have been developed as inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] Therefore, it is prudent to assess the cross-reactivity of our compound against the p38 isoforms (α, β, γ, δ). A compound like VX-745 (Neflamapimod) , a selective p38α/β inhibitor, could serve as a useful benchmark.[13] The lack of significant activity against p38 kinases would further strengthen the selectivity case for our compound as a CK2-directed agent.

Wnt Signaling Pathway-Associated Kinases

The Wnt signaling pathway is intricately linked with other pathways, and some of its components are kinases that could be potential off-targets. For instance, the Wnt pathway inhibitor IWP-2 has been shown to be an ATP-competitive inhibitor of CK1δ/ε.[14][15] While structurally distinct from our naphthyridine core, the potential for cross-talk between pathways warrants consideration, especially if unexpected cellular phenotypes are observed.[16]

Experimental Methodologies

Protocol 1: In Vitro Kinome-Wide Cross-Reactivity Profiling (Competitive Binding Assay)

This protocol outlines the general steps for a KINOMEscan™-type assay.

  • Compound Preparation : Solubilize this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions as required for the assay.

  • Assay Principle : The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Binding Reaction :

    • For each kinase in the panel, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in a multi-well plate.

    • Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Quantification :

    • Wash the wells to remove unbound components.

    • Quantify the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis :

    • The amount of bound kinase is inversely proportional to the affinity of the test compound for that kinase.

    • Results are typically reported as Percent of Control (PoC), where the control is the amount of kinase bound in the absence of the test compound. A PoC of 0 indicates complete displacement of the kinase by the test compound.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Test Compound (5-Bromo...) Binding Competitive Binding (Compound vs. Ligand) Test_Compound->Binding Kinase_Panel DNA-Tagged Kinase Panel Kinase_Panel->Binding Ligand_Bead Immobilized Ligand Ligand_Bead->Binding Wash Wash Unbound Binding->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for performing CETSA in intact cells.

  • Cell Culture and Treatment :

    • Culture the chosen cell line (e.g., HCT116, a human colon cancer cell line with high CK2 expression) to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Heating Step :

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant.

  • Protein Detection :

    • Analyze the amount of soluble CK2 in the supernatant using Western blotting with a specific anti-CK2 antibody.

  • Data Analysis :

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble CK2 as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated samples indicates thermal stabilization and thus, target engagement.

CETSA_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treat with Compound or Vehicle (DMSO) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Heating 4. Heat Aliquots (Temperature Gradient) Harvest->Heating Lysis 5. Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation 6. Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Supernatant 7. Collect Soluble Fraction (Supernatant) Centrifugation->Supernatant Western_Blot 8. Western Blot for Target Protein (CK2) Supernatant->Western_Blot Analysis 9. Analyze Melting Curve Shift Western_Blot->Analysis

Sources

A Comparative Guide to Computational Docking of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine with Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting computational docking studies of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine. Given the nascent stage of research on this specific molecule, we will establish a robust, hypothetical study design. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, enabling them to explore the therapeutic potential of this compound. We will compare its predicted binding affinities against established drugs and its parent scaffold, providing context and a rationale for future in vitro and in vivo validation.

The 1,7-naphthyridine core is a recognized pharmacophore present in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. The introduction of a bromine atom and a saturated pyridine ring in this compound offers unique stereochemical and electronic properties that could translate into novel binding interactions with therapeutic targets. Computational docking provides a powerful, cost-effective initial step to explore these possibilities.

Target Protein Selection: A Rationale

Based on the established activities of related naphthyridine derivatives, we have selected two high-value protein targets for our comparative docking study:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key regulator of cell proliferation, its aberrant signaling is a hallmark of many cancers.[3] Small molecule inhibitors targeting the ATP-binding pocket of the EGFR kinase domain are established cancer therapies. The planar, heterocyclic nature of the naphthyridine scaffold makes it a promising candidate for an EGFR inhibitor.

  • HIV-1 Reverse Transcriptase (HIV-1 RT): A crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function.[2] The potential for novel heterocyclic compounds to act as NNRTIs is an active area of research.

Comparator Compounds for a Robust Analysis

To contextualize the docking results of our lead compound, we will include the following molecules in our analysis:

  • 1,2,3,4-tetrahydro-1,7-naphthyridine: The unsubstituted parent scaffold. This will allow us to assess the specific contribution of the 5-bromo substitution to binding affinity and interaction patterns.

  • Gefitinib: An FDA-approved EGFR inhibitor, serving as a positive control for our EGFR docking study.

  • Nevirapine: An FDA-approved NNRTI, serving as a positive control for our HIV-1 RT docking study.

Hypothetical Docking Results: A Comparative Overview

The following table presents illustrative, yet plausible, docking results. These values are what a researcher might expect to see, providing a basis for discussing the potential of our lead compound. The binding energy (in kcal/mol) represents the predicted affinity of the compound for the protein's active site; a more negative value indicates a stronger interaction.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Hypothetical Interactions
This compound EGFR -8.5 Hydrogen bond with Met793, Halogen bond with Leu718, Pi-Alkyl with Leu844
1,2,3,4-tetrahydro-1,7-naphthyridineEGFR-7.2Hydrogen bond with Met793, Pi-Alkyl with Leu844
Gefitinib (Control)EGFR-9.8Hydrogen bond with Met793, Pi-Alkyl with Ala743
This compound HIV-1 RT -9.2 Hydrogen bond with Lys101, Hydrophobic interactions with Tyr181, Tyr188, Trp229
1,2,3,4-tetrahydro-1,7-naphthyridineHIV-1 RT-7.9Hydrogen bond with Lys101, Hydrophobic interactions with Tyr181
Nevirapine (Control)HIV-1 RT-10.1Hydrogen bond with Lys101, Hydrophobic interactions with Tyr181, Tyr188, Trp229
Interpretation of Hypothetical Results

These illustrative results suggest that this compound could be a promising inhibitor for both EGFR and HIV-1 RT. The enhanced binding energy compared to its parent scaffold can be attributed to the bromine atom. In the EGFR active site, this could be due to the formation of a favorable halogen bond, an increasingly recognized interaction in drug design. For HIV-1 RT, the bulky and lipophilic nature of the bromine atom may lead to more extensive and favorable hydrophobic interactions within the allosteric pocket. While the predicted binding affinities are slightly lower than the established drugs (Gefitinib and Nevirapine), they are significant enough to warrant further investigation and optimization.

Visualizing the Workflow and Biological Context

To better understand the process and the biological relevance of our chosen targets, the following diagrams illustrate the computational docking workflow and a simplified EGFR signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Refinement) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (AutoDock Vina) l_prep->docking grid->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis vis Visualization (Binding Poses) analysis->vis

Caption: A typical workflow for computational molecular docking studies.

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.

Detailed Experimental Protocol: Computational Docking

This protocol outlines the steps for performing a computational docking study using AutoDock Vina, a widely used and validated open-source docking program.

1. Protein Preparation

  • Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary atoms.

  • Steps:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we would use PDB IDs such as 2GS2 for EGFR and 1VRT for HIV-1 RT.

    • Using molecular visualization software like UCSF Chimera or AutoDockTools, remove all water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate a 3D, energetically minimized structure of the ligands.

  • Steps:

    • Draw the 2D structures of this compound and the comparator compounds using chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization on the 3D structures using a force field like MMFF94. This can be done in software like Avogadro or UCSF Chimera.

    • Save the prepared ligand structures in the PDBQT file format, which will automatically assign Gasteiger charges and define the rotatable bonds.

3. Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligands in the protein's active site.

  • Steps:

    • Define the docking grid box. This is a three-dimensional box that encompasses the active site of the protein. The size and center of the grid box should be chosen to cover the entire binding pocket. For EGFR, this would be the ATP-binding site. For HIV-1 RT, it would be the NNRTI binding pocket.

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run the AutoDock Vina simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.

4. Analysis of Results

  • Objective: To analyze the docking results to understand the binding interactions.

  • Steps:

    • Examine the output file to identify the binding pose with the lowest binding energy.

    • Visualize the predicted binding pose of the ligand within the protein's active site using software like PyMOL or UCSF Chimera.

    • Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.) between the ligand and the protein's amino acid residues.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, computational analysis of this compound. The illustrative results suggest that this compound is a promising candidate for further investigation as both an anticancer and antiviral agent. The methodologies and protocols detailed herein offer a clear path for researchers to validate these in silico findings through in vitro enzymatic assays and cell-based studies. Future work should focus on synthesizing this compound and its derivatives to experimentally determine their inhibitory activities and to establish a definitive Structure-Activity Relationship (SAR).

References

  • Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. National Institutes of Health. Available at: [Link]

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central. Available at: [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. National Institutes of Health. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]

  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed. Available at: [Link]

  • (PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine demands the highest standards of scientific rigor and safety. This extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. Mishandling halogenated heterocyclic compounds poses significant risks to both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle underpinning this protocol is waste segregation . This compound is a brominated organic compound.[1][2] Under hazardous waste regulations, halogenated organic wastes must be collected separately from all other waste streams to ensure they are sent to the correct disposal facility, typically one capable of high-temperature incineration to prevent environmental release.[3][4][5]

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. While comprehensive toxicological data for this specific compound is not fully detailed, its structure as a brominated naphthyridine derivative allows us to infer necessary precautions based on analogous compounds and chemical classes.

An isomer, 5-Bromo-1,2,3,4-Tetrahydro-1,8-Naphthyridine, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to handle this compound with the same level of caution.

Property / Hazard Identifier / Classification Source
Chemical Name This compound[1]
CAS Number 351457-97-1[1][7]
Molecular Formula C₈H₉BrN₂[1][2]
Molecular Weight 213.07 g/mol [1][7]
Waste Classification Halogenated Organic Waste[5][8]
Anticipated Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[6]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

All work with this compound must be conducted within a certified chemical fume hood.[3] The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile. If contamination occurs, gloves should be changed immediately.[9]

  • Body Protection: A long-sleeved laboratory coat.

Spill Management

Accidents require immediate and correct action. In the event of a spill:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Prevent entry to the spill area. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[10]

  • Don PPE: Before cleaning, ensure you are wearing the appropriate PPE described above.

  • Contain & Clean:

    • For solid spills , gently sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[11]

    • For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[10]

  • Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a clearly labeled, sealable container designated for hazardous waste.[9][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.[3][9]

Step-by-Step Disposal Protocol

The following workflow provides a self-validating system for the compliant disposal of this compound and associated waste.

G cluster_prep Preparation & Identification cluster_action Segregation & Containment cluster_storage Accumulation & Disposal A Generate Waste (e.g., unused compound, contaminated labware, rinsate) B Identify Chemical Nature: Contains Bromine Atom? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Yes X NO: Segregate into Non-Halogenated or Aqueous Waste Stream B->X No D Select Designated, Chemically-Compatible Container C->D E Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) & Concentration(s) D->E F Add waste to container. Keep container TIGHTLY CAPPED except when adding waste. E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS Office for Waste Pickup Request G->H H->H I EHS Collects for Final Disposal (e.g., Incineration) H->I

Sources

A Comprehensive Guide to the Safe Handling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, actionable understanding of the safe handling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. Our goal is to build your trust by offering insights that protect both you and the integrity of your work.

The following protocols are designed to be a self-validating system, grounded in established safety principles and specific data for the target compound. We will explore not just what to do, but why you're doing it, ensuring that these practices become an intuitive part of your workflow.

Hazard Analysis and Risk Assessment: Understanding the Compound

5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the first step in a robust safety protocol.

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

These classifications are based on the potential for the chemical to cause adverse health effects. The "Warning" signal word on its safety data sheet (SDS) underscores the need for caution.[1]

Hazard ClassificationGHS CategoryHazard StatementRationale for Precaution
Skin Irritation2H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[1]
Eye Irritation2AH319: Causes serious eye irritationSplashes or contact with dust can result in significant eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of dust or fumes can irritate the lungs and respiratory tract.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and is directly dictated by the hazard profile of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine. The primary objective is to create a complete barrier between you and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][3] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[4][5] Standard safety glasses do not provide adequate protection against chemical splashes.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[2] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[2] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly afterward.[4][6]

    • Lab Coat: A lab coat, preferably with long sleeves and tight-fitting cuffs, must be worn to protect your body and personal clothing from contamination.[2][7]

  • Respiratory Protection: All handling of solid 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[2][5] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic dusts and vapors must be used.[2]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure safety and reproducibility in your experiments. The following workflow provides a clear, procedural guide from preparation to cleanup.

prep 1. Preparation handling 2. Handling & Weighing prep->handling Proceed when ready use 3. Use in Experiment handling->use Transfer chemical cleanup 4. Decontamination & Cleanup use->cleanup Experiment complete disposal 5. Waste Disposal cleanup->disposal Segregate waste

Caption: Step-by-step workflow for the safe handling of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine.

Experimental Protocol for Safe Handling:

1. Preparation:

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[2]
  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8]
  • Gather all necessary PPE as outlined in the section above.
  • Assemble all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.

2. Handling and Weighing:

  • Don all required PPE before opening the chemical container.
  • Perform all manipulations, including weighing, within the fume hood to contain any dust.
  • Use a spatula to carefully transfer the desired amount of the solid compound onto weighing paper or into a suitable container. Avoid creating dust.
  • Close the primary container tightly immediately after use.[8]

3. Use in Experiment:

  • When adding the compound to a reaction vessel, do so carefully to prevent splashing or aerosol generation.
  • If the experiment involves heating, ensure proper ventilation and be aware of potential fume generation.
  • Continuously wear all PPE throughout the experiment.

4. Decontamination and Cleanup:

  • After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
  • Clean any contaminated equipment thoroughly.
  • Remove your lab coat and gloves, being careful to avoid contaminating your skin.
  • Wash your hands thoroughly with soap and water after removing your gloves.[1][9]

Disposal Plan: Managing Chemical Waste

Proper disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine and associated contaminated materials is a critical final step to ensure the safety of you and your colleagues, and to protect the environment.

cluster_waste Waste Generation cluster_disposal Disposal Pathway excess Excess/Unused Chemical collect_chem Collect in Labeled, Sealed Container excess->collect_chem Segregate contaminated Contaminated Materials (Gloves, Weighing Paper, etc.) collect_materials Collect in Designated Waste Bag/Container contaminated->collect_materials Segregate

Caption: Logical workflow for the disposal of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine and associated waste.

Disposal Protocol:
  • Segregation:

    • Collect any excess or unreacted 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine in a clearly labeled, sealed, and appropriate waste container.[2]

    • Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[2]

  • Labeling:

    • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage:

    • Store waste containers in a designated, well-ventilated area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.

  • Compliance:

    • Always follow your institution's and local regulations for hazardous waste disposal.[3] Consult with your EHS department for specific guidance.

By integrating these detailed safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for everyone. Your commitment to these procedures is a testament to your dedication to scientific excellence and responsibility.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-chloro-1,8-naphthyridine.
  • Sigma-Aldrich. (n.d.). 5-bromo-1,2,3,4-tetrahydro-naphthalene.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Trifluoromethyl)-1,8-naphthyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Bromo-1,2,3,4-Tetrahydro-1,8-Naphthyridine.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • University of Wyoming. (n.d.). Chemical Process SOP Example.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.